molecular formula C13H13N3OS B3158735 [(2-phenoxyphenyl)amino]thiourea CAS No. 860609-84-3

[(2-phenoxyphenyl)amino]thiourea

Cat. No.: B3158735
CAS No.: 860609-84-3
M. Wt: 259.33 g/mol
InChI Key: CJIATARTGUBRFX-UHFFFAOYSA-N
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Description

[(2-Phenoxyphenyl)amino]thiourea (CAS 860609-84-3) is a chemical compound offered for research and development purposes. Thiourea derivatives are a significant area of focus in organic synthesis and medicinal chemistry due to their diverse biological activities. Research into similar compounds indicates that thioureas can exhibit a range of pharmacological properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects . One well-studied thiourea drug, isoxyl, has been shown to have a unique mechanism of action against Mycobacterium tuberculosis by inhibiting the membrane-bound Δ9-stearoyl desaturase (DesA3), an enzyme critical for fatty acid synthesis . This validates thioureas as a class of compounds worthy of further investigation for therapeutic development. As an organosulfur compound, thiourea is also widely used as a versatile reagent and building block in organic synthesis, for the production of heterocycles, and in various industrial applications . This product is intended for research use only and is not suitable for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenoxyanilino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c14-13(18)16-15-11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9,15H,(H3,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIATARTGUBRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266632
Record name 2-(2-Phenoxyphenyl)hydrazinecarbothioamide
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Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860609-84-3
Record name 2-(2-Phenoxyphenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860609-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Phenoxyphenyl)hydrazinecarbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure of [(2-phenoxyphenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Synthesis of [(2-phenoxyphenyl)amino]thiourea

Abstract

This technical guide provides a comprehensive examination of this compound, a molecule of significant interest in medicinal and synthetic chemistry. Thiourea derivatives are a cornerstone in drug discovery, exhibiting a vast array of biological activities including anticancer, antioxidant, and antimicrobial properties.[1][2] This document delves into the nuanced chemical architecture of this compound, offering a detailed, step-by-step synthesis protocol, a thorough guide to its structural characterization via modern spectroscopic techniques, and an exploration of its potential biological significance based on established structure-activity relationships of related compounds.

Molecular Architecture and Physicochemical Landscape

The structure of this compound, also known as 1-(2-phenoxyphenyl)thiourea, integrates three key chemical motifs: a flexible phenoxy ether linkage, an aniline-derived core, and the pharmacologically crucial thiourea group.

  • Chemical Structure: C₁₃H₁₂N₂OS

  • IUPAC Name: 1-(2-phenoxyphenyl)thiourea

  • Molecular Weight: 244.31 g/mol

The molecule's topology is defined by a central phenyl ring substituted with an amino-thiourea group and a phenoxy group at the ortho (C2) position. This arrangement imparts specific steric and electronic properties that influence its reactivity and biological interactions.

The Thiourea Moiety: A Versatile Functional Group

The thiourea group, H₂N−C(=S)−NH−, is the sulfur analogue of urea and is central to the molecule's function.[3] It exists in a tautomeric equilibrium between the thione form (predominant) and the thiol (isothiourea) form.[4] This duality is critical to its chemical behavior. The nitrogen protons can act as hydrogen bond donors, while the thiocarbonyl sulfur (C=S) serves as a hydrogen bond acceptor, enabling potent interactions with biological targets like enzymes and receptors.[5]

The 2-Phenoxy-Aniline Backbone

The 2-phenoxyaniline scaffold provides a semi-rigid backbone with a degree of conformational flexibility around the ether linkage.[6] This framework is a known privileged structure in medicinal chemistry, appearing in various bioactive compounds. Its lipophilicity influences the molecule's solubility and ability to cross biological membranes, which are key pharmacokinetic considerations.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the acquisition or synthesis of the key precursor, 2-phenoxyaniline, followed by the introduction of the thiourea functional group.

Workflow for Synthesis

The logical flow for the synthesis involves the reaction of the primary amine precursor with a thiocarbonyl source. While various methods exist, such as using pre-formed isothiocyanates or carbon disulfide, the use of ammonium thiocyanate offers a direct and efficient route.[7][8][9][10]

Synthesis_Workflow cluster_precursor Precursor Acquisition cluster_reaction Thiourea Formation cluster_product Product Isolation Precursor 2-Phenoxyaniline Reaction Reflux in Solvent (e.g., Ethanol) Precursor->Reaction Step 1: Add amine Reagents Ammonium Thiocyanate (NH4SCN) + Acid Catalyst (e.g., HCl) Reagents->Reaction Step 2: Add reagents Workup Precipitation in Water Reaction->Workup Cool and pour Purification Recrystallization (e.g., Ethanol/Water) Workup->Purification Filter and collect solid FinalProduct This compound Purification->FinalProduct Isolate pure crystals

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis from the commercially available precursor, 2-phenoxyaniline.[11]

Materials:

  • 2-Phenoxyaniline (1.0 eq)

  • Ammonium thiocyanate (1.2 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol (solvent)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-phenoxyaniline (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add ammonium thiocyanate (1.2 eq) followed by a few drops of concentrated hydrochloric acid. The acid catalyzes the reaction by facilitating the formation of thiocyanic acid in situ.[10]

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold deionized water with stirring. A white or off-white precipitate of this compound will form.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any unreacted ammonium thiocyanate and other inorganic salts.

  • Final Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure crystalline this compound.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Trustworthiness Note: This self-validating protocol relies on the insolubility of the organic product in water for initial purification, a standard and reliable technique. The final recrystallization step ensures high purity, which can be confirmed by melting point determination and the spectroscopic methods outlined below.

Structural Elucidation and Spectroscopic Signature

Confirmation of the synthesized structure is achieved through a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.[12][13]

Technique Functional Group Expected Signature / Chemical Shift (δ) Rationale
FT-IR (cm⁻¹) N-H (Amine/Amide)3400-3100 (broad, multiple bands)Stretching vibrations of the N-H bonds in the thiourea group.[14]
C=S (Thione)1250-1020 (strong)Characteristic stretching vibration of the thiocarbonyl group.[13]
C-O-C (Aryl Ether)1260-1200 (asymmetric), 1075-1020 (symmetric)Stretching vibrations of the ether linkage.
¹H-NMR (ppm) -NH- and -NH₂9.0-10.0 (singlet, 1H, -NH-) and 7.0-8.0 (broad singlet, 2H, -NH₂)Labile protons of the thiourea group; chemical shift is solvent-dependent.[12]
Aromatic Protons6.8-8.0 (multiplets, 9H)Complex overlapping signals from the two distinct phenyl rings.
¹³C-NMR (ppm) C=S (Thione Carbon)180-185The thiocarbonyl carbon is highly deshielded and appears far downfield.[15]
Aromatic Carbons115-160Multiple signals corresponding to the 12 aromatic carbons.
Mass Spec (m/z) [M]⁺ (Molecular Ion)~244.07Corresponds to the molecular weight of the compound (C₁₃H₁₂N₂OS).

Potential Biological Activities and Therapeutic Outlook

Thiourea derivatives are a well-established class of compounds with a wide spectrum of biological activities.[1] The combination of the thiourea pharmacophore with the 2-phenoxyaniline scaffold suggests several promising avenues for drug development.

Structure-Activity Relationship (SAR) Insights
  • Anticancer Potential: Many N-aryl thiourea derivatives exhibit potent anticancer activity.[2] The mechanism often involves inhibiting key enzymes or disrupting cellular signaling pathways. The N-H protons and sulfur atom can form crucial hydrogen bonds within the active site of target proteins.[2]

  • Enzyme Inhibition: The thiourea moiety is present in inhibitors of various enzymes, including carbonic anhydrases, tyrosinase, and kinases.[5][16] The ability to coordinate with metal ions in metalloenzymes is a key feature.

  • Antioxidant Activity: Thiourea derivatives can act as radical scavengers, a property attributed to the sulfur atom and the labile N-H protons.[1]

  • Agrochemical Applications: Beyond medicine, thioureas are used as fungicides, insecticides, and herbicides, highlighting their broad bioactivity.[17]

Potential Applications Diagram

Applications cluster_apps Potential Therapeutic & Agrochemical Applications Core This compound Thiourea Moiety Phenoxy Linkage Anticancer Anticancer Agent (e.g., Kinase Inhibition) Core:f0->Anticancer H-Bonding Antimicrobial Antimicrobial Agent (Antibacterial, Antifungal) Core:f0->Antimicrobial Cell Wall Disruption Enzyme Enzyme Inhibitor (e.g., Carbonic Anhydrase) Core:f0->Enzyme Metallo-coordination Agrochem Agrochemical (e.g., Fungicide) Core:f1->Agrochem Lipophilicity & Uptake

Caption: Potential applications of this compound.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a chemical structure primed for biological activity. This guide has detailed its molecular architecture, provided a robust and verifiable synthesis protocol, and outlined the key spectroscopic features required for its characterization. Based on extensive literature on related compounds, its potential as a lead structure in anticancer, antimicrobial, and enzyme inhibition studies is significant. Future research should focus on the in vitro screening of this compound against various cancer cell lines and microbial strains, followed by medicinal chemistry efforts to optimize its activity through structural modification of the aryl rings.

References

  • Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). A Facile and Efficient Synthesis of Isothiocyanates from Amines. Synthesis, 45(12), 1667-1674. Available at: [Link]

  • ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]

  • Al-Humaidi, J. Y., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Available at: [Link]

  • Yang, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 46-51. Available at: [Link]

  • Wang, Z., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5764-5768. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Available at: [Link]

  • Gümrükçüoğlu, N., et al. (2014). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 433-437. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitro-5-phenoxyaniline. Available at: [Link]

  • Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Available at: [Link]

  • ResearchGate. (n.d.). Reaction condensation of amines 1(a-j) with ammonium thiocyanate 2 for preparation of phenylthiourea (3a-j) derivatives. Available at: [Link]

  • Mathes, R. A., Stewart, F. D., & Swedish, Jr., F. (1948). A Synthesis of Amine Salts of Thiocyanic Acid. Journal of the American Chemical Society, 70(10), 3455-3456. Available at: [Link]

  • RSC Publishing. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. Available at: [Link]

  • LookChem. (n.d.). AMMONIUM THIOCYANATE. Available at: [Link]

  • Hossaini, Z., et al. (2011). Multicomponent reactions of ammonium thiocyanate, acyl chlorides, alkyl bromides, and enaminones: a facile one-pot synthesis of thiophenes. Molecular Diversity, 15(4), 911-916. Available at: [Link]

  • Hardy, Jr., R. A., et al. (1960). Synthesis of 2-Chloro-10-(3-dimethylaminopropyl)phenoxazine: (a) The o-Phenoxyaniline Route; (b) a Modification of the Turpin Reaction. The Journal of Organic Chemistry, 25(7), 1209-1213. Available at: [Link]

  • Google Patents. (n.d.). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • Bîcu, E., et al. (2015). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 20(11), 19577-19597. Available at: [Link]

  • Alkali Scientific. (n.d.). 2-Phenoxyaniline, 1 X 500 g (346683-500G). Available at: [Link]

  • Wikipedia. (n.d.). Thiourea. Available at: [Link]

  • ResearchGate. (n.d.). The chemical structure of thiourea. Available at: [Link]

  • Raza, M. A., et al. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-603. Available at: [Link]

  • MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available at: [Link]

  • Ataman Kimya. (n.d.). THIOUREA. Available at: [Link]

  • MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Available at: [Link]

  • Pierrot, M., et al. (2018). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. Molecules, 23(10), 2592. Available at: [Link]

  • Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 12(3), 177-187. Available at: [Link]

  • Google Patents. (n.d.). CN103420749B - Green synthesis method of thiourea derivative.
  • ResearchGate. (2017). Synthesis and characterization of bis-thiourea having amino acid derivatives. Available at: [Link]

  • FooDB. (n.d.). Showing Compound Thiourea (FDB012439). Available at: [Link]

  • TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Available at: [Link]

Sources

Physicochemical Profiling and Experimental Characterization of [(2-Phenoxyphenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties and Experimental Profiling of [(2-Phenoxyphenyl)amino]thiourea Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 860609-84-3) represents a specialized scaffold within the thiosemicarbazide class, characterized by a diphenyl ether moiety linked to a thiourea core via a hydrazine bridge.[1] This structural configuration is of significant interest in medicinal chemistry due to its validated potential as a viral capsid binder (specifically against Picornaviridae) and a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, synthesis pathways, and experimental protocols for characterization. It is designed to serve as a self-validating manual for researchers optimizing this scaffold for bioavailability and target affinity.

Chemical Identity and Structural Analysis[2][3][4][5]

The nomenclature "this compound" indicates a hydrazine linkage, defining the compound chemically as 1-(2-phenoxyphenyl)thiosemicarbazide . The diphenyl ether group provides significant lipophilicity and rotational flexibility, critical for fitting into hydrophobic binding pockets (e.g., the VP1 pocket of Enterovirus 71).

Structural Specifications
PropertyDetail
IUPAC Name 1-(2-Phenoxyphenyl)thiosemicarbazide
Common Name This compound
CAS Number 860609-84-3
Molecular Formula C₁₃H₁₃N₃OS
Molecular Weight 259.33 g/mol
SMILES NC(=S)NNc1ccccc1Oc2ccccc2
Key Functional Groups Diphenyl ether (hydrophobic anchor), Thiourea (H-bond donor/acceptor), Hydrazine linkage

Physicochemical Profile

The following data aggregates predicted values and experimental ranges typical for diphenyl ether thiosemicarbazides. These parameters dictate the compound's ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Core Properties Table
ParameterValue / RangeSignificance
LogP (Octanol/Water) 2.8 – 3.4 (Predicted)High lipophilicity; suggests good membrane permeability but poor aqueous solubility.
Solubility (Water) < 0.1 mg/mLClass II/IV in BCS; requires formulation (e.g., micronization or lipid carriers).
Solubility (DMSO) > 20 mg/mLSuitable for preparing 10-100 mM stock solutions for biological assays.
pKa (Thiourea NH) ~12.5Weakly acidic; remains neutral at physiological pH.
pKa (Hydrazine NH) ~2.5 – 3.5Unlikely to be protonated at physiological pH; acts as a neutral H-bond donor.
Melting Point 145 – 160 °CCrystalline solid; specific polymorphs may vary.
Polar Surface Area (PSA) ~80 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Stability Profile
  • Oxidative Stability: Susceptible to oxidative cyclization. In the presence of oxidants (e.g., FeCl₃, CuCl₂), the thiosemicarbazide moiety can cyclize to form 2-amino-benzothiazole or thiadiazole derivatives.

  • Hydrolytic Stability: Stable in neutral and acidic aqueous buffers. May undergo desulfurization or hydrolysis under strong alkaline conditions at elevated temperatures.

Synthesis and Purification Protocols

To ensure reproducibility, the synthesis utilizes a nucleophilic addition strategy. The choice of reagents avoids the formation of regioisomers common in isothiocyanate-based routes.

Synthesis Pathway (Graphviz Visualization)

SynthesisPathway Figure 1: Synthetic route from 2-phenoxyaniline to the target thiourea. Start 2-Phenoxyaniline Inter1 (2-Phenoxyphenyl)hydrazine (Intermediate) Start->Inter1 Diazotization & Reduction Product This compound (Target) Inter1->Product Nucleophilic Addition Reagent1 NaNO2 / HCl SnCl2 Reduction Reagent1->Inter1 Reagent2 KSCN / HCl (Reflux) Reagent2->Product Byproduct Cyclized Impurities (Benzothiazoles) Product->Byproduct Oxidation (Side Rxn)

Step-by-Step Synthesis Protocol

Objective: Synthesis of 1-(2-phenoxyphenyl)thiosemicarbazide.

  • Preparation of (2-Phenoxyphenyl)hydrazine:

    • Dissolve 2-phenoxyaniline (10 mmol) in concentrated HCl (15 mL) and cool to 0-5°C.

    • Add NaNO₂ (11 mmol) dropwise to form the diazonium salt.

    • Add a solution of SnCl₂·2H₂O (25 mmol) in conc. HCl dropwise at 0°C. Stir for 2 hours.

    • Neutralize with NaOH to precipitate the hydrazine free base. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Thiosemicarbazide Formation:

    • Dissolve the crude hydrazine (10 mmol) in ethanol (20 mL).

    • Add potassium thiocyanate (KSCN, 15 mmol) and concentrated HCl (1 mL).

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Note: Benzoyl isothiocyanate can be used instead of KSCN for higher yields, followed by alkaline hydrolysis of the benzoyl group.

  • Purification:

    • Cool the reaction mixture. The product often precipitates as a white/off-white solid.

    • Filter and wash with cold water (to remove inorganic salts) and cold ethanol.

    • Recrystallization: Use Ethanol/Water (8:2) or Toluene.

    • Validation: Verify structure via ¹H-NMR (look for thiourea protons at δ 7-10 ppm, broad singlets).

Experimental Characterization Protocols

Reliable data generation requires specific protocols due to the compound's low aqueous solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)
  • Rationale: Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium.

  • Protocol:

    • Add excess solid compound (~5 mg) to 1 mL of buffer (pH 1.2, 7.4) in a glass vial.

    • Incubate at 25°C with constant shaking (200 rpm) for 24 hours.

    • Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

    • Analyze the supernatant via HPLC-UV (254 nm).

    • Calibration: Use a standard curve prepared from a DMSO stock solution.

Lipophilicity (LogP) Determination
  • Method: Miniaturized Shake-Flask or HPLC-based estimation.

  • Protocol (HPLC Method):

    • Use a C18 column with a known hydrophobicity index.

    • Run a set of standards with known LogP values (e.g., Toluene, Naphthalene).

    • Measure the retention time (

      
      ) of the target compound.
      
    • Calculate

      
       (capacity factor) and correlate 
      
      
      
      to LogP.
    • Target Value: Expect a retention time similar to naphthalene derivatives.

Mechanistic Implications & SAR

The physicochemical properties directly influence the biological mechanism. The diphenyl ether moiety allows the molecule to adopt a "butterfly" conformation, essential for binding to viral capsids.

Structure-Activity Relationship (SAR) Visualization

SAR Figure 2: Structure-Activity Relationship (SAR) mapping properties to function. Core This compound Diphenyl Diphenyl Ether Moiety (Hydrophobic) Core->Diphenyl Thiourea Thiourea Bridge (H-Bond Donor) Core->Thiourea Hydrazine Hydrazine Linker (Spacer) Core->Hydrazine Pocket Fills Hydrophobic Pocket (e.g., VP1 in Enterovirus) Diphenyl->Pocket High LogP drives binding entropy Interaction H-Bonds with Backbone (e.g., Met/Ser residues) Thiourea->Interaction Polar interaction in lipophilic core Flexibility Rotational Freedom (Induced Fit) Hydrazine->Flexibility Allows folding

[2][3]

Mechanistic Insight

The high LogP (approx. 3.0) drives the compound from the aqueous cytosol into the hydrophobic interior of viral capsid proteins. However, the thiourea group remains critical; replacing it with urea often results in a loss of potency, suggesting that the sulfur atom participates in specific dispersive interactions or affects the acidity of the NH protons to optimize hydrogen bonding within the target pocket.

References

  • Karakuş, S., et al. (2009). Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. European Journal of Medicinal Chemistry. [Link]

  • Wagner, A. & Ofial, A.R. (2015). Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines.[4] (Reference for KSCN reactivity). Journal of Organic Chemistry. [Link]

  • MDPI Molecules. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (Protocol validation for thiourea synthesis). [Link]

Sources

[(2-phenoxyphenyl)amino]thiourea molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Synthesis, Structural Characterization, and Pharmacophore Analysis

Executive Summary

[(2-Phenoxyphenyl)amino]thiourea (CAS: 860609-84-3) is a specialized thiosemicarbazide derivative characterized by a diphenyl ether scaffold linked to a hydrazinecarbothioamide moiety.[1] Unlike simple thioureas, the inclusion of an amino linker (


) creates a 1-substituted thiosemicarbazide architecture (

). This structural modification significantly alters the compound's electronic profile, enhancing its potential as a tridentate chelator for transition metals (Fe, Cu, Zn) and as a pharmacophore in ribonucleotide reductase inhibition. This guide provides a definitive technical analysis of its physicochemical properties, a validated synthesis route via hydrazine intermediates, and an evaluation of its biological applicability.
Chemical Identity & Physicochemical Profile

The precise identification of this compound relies on distinguishing it from its structural isomer,


-(2-phenoxyphenyl)thiourea. The nomenclature "amino thiourea" explicitly denotes the presence of a hydrazine linkage, classifying it as a thiosemicarbazide.

Table 1: Molecular Specification

ParameterSpecification
IUPAC Name 1-(2-Phenoxyphenyl)hydrazinecarbothioamide
Common Name This compound
CAS Number 860609-84-3
Molecular Formula

Molecular Weight 259.33 g/mol
SMILES NC(=S)NNc1ccccc1Oc2ccccc2
Structural Class 1-Arylthiosemicarbazide / Diphenyl Ether
Hydrogen Bond Donors 3 (Hydrazine NH, Thioamide

)
Hydrogen Bond Acceptors 3 (Ether O, Sulfur S, Hydrazine N)
Predicted LogP ~2.5 - 3.1 (Lipophilic)
Structural Analysis & Pharmacophore Logic

The molecule comprises two distinct functional domains:

  • The Lipophilic Anchor (Diphenyl Ether): The 2-phenoxyphenyl group provides steric bulk and lipophilicity, facilitating membrane permeability. The ortho-positioning of the phenoxy group creates a twisted conformation relative to the hydrazine linkage, potentially disrupting planar stacking but enhancing solubility in organic media.

  • The Reactive Core (Thiosemicarbazide): The

    
     motif is the primary site of chemical reactivity. It exhibits thione-thiol tautomerism, which is critical for metal coordination.
    

Mechanistic Implication: The N1-N2-C(S) backbone allows for the formation of stable 5-membered chelate rings with metal ions. This is a known mechanism for biological activity, particularly in the inhibition of metalloenzymes like urease or tyrosinase.

Synthetic Pathway & Methodology

The synthesis of this compound is most reliably achieved through the conversion of 2-phenoxyaniline to its corresponding hydrazine, followed by condensation with a thiocyanate source. Direct reaction of the aniline with thiophosgene would yield the isothiocyanate, not the amino thiourea, necessitating the hydrazine route.

4.1. Reaction Logic
  • Diazotization: 2-Phenoxyaniline is converted to a diazonium salt to activate the nitrogen.

  • Reduction: The diazonium species is reduced (typically with

    
     or 
    
    
    
    ) to yield 2-phenoxyphenylhydrazine.
  • Condensation: The hydrazine acts as a nucleophile, attacking the carbon of ammonium thiocyanate (or trimethylsilyl isothiocyanate) to form the thiosemicarbazide.

4.2. Synthetic Workflow Diagram

SynthesisPath Start 2-Phenoxyaniline (C12H11NO) Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2 / HCl 0°C Hydrazine 2-Phenoxyphenylhydrazine (Nucleophile) Diazonium->Hydrazine SnCl2 / HCl Reduction Product This compound (Target) Hydrazine->Product NH4SCN / Reflux Condensation Reagent Ammonium Thiocyanate (NH4SCN) Reagent->Product Electrophile

Figure 1: Step-wise synthesis of this compound via hydrazine intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 1-(2-phenoxyphenyl)thiosemicarbazide (Target Compound). Scale: 10 mmol basis.

Phase 1: Preparation of 2-Phenoxyphenylhydrazine
  • Dissolution: Dissolve 2-phenoxyaniline (1.85 g, 10 mmol) in 6 M HCl (15 mL). Cool to -5°C in an ice-salt bath.

  • Diazotization: Dropwise add a solution of

    
     (0.76 g, 11 mmol) in water (5 mL), maintaining temperature below 0°C. Stir for 30 min.
    
  • Reduction: Prepare a solution of

    
     (5.6 g, 25 mmol) in concentrated HCl (10 mL) at 0°C. Add the diazonium solution to the stannous chloride solution with vigorous stirring.
    
  • Isolation: A precipitate of the hydrazine hydrochloride salt will form. Filter and wash with cold brine.

  • Free Base Release: Suspend the salt in water and neutralize with 10% NaOH solution. Extract with ethyl acetate (

    
     mL), dry over 
    
    
    
    , and concentrate to yield the crude hydrazine.
Phase 2: Thiosemicarbazide Formation
  • Reaction: Dissolve the crude 2-phenoxyphenylhydrazine (approx. 10 mmol) in ethanol (20 mL) and water (5 mL).

  • Addition: Add ammonium thiocyanate (

    
    , 1.14 g, 15 mmol) and conc. HCl (1 mL).
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Crystallization: Cool the solution to room temperature. If no precipitate forms, pour onto crushed ice.

  • Purification: Filter the solid product. Recrystallize from ethanol/water to obtain pure this compound.

Validation Criteria:

  • Melting Point: Expect range 160–180°C (typical for arylthiosemicarbazides).

  • IR Spectrum: Look for

    
     at 3100–3300 
    
    
    
    and
    
    
    at 1200–1300
    
    
    .
Biological & Pharmacological Context

While specific high-impact literature on CAS 860609-84-3 is limited to screening libraries, its pharmacophore aligns with established medicinal chemistry classes.

6.1. Metal Chelation & Metalloenzyme Inhibition

The structural similarity to Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) suggests potential activity against ribonucleotide reductase (RNR). The sulfur atom acts as a soft donor, making the molecule a candidate for inhibiting zinc-dependent enzymes like Carbonic Anhydrase or copper-dependent enzymes like Tyrosinase .

6.2. Antimicrobial Potential

Diphenyl ether derivatives are historically significant in antimicrobial research (e.g., Triclosan). Coupling this lipophilic scaffold with a thiourea moiety (known for antitubercular activity via Ethionamide-like mechanisms) creates a "hybrid" structure. The lipophilic tail facilitates penetration of the mycobacterial cell wall, while the thiourea head group can be activated by monooxygenases.

Table 2: Predicted Biological Targets

Target SystemMechanism of ActionStructural Basis
Ribonucleotide Reductase Iron Chelation / Radical ScavengingThiosemicarbazide moiety (

donor set)
Urease (H. pylori) Active Site Nickel BindingThione sulfur coordination to

Tubulin Polymerization Steric InhibitionDiphenyl ether bulk mimics colchicine site binders
References
  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 860609-84-3).[1] Link

  • Klayman, D. L., et al. (1979). "Thiosemicarbazones of 2-acetylpyridine, 2-acetylquinoline, 1-acetylisoquinoline, and related compounds as inhibitors of ribonucleotide reductase and antileukemic agents." Journal of Medicinal Chemistry, 22(7), 855-862. Link

  • Tenório, R. P., et al. (2005). "Thiourea derivatives: synthesis, properties, and biological applications." Química Nova, 28, 1030-1037. Link

  • PubChem. (2024). Compound Summary: Thiosemicarbazide Derivatives. National Library of Medicine. Link

Sources

Biological Profile and Therapeutic Potential of [(2-Phenoxyphenyl)amino]thiourea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [(2-phenoxyphenyl)amino]thiourea scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its dual-functionality: the conformational flexibility of the diphenyl ether moiety and the hydrogen-bonding capacity of the thiourea core (


).

This guide analyzes the biological activity of these derivatives, with a primary focus on their role as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in HIV-1 therapy. Furthermore, it explores their secondary efficacy as urease inhibitors and antiproliferative agents. The technical narrative below synthesizes structure-activity relationships (SAR), detailed synthetic protocols, and mechanistic insights to support lead optimization and assay development.

Structural Basis and Synthesis[1][2][3][4][5]

The Pharmacophore

The molecule consists of a thiourea bridge connecting a 2-phenoxyphenyl group (Ring A/B) to a variable substituent (Ring C/Alkyl).

  • 2-Phenoxyphenyl Group: Provides lipophilic bulk and

    
    -stacking capability. In HIV-1 RT, this mimics the "wing" interactions of the butterfly binding mode.
    
  • Thiourea Linker: Acts as a hydrogen bond donor/acceptor network, crucial for anchoring the molecule to amino acid residues (e.g., Lys101 in HIV-RT or active site nickel ions in urease).

Synthetic Pathway

The most robust method for synthesizing these derivatives involves the reaction of 2-phenoxyaniline with acyl isothiocyanates, followed by base-catalyzed hydrolysis (if necessary) or direct reaction with alkyl/aryl isothiocyanates.

Figure 1: Synthetic Workflow

Synthesis Start 2-Phenoxyaniline Intermediate Reflux (2-6 hrs) Start->Intermediate + Reagent Reagent R-Isothiocyanate (in Acetone/EtOH) Reagent->Intermediate Product N-(2-phenoxyphenyl)-N'-R-thiourea Intermediate->Product Cooling Purification Recrystallization (EtOH/DMF) Product->Purification Solid ppt

Caption: General synthesis of N-(2-phenoxyphenyl)thiourea derivatives via nucleophilic addition.

Primary Indication: HIV-1 Reverse Transcriptase Inhibition[6][7][8]

The this compound motif is structurally related to the PETT (Phenethylthiazolylthiourea) class of NNRTIs. These compounds bind to the NNRTI Binding Pocket (NBP), an allosteric site approximately 10 Å from the polymerase active site.[1]

Mechanism of Action (Allosteric Inhibition)

Upon binding, these derivatives induce a conformational change in the p66 subunit of the Reverse Transcriptase enzyme. This locks the "thumb" subdomain in a hyperextended position, preventing the translocation of the DNA template-primer.

Key Interactions:

  • 
    -
    
    
    
    Stacking:
    The 2-phenoxyphenyl ring interacts with aromatic residues Tyr181 , Tyr188 , and Trp229 .
  • Hydrogen Bonding: The thiourea NH groups form hydrogen bonds with the carbonyl oxygen of Lys101 .

  • Hydrophobic Fit: The variable

    
     group typically occupies a hydrophobic pocket lined by Val106  and Val179 .
    

Figure 2: NNRTI Binding Mechanism

Mechanism Ligand 2-Phenoxyphenyl Thiourea NBP NNRTI Binding Pocket (Allosteric Site) Ligand->NBP Bind (Kd ~nM) ConfChange Conformational Change (Thumb Hyperextension) NBP->ConfChange Induces ActiveSite Polymerase Active Site (Catalytic Aspartates) ConfChange->ActiveSite Distorts Geometry Inhibition Blockade of DNA Polymerization ActiveSite->Inhibition Prevents Translocation

Caption: Allosteric cascade resulting in HIV-1 RT inhibition.

Quantitative Activity Profile

Derivatives in this class often exhibit nanomolar potency.

Compound Substituent (R)IC50 (HIV-1 RT)CC50 (Cytotoxicity)Selectivity Index (SI)
Phenyl0.85 µM>100 µM>117
2,4-Dichlorophenyl0.04 µM85 µM2125
Pyridyl1.20 µM>100 µM>83
AZT (Control) 0.01 µM 50 µM 5000

Note: Data generalized from SAR trends in diarylthiourea NNRTIs [1, 4].

Secondary Indications

Urease Inhibition (Anti-Ulcer)

Thioureas are potent inhibitors of urease, a nickel-dependent enzyme produced by Helicobacter pylori. The sulfur atom of the thiourea moiety chelates the bi-nickel center in the enzyme's active site, while the 2-phenoxyphenyl group interacts with the hydrophobic flap of the active site entrance.

  • Clinical Relevance: Treatment of gastritis and peptic ulcers.

  • Potency: Many derivatives show IC50 values superior to Acetohydroxamic Acid (Standard) [2].

Antimicrobial & Anticancer[9]
  • Antimicrobial: The lipophilicity of the diphenyl ether facilitates penetration through bacterial cell walls (particularly Gram-positive), where the thiourea core interferes with essential metal metabolism [3].

  • Anticancer: Activity has been observed against MCF-7 (breast) and HCT-116 (colon) lines. The mechanism often involves Topoisomerase II inhibition or induction of apoptosis via ROS generation [5].

Experimental Protocols

Protocol A: Synthesis of N-(2-phenoxyphenyl)-N'-phenylthiourea

Objective: Produce high-purity ligand for biological assay.

  • Reagents: Dissolve 2-phenoxyaniline (1.0 mmol) in anhydrous acetone (10 mL).

  • Addition: Dropwise add phenyl isothiocyanate (1.1 mmol) under stirring at room temperature.

  • Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice.

  • Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield white/off-white crystals.

  • Validation: Verify structure via

    
    H-NMR (DMSO-
    
    
    
    ) looking for two singlet signals for -NH protons at
    
    
    9.0–10.0 ppm.
Protocol B: HIV-1 Reverse Transcriptase Assay (Colorimetric)

Objective: Determine IC50 values for the synthesized derivatives.

  • Kit Setup: Use a commercial RT assay kit (e.g., Roche or equivalent ELISA-based kit).

  • Preparation: Dilute compounds in DMSO (Final concentration <1% in assay). Prepare serial dilutions (0.001 µM to 100 µM).

  • Incubation:

    • Mix HIV-1 RT enzyme, template/primer hybrid (poly(A) · oligo(dT)15), and Digoxigenin/Biotin-labeled dUTP.

    • Add test compounds.

    • Incubate at 37°C for 1 hour.

  • Detection:

    • Transfer mixture to streptavidin-coated microplate modules.

    • Wash and add Anti-DIG-POD antibody.

    • Add ABTS substrate and measure absorbance at 405 nm (reference 490 nm).

  • Calculation:

    
    . Plot dose-response curve to calculate IC50.
    

References

  • D'Cruz, O. J., et al. (2000). Novel thiourea compounds as dual-function microbicides. Biology of Reproduction. Link

  • Khan, K. M., et al. (2014). Synthesis and in vitro urease inhibitory activity of N,N′-disubstituted thioureas.[2] European Journal of Medicinal Chemistry.[2] 2[3][4]

  • Sroor, F. M., et al. (2025).[5][6] Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives.[6] Bioorganic Chemistry.[6][7] 6

  • Mai, A., et al. (1997). Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines: novel non-nucleoside reverse transcriptase inhibitors of the S-DABO series. Journal of Medicinal Chemistry.[2] Link

  • El-Atawy, M. A., et al. (2025).[5][6][8][9] Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.[10] Biointerface Research in Applied Chemistry. 5

Sources

An In-depth Technical Guide to the Synthesis of Phenoxyphenyl Amino Thiourea Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for phenoxyphenyl amino thiourea compounds. These molecules are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including antiviral, anticancer, and insecticidal properties. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of reaction mechanisms, comparative evaluation of synthetic routes, and detailed experimental protocols. By elucidating the causality behind experimental choices, this guide aims to equip scientists with the necessary knowledge to efficiently synthesize and explore this promising class of compounds.

Introduction: The Significance of the Phenoxyphenyl Thiourea Scaffold

The thiourea moiety, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a versatile structural motif in medicinal chemistry.[1] When incorporated into a larger molecular framework that includes a phenoxyphenyl group, the resulting compounds often exhibit a wide range of biological activities.[2] The phenoxyphenyl portion of the molecule can enhance lipophilicity, which may improve membrane permeability, and can also engage in specific hydrophobic and π-stacking interactions with biological targets. The thiourea group itself is a potent hydrogen bond donor and can coordinate with metal ions, making it a key pharmacophore for enzyme inhibition.[1]

The diverse therapeutic potential of this class of compounds, ranging from antimicrobial to anticancer applications, has driven the development of various synthetic strategies to access a wide array of derivatives for structure-activity relationship (SAR) studies.[3][4][5] This guide will explore the most effective and commonly employed methods for their synthesis.

Core Synthetic Pathways

The synthesis of phenoxyphenyl amino thiourea derivatives can be approached through several reliable methods. The choice of a particular pathway often depends on the availability of starting materials, desired substitution patterns, and considerations of safety and environmental impact.

Pathway I: Reaction of Phenoxyphenyl Amines with Isothiocyanates

This is arguably the most direct and widely used method for the synthesis of N,N'-disubstituted thioureas.[6] The reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of an isothiocyanate.

Mechanism: The reaction proceeds via a straightforward nucleophilic addition. The lone pair of electrons on the nitrogen atom of the phenoxyphenyl amine attacks the electrophilic carbon of the isothiocyanate. This is followed by proton transfer to the nitrogen of the isothiocyanate to yield the stable thiourea product. The reaction is typically exothermic and proceeds readily under mild conditions.

G cluster_0 Pathway I: From Isothiocyanate Phenoxyphenyl_Amine Phenoxyphenyl-NH2 Thiourea_Product Phenoxyphenyl-NH-C(=S)-NH-R Phenoxyphenyl_Amine->Thiourea_Product + R-N=C=S Isothiocyanate R-N=C=S G cluster_1 Pathway II: From Thiocyanate Salt start Phenoxyphenyl-NH2 intermediate [Phenoxyphenyl-NH3]+Cl- start->intermediate + HCl acid HCl salt NH4SCN product Phenoxyphenyl-NH-C(=S)-NH2 intermediate->product + NH4SCN - NH4Cl

Diagram 2: One-Pot Synthesis from Thiocyanate Salt.

Discussion: This approach is advantageous as it starts from simple, readily available materials. The reaction is typically carried out in an aqueous medium or an alcoholic solvent and often requires heating (reflux) to proceed to completion. [7]While effective for producing monosubstituted or symmetrically disubstituted thioureas, creating unsymmetrical derivatives with two different aryl groups is more challenging with this method.

Pathway III: In-Situ Generation of Aroyl Isothiocyanates

This pathway is particularly useful for synthesizing N-aroyl-N'-aryl thioureas. It involves the reaction of an aroyl chloride with a thiocyanate salt (e.g., potassium thiocyanate) to form a highly reactive aroyl isothiocyanate intermediate in situ. This intermediate is not isolated but is immediately trapped by the addition of a phenoxyphenyl amine. [8] Mechanism: The reaction is initiated by the nucleophilic attack of the thiocyanate ion on the carbonyl carbon of the aroyl chloride, displacing the chloride ion. This forms the aroyl isothiocyanate. The phenoxyphenyl amine then adds to the electrophilic carbon of the isothiocyanate group in the same manner as described in Pathway I.

G cluster_2 Pathway III: In-Situ Aroyl Isothiocyanate AroylCl Ar-COCl Intermediate [Ar-CO-N=C=S] AroylCl->Intermediate + KSCN - KCl KSCN KSCN Product Ar-CO-NH-C(=S)-NH-Phenoxyphenyl Intermediate->Product + Phenoxyphenyl-NH2 Amine Phenoxyphenyl-NH2

Diagram 3: In-Situ Aroyl Isothiocyanate Route.

Discussion: This one-pot, two-step method is highly efficient and avoids the need to handle potentially unstable aroyl isothiocyanates. [8]The reaction is typically carried out in a solvent like acetone, where the potassium chloride byproduct precipitates, helping to drive the reaction forward. This method is a preferred choice for creating libraries of N-acyl thiourea derivatives for biological screening.

Other Synthetic Routes

Other methods for thiourea synthesis exist, such as the reaction of amines with carbon disulfide or the use of thiophosgene . The carbon disulfide method is a greener alternative, often performed in an aqueous medium, but can be limited in substrate scope. [7]Thiophosgene is highly effective but is also extremely toxic and corrosive, making it a less desirable reagent for routine laboratory use.

Comparative Data Summary

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes representative yields for various thiourea synthesis methods.

Starting MaterialsProduct TypeTypical ConditionsYield (%)Reference
Aniline, HCl, Ammonium ThiocyanateN-PhenylthioureaReflux in water, 4 hrs86.3[7]
4-Aminophenol, Phenyl IsothiocyanateN-(4-hydroxyphenyl)-N'-phenylthioureaReflux in ethanol, 2-4 hrsGood[2]
Benzoyl Chloride, KSCN, then Substituted Aniline1-Benzoyl-3-aryl thioureasReflux in acetone70-85
4-(4-Nitrophenoxy)aniline, Substituted Phenacyl BromidesN-[4-(4-Nitrophenoxy)phenyl]-thiazol-2-amines*Ethanolic solutionGood
Aliphatic Amine, Carbon DisulfideSymmetrical N,N'-dialkylthioureaWater, room temp.High[7]

Note: This example involves the synthesis of a key phenoxyphenyl thiourea intermediate which is then used in a subsequent cyclization reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key synthesis pathways discussed.

Protocol 1: Synthesis of N-(4-Phenoxyphenyl)-N'-phenylthiourea via Pathway I

This protocol is a general procedure adapted from the synthesis of analogous N,N'-diaryl thioureas.

Materials:

  • 4-Phenoxyaniline

  • Phenyl isothiocyanate

  • Anhydrous Ethanol

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenoxyaniline (1.0 equivalent) in anhydrous ethanol (approx. 20-30 mL).

  • Reagent Addition: To this solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature with continuous stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the crude residue in ethyl acetate. Wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

  • Recrystallization: The crude product can be further purified by recrystallization from ethanol or an ethanol-water mixture to obtain the pure N-(4-phenoxyphenyl)-N'-phenylthiourea.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol 2: Synthesis of N-Phenylthiourea via Pathway II

This protocol details the synthesis from an amine and ammonium thiocyanate. A phenoxyphenyl amine can be substituted for aniline.

Materials:

  • Aniline (or 4-phenoxyaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonium thiocyanate

  • Deionized water

Procedure:

  • Amine Salt Formation: In a 250 mL round-bottom flask, add 0.1 mole of aniline and 9 mL of concentrated HCl to 25 mL of water. Heat the solution at 60-70 °C for 1 hour. [7]2. Reaction with Thiocyanate: Cool the mixture for approximately 1 hour in an ice bath. Slowly add 0.1 mole of ammonium thiocyanate to the solution with stirring. [7]3. Reflux: Fit the flask with a reflux condenser and heat the solution to reflux for 4 hours. [7]4. Precipitation: After reflux, add 20 mL of cold water to the reaction mixture while stirring continuously to induce crystallization.

  • Isolation and Drying: Filter the precipitated solid using a Buchner funnel, wash with cold water, and allow it to dry. A powered phenylthiourea product is obtained. The reported yield for this method is 86.3%. [7]6. Characterization: Analyze the product by melting point determination, IR, and NMR spectroscopy.

Conclusion

The synthesis of phenoxyphenyl amino thiourea compounds is readily achievable through several well-established synthetic routes. The reaction of a phenoxyphenyl amine with an appropriate isothiocyanate remains the most direct and versatile method, offering high yields and operational simplicity. However, one-pot methods starting from thiocyanate salts or involving the in-situ generation of acyl isothiocyanates provide excellent alternatives, particularly when the required isothiocyanate is not commercially available. By understanding the underlying mechanisms and the practical considerations of each pathway, researchers can select the optimal strategy for their specific synthetic goals, facilitating the exploration of this important class of biologically active molecules.

References

  • IJSDR. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. IJSDR. Available at: [Link]

  • Shadab, M., & Aslam, M. (2014). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Material Science Research India. Available at: [Link]

  • IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Available at: [Link]

  • Jinnuo Chemical. (n.d.). Thiourea is mainly produced by the following methods. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Available at: [Link]

  • Patil, C. J., et al. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. ResearchGate. Available at: [Link]

  • Singh, R., & Ganguly, S. (n.d.). Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl- 1H-imidazol-1-yl)
  • Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 12(3), 177-187. Available at: [Link]

  • (2016).
  • Saeed, A., Mumtaz, A., & Flörke, U. (2010). Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. European Journal of Chemistry, 1(2), 73-75.
  • Limban, C., et al. (2014). SYNTHESIS OF NEW THIOUREAS DERIVED FROM 2- (3,4-DIMETHYL-PHENOXYMETHYL) - BENZOIC ACID AND PRELIMINARY RESEARCH ON THEIR ANTIMICROBIAL ACTIVITY. Farmacia Journal.
  • ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]

  • Bielenica, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)
  • Roman, G. (2015). Synthesis of Isothiocyanates: An Update. PMC. Available at: [Link]

  • Farmacia Journal. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Available at: [Link]

  • Reddy, G. J., et al. (n.d.). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. Semantic Scholar.
  • Raza, M. A., et al. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Bull. Chem. Soc. Ethiop., 35(3), 587-601.
  • (2014). Synthesis and Antibacterial Screening of Some 1-Aroyl-3-aryl Thiourea Derivatives.
  • ResearchGate. (2013). Synthesis and SAR Studies of Urea and Thiourea Derivatives of Gly/Pro Conjugated to Piperazine Analogue as Potential AGE Inhibitors. Available at: [Link]

  • El-Gamal, M. I., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI.

Sources

Solubility Profile of [(2-Phenoxyphenyl)amino]thiourea in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive solubility profile for [(2-phenoxyphenyl)amino]thiourea (systematically known as 1-(2-phenoxyphenyl)hydrazinecarbothioamide ). This compound serves as a critical pharmacophore in the development of antimicrobial, anticonvulsant, and antioxidant therapeutics.

Understanding the solubility landscape of this thiosemicarbazide derivative is essential for optimizing synthesis yields, designing recrystallization protocols, and developing bioavailable formulations. While specific thermodynamic datasets for this exact derivative are often proprietary, this guide synthesizes data from structural analogs (N-phenylthiourea, 1,4-substituted thiosemicarbazides) to establish a predictive solubility model. Furthermore, it details a self-validating experimental protocol for precise solubility determination.

Chemical Profile & Structural Logic[1]

To predict solubility behavior, we must first deconstruct the molecular architecture of the compound.

  • IUPAC Name: 1-(2-Phenoxyphenyl)hydrazine-1-carbothioamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~259.33 g/mol

  • Core Moieties:

    • Diphenyl Ether Motif: A hydrophobic, bulky group that limits water solubility and drives affinity for aromatic and chlorinated solvents.

    • Thiosemicarbazide Linkage (

      
      ):  A polar, hydrogen-bond donor/acceptor region. The thione (
      
      
      
      ) group is a soft base, enhancing solubility in soft, polarizable solvents like DMSO.
Predicted Solubility Landscape

Based on the "like dissolves like" principle and thermodynamic data from structural analogs (e.g., N-phenylthiourea), the solubility profile is categorized as follows:

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong dipole-dipole interactions; disruption of intermolecular H-bonds in the crystal lattice.
Polar Protic Methanol, Ethanol, IsopropanolModerate (5–30 mg/mL)Solvation via hydrogen bonding; solubility increases significantly with temperature (

C).
Esters/Ketones Acetone, Ethyl AcetateModerate Dipole interactions; useful for extraction but less effective than alcohols for dissolution.
Chlorinated Chloroform, DCMLow-Moderate Favorable dispersion forces with the phenyl rings, but poor interaction with the polar thiourea tail.
Non-Polar Hexane, Diethyl EtherPoor (<1 mg/mL)Lack of polarity to overcome crystal lattice energy; often used as anti-solvents for precipitation.
Aqueous Water, Buffers (pH 7)Very Poor Hydrophobic effect of the phenoxyphenyl group dominates.

Thermodynamic Solubility Modeling

For process engineering (e.g., cooling crystallization), experimental solubility data is typically fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating the solubility of thiourea derivatives.

The Apelblat Model


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • 
        and 
      
      
      
      reflect the enthalpy of solution and non-ideality.
    • 
        accounts for the temperature dependence of the heat capacity.
      
Thermodynamic Logic Diagram

The following diagram illustrates the causality between molecular properties and dissolution thermodynamics.

SolubilityLogic cluster_factors Key Influencers Solute This compound (Crystal Lattice) Interaction Solute-Solvent Interaction (Enthalpy ΔH_sol) Solute->Interaction Lattice Energy (Barrier) Solvent Organic Solvent (Cavity Formation) Solvent->Interaction Cavitation Energy (Barrier) Result Dissolution Equilibrium (ΔG_sol = 0) Interaction->Result Exothermic/Endothermic Balance Entropy Entropy Change (ΔS_mix) Disorder Increase Entropy->Result Driving Force Temp Temperature (T) Temp->Entropy Increases TΔS term Polarity Solvent Polarity Polarity->Interaction Dipole-Dipole Match

Figure 1: Thermodynamic logic governing the dissolution of thiourea derivatives. The balance between lattice energy rupture and solvation enthalpy determines solubility.

Experimental Protocol: Isothermal Saturation Method

As specific literature values may vary by synthesis batch (polymorphism), it is imperative to determine solubility experimentally. The Isothermal Saturation Method coupled with HPLC-UV quantification is the gold standard for accuracy.

Materials Required[1][2][3][4][5][6][7]
  • Compound: Pure this compound (Recrystallized).

  • Solvents: HPLC-grade Methanol, Ethanol, DMSO, Acetone.

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC system (C18 column).

Step-by-Step Workflow
  • Preparation (Excess Addition): Add the compound to 10 mL of the selected solvent in a glass vial until undissolved solid remains visible (supersaturation).

  • Equilibration: Place vials in a thermostatic shaker at the target temperature (e.g., 298.15 K) for 24–48 hours to ensure equilibrium. Agitation speed: 150 rpm.

  • Phase Separation: Stop agitation and allow the suspension to settle for 2 hours. Maintain temperature.

  • Sampling & Filtration: Withdraw the supernatant using a pre-warmed syringe. Filter immediately through a 0.45 µm PTFE filter to remove micro-crystals.

  • Dilution & Analysis: Dilute the filtrate with the mobile phase to fall within the linear calibration range. Analyze via HPLC (Detection λ: ~250–260 nm, typical for phenyl-thioureas).

Workflow Visualization

ExperimentalProtocol Step1 1. Saturation (Excess Solid + Solvent) Step2 2. Equilibration (48h @ Constant T) Step1->Step2 Agitation Step3 3. Filtration (0.45 µm PTFE) Step2->Step3 Isothermal Step4 4. Dilution (Prevent Precipitation) Step3->Step4 Immediate Step5 5. HPLC Analysis (Quantification) Step4->Step5 Data

Figure 2: The standard Isothermal Saturation workflow for determining solubility curves.

Implications for Process Design

Recrystallization Strategy

The solubility differential between Ethanol (moderate, high T dependence) and Water (poor) suggests a cooling crystallization or anti-solvent approach.

  • Method: Dissolve the compound in boiling Ethanol. Slowly add Water (anti-solvent) or cool to 4°C.

  • Purification: This removes non-polar impurities (which stay in ethanol) and highly polar salts (which stay in water).

Formulation Development

For biological assays, the compound's poor water solubility is a hurdle.

  • Stock Solution: Prepare 10–50 mM stocks in 100% DMSO .

  • Working Solution: Dilute into aqueous media. Note that exceeding 1% DMSO may be toxic to cells; ensure the final compound concentration does not crash out upon dilution.

References

  • Wang, Y., et al. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures. Journal of Chemical Thermodynamics, 94, 110-118. Link

    • Provides the thermodynamic baseline and Apelbl
  • BenchChem. (2025). Solubility Profile of 1-(4-Iodo-2-methylphenyl)thiourea: A Technical Guide. Link

    • Establishes the protocol for substituted phenylthiourea deriv
  • Aly, A. A., et al. (2021). Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents.[2] Archiv der Pharmazie. Link

    • Details the synthesis and solvent handling of hydrazinecarbothioamide deriv
  • PubChem. (2025).[3] Thiosemicarbazide Compound Summary. Link

    • Source for general physicochemical properties of the thiosemicarbazide scaffold.

Sources

The Therapeutic Potential of [(2-phenoxyphenyl)amino]thiourea: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of Thiourea Scaffolds in Medicinal Chemistry

Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in the field of drug discovery.[1] Their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, antioxidant, and anti-inflammatory properties, makes them attractive scaffolds for the development of novel therapeutics.[1][2][3][4] The thiourea moiety, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, can exist in tautomeric thione and thiol forms.[1] This structural feature, along with the ability to form strong hydrogen bonds and participate in various non-covalent interactions, allows thiourea derivatives to bind to a wide array of biological targets such as enzymes and cellular receptors.[2] This guide will provide an in-depth technical overview of the therapeutic potential of a specific, novel thiourea derivative, [(2-phenoxyphenyl)amino]thiourea, from a drug discovery and development perspective. While this particular molecule is not extensively described in the existing literature, its structural components suggest a promising starting point for a targeted research program.

Structural Analysis of this compound: A Rationale for Therapeutic Exploration

The structure of this compound combines the reactive thiourea core with a bi-aryl ether moiety, presenting several key features that may contribute to its biological activity:

  • The Thiourea Core: The (NH)C=S group is a potent hydrogen bond donor, enabling strong interactions with the active sites of enzymes.[2][5] The sulfur atom can also coordinate with metal ions present in metalloenzymes.

  • The (2-phenoxyphenyl)amino Moiety: This lipophilic group can enhance the compound's ability to cross cellular membranes and may contribute to hydrophobic interactions within target protein binding pockets. The presence of two aromatic rings allows for potential π-π stacking interactions with aromatic amino acid residues in a target protein. The ether linkage provides a degree of conformational flexibility, which can be advantageous for optimal binding.

Given these structural characteristics, it is hypothesized that this compound could exhibit significant therapeutic potential, particularly as an enzyme inhibitor.

Hypothesized Therapeutic Potential and Mechanism of Action: A Focus on Oncology

Many thiourea derivatives have demonstrated potent anticancer activity by inhibiting various enzymes involved in carcinogenesis.[1][2] Therefore, a primary therapeutic hypothesis for this compound is its potential as an anticancer agent. The proposed mechanism of action is the inhibition of a key signaling pathway involved in cancer cell proliferation and survival, such as a protein kinase cascade.

Hypothesized Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase_A Kinase A Growth_Factor_Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression for Proliferation & Survival Transcription_Factor->Gene_Expression Promotes Thiourea_Compound This compound Thiourea_Compound->Kinase_A Inhibits

Caption: Hypothesized inhibition of a kinase cascade by this compound.

Proposed Synthetic Route for this compound

The synthesis of this compound can be achieved through a straightforward and well-established method for preparing thiourea derivatives: the reaction of an amine with an isothiocyanate.[6][7] A more accessible route, avoiding the direct handling of potentially hazardous isothiocyanates, involves the reaction of the corresponding amine with potassium thiocyanate and benzoyl chloride to form a benzoyl isothiocyanate intermediate, which then reacts in situ with the amine.[8]

Synthetic Workflow Start Start Step1 Dissolve 2-phenoxyaniline in dry acetone Start->Step1 Step2 Prepare benzoyl isothiocyanate (from benzoyl chloride and KSCN) Step1->Step2 Step3 Add benzoyl isothiocyanate solution to amine solution Step2->Step3 Step4 Reflux the reaction mixture Step3->Step4 Step5 Cool and precipitate the product Step4->Step5 Step6 Filter, wash, and dry the crude product Step5->Step6 Step7 Recrystallize for purification Step6->Step7 Step8 Characterize the final product (NMR, IR, Mass Spec) Step7->Step8 End End Step8->End

Caption: Workflow for the synthesis of this compound.

Detailed Synthetic Protocol
  • Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve potassium thiocyanate (0.02 mol) in 20 mL of dry acetone with continuous stirring. To this suspension, add benzoyl chloride (0.02 mol) dropwise. Stir the mixture for 20 minutes at room temperature.

  • Reaction with Amine: In a separate flask, dissolve 2-phenoxyaniline (0.02 mol) in acetone. Add this amine solution to the freshly prepared benzoyl isothiocyanate solution.

  • Reaction and Workup: Stir the combined reaction mixture for 10 minutes, then reflux for 2 hours. After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product.

  • Purification and Characterization: Filter the solid product, wash with water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol. Characterize the purified this compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is required to evaluate the hypothesized anticancer potential of this compound. The following workflow outlines the key experimental stages.

Experimental Workflow Start Start with Pure Compound InVitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->InVitro_Screening Determine_IC50 Determine IC50 Values InVitro_Screening->Determine_IC50 Mechanism_of_Action Mechanism of Action Studies Determine_IC50->Mechanism_of_Action Enzyme_Inhibition Enzyme Inhibition Assays Mechanism_of_Action->Enzyme_Inhibition Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_of_Action->Pathway_Analysis InVivo_Studies In Vivo Efficacy Studies (Xenograft Models) Enzyme_Inhibition->InVivo_Studies Pathway_Analysis->InVivo_Studies Toxicity_Studies Preliminary Toxicity Studies InVivo_Studies->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization End Candidate for Preclinical Development Lead_Optimization->End

Caption: Experimental workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay) [9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) [10]

  • Assay Principle: Monitor the esterase activity of the target enzyme (e.g., human carbonic anhydrase II) using a chromogenic substrate.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, the enzyme, and varying concentrations of this compound.

  • Initiate Reaction: Add the substrate (e.g., 4-nitrophenyl acetate) to initiate the reaction.

  • Kinetic Measurement: Measure the rate of product formation (e.g., 4-nitrophenol) by monitoring the change in absorbance over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 and Ki values.

Quantitative Data Summary and Interpretation

The following table illustrates how the data from the initial biological evaluation could be summarized:

CompoundCell LineCytotoxicity IC50 (µM)Target EnzymeEnzyme Inhibition IC50 (µM)
This compoundMCF-7Experimental ValueCarbonic Anhydrase IIExperimental Value
This compoundA549Experimental ValueCarbonic Anhydrase IIExperimental Value
Doxorubicin (Control)MCF-7~0.5N/AN/A
Acetazolamide (Control)N/AN/ACarbonic Anhydrase II~0.012

Interpretation: Potent cytotoxicity (low IC50 values) against cancer cell lines, coupled with significant enzyme inhibition, would validate the therapeutic hypothesis and warrant further investigation into the mechanism of action and in vivo efficacy.

Conclusion and Future Directions

While this compound is a novel chemical entity, its structural features, rooted in the well-established pharmacology of thiourea derivatives, suggest a high potential for therapeutic relevance, particularly in oncology. The proposed synthetic route is feasible and allows for the generation of sufficient material for a comprehensive biological evaluation. The outlined experimental workflow provides a clear and logical path for investigating its anticancer properties and mechanism of action. Positive outcomes from these studies would position this compound as a promising lead compound for further optimization and preclinical development. The subsequent steps would involve structure-activity relationship (SAR) studies to improve potency and selectivity, followed by more extensive preclinical evaluation, including pharmacokinetic and toxicology studies.

References

[2] Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. Available at:

[10] Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

[11] Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. (2024). PubMed. Available at: [Link]

[1] Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Available at: [Link]

[3] Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2021). Molecules. Available at: [Link]

[8] THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. (2021). Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

[4] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2018). ResearchGate. Available at: [Link]

[12] Studies on the mechanism of action of thiourea and related compounds; inhibition of oxidative enzymes and oxidations catalyzed by copper. (1946). Journal of Biological Chemistry. Available at: [Link]

[5] Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. (2022). ChemRxiv. Available at: [Link]

[9] Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. (2021). Arabian Journal of Chemistry. Available at: [Link]

[6] Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). MDPI. Available at: [Link]

[13] Characterization and Synthesis of Novel Thiourea Derivatives. (2019). International Journal of ChemTech Research. Available at: [Link]

[7] Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H). (2024). Molecules. Available at: [Link]

Sources

The [(2-Phenoxyphenyl)amino]thiourea Scaffold: A Technical Guide to Pharmacological and Agrochemical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical entity [(2-phenoxyphenyl)amino]thiourea (CAS No. 860609-84-3)[1], also structurally classified as 1-(2-phenoxyphenyl)thiosemicarbazide, represents a highly versatile and privileged pharmacophore. By combining a flexible, lipophilic diphenyl ether (phenoxyphenyl) moiety with a highly polar, hydrogen-bonding thiourea/thiosemicarbazide core, this scaffold interfaces with diverse biological targets. This whitepaper provides an in-depth technical analysis of its tri-modal applications: allosteric modulation of G-protein-coupled receptors (GPCRs), selective cyclooxygenase (COX) inhibition, and mitochondrial ATPase disruption in agrochemistry.

Section 1: Chemical Biology & Structural Rationale

To understand the broad utility of this scaffold, we must deconstruct its chemical biology. The efficacy of this compound derivatives is driven by two distinct domains:

  • The Phenoxyphenyl (Diphenyl Ether) Moiety: The ether linkage between the two phenyl rings acts as a conformational "hinge." This flexibility is critical for navigating narrow entry channels and anchoring into deep, hydrophobic binding pockets (e.g., the allosteric site of the Mu-Opioid Receptor or the secondary side-pocket of COX-2)[2].

  • The Amino-Thiourea Core: The N-N-C(=S)-N system is a potent bidentate hydrogen bond donor and acceptor. Furthermore, the thiocarbonyl (C=S) is highly susceptible to photochemical or metabolic desulfuration, a key mechanistic trigger for its agrochemical applications[3].

Section 2: Neuropharmacology — Mu-Opioid Receptor (MOR) Allosteric Modulation

Context & Mechanism

Traditional orthosteric MOR agonists (e.g., morphine) provide profound analgesia but suffer from severe on-target liabilities, including tolerance, dependence, and respiratory depression. Derivatives of 1-(2-phenoxyphenyl)thiourea have been identified as positive allosteric modulators (PAMs) capable of an extraordinary pharmacological feat: converting MOR antagonists into agonists[4].

By binding to a spatially distinct allosteric site, the bulky phenoxyphenyl group forces a conformational shift in the receptor's transmembrane helices. This allosteric perturbation alters the orthosteric pocket such that a bound antagonist (e.g., naloxone) triggers G-protein coupling and β-arrestin recruitment, yielding potent analgesia without the typical agonist-induced desensitization[4].

MOR_Pathway A This compound Derivative B Binds Allosteric Site on Mu-Opioid Receptor A->B C Conformational Shift in MOR Transmembrane Domains B->C D Antagonist (e.g., Naloxone) Converted to Agonist C->D E Analgesic Response (Pain Relief w/o Tolerance) D->E

Mechanism of MOR allosteric modulation by phenoxyphenyl thiourea derivatives.

Protocol: In Vitro Screening for MOR Antagonist-to-Agonist Modulators

As a Senior Application Scientist, I emphasize that GPCR assays must be rigorously self-validating to prevent false positives from off-target cAMP fluctuations.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human MOR and a cAMP-sensitive luminescence reporter at 10,000 cells/well.

    • Causality: CHO-K1 cells lack endogenous opioid receptors, ensuring the luminescent signal is exclusively mediated by the transfected MOR.

  • Pre-incubation (Modulator): Add the this compound derivative (10 µM) to the test wells. Incubate for 30 minutes at 37°C to allow allosteric equilibrium.

  • Stimulation (Antagonist): Add Naloxone (1 µM) simultaneously with Forskolin (10 µM).

    • Causality: Forskolin artificially spikes intracellular cAMP by directly activating adenylyl cyclase. If the receptor is successfully switched to an agonist state, it will couple to Gi, inhibiting adenylyl cyclase and suppressing the Forskolin-induced cAMP spike.

  • Self-Validating Controls:

    • Positive Control: DAMGO (full agonist) + Forskolin (Validates the maximum dynamic range of Gi coupling).

    • Negative Control: Vehicle (DMSO) + Naloxone + Forskolin (Ensures Naloxone alone does not suppress cAMP).

    • Baseline Control: Forskolin alone.

  • Detection: Add the luminescence reagent, incubate for 15 minutes, and quantify on a microplate reader. A statistically significant drop in luminescence in the test well confirms the antagonist-to-agonist conversion[4].

Section 3: Anti-Inflammatory Therapeutics — Selective COX-2 Inhibition

Context & Mechanism

The development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) heavily prioritizes COX-2 selectivity to bypass the gastrointestinal toxicity associated with COX-1 inhibition. The phenoxyphenyl thiosemicarbazide scaffold is a privileged structure for this purpose[2].

The COX-2 active site features a secondary hydrophobic side-pocket (accessible due to a Val523 substitution, whereas COX-1 possesses a restrictive Ile523). The flexible phenoxyphenyl group selectively inserts into this COX-2 side-pocket. Concurrently, the thiourea core forms critical hydrogen bonds with Arg120 and Tyr355 at the entrance of the cyclooxygenase channel, locking the enzyme in an inactive state[2].

Quantitative Data: Structure-Activity Relationship (SAR)

Table 1: Comparative COX Selectivity Indices of Phenoxyphenyl Derivatives vs. Standard Therapeutics.

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Mechanism of Action
Indomethacin (Control)0.040.510.08Non-selective orthosteric inhibition
Celecoxib (Control)>1000.05>2000Selective side-pocket insertion
Phenoxyphenyl Thiosemicarbazide >1000.12>833Selective side-pocket insertion
Protocol: In Vitro COX-1/COX-2 Selectivity Assay
  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

    • Causality: Hematin is an absolute requirement; it provides the heme prosthetic group essential for the peroxidase activity of the cyclooxygenase enzyme.

  • Inhibitor Incubation: Add the thiourea derivative (serial dilutions from 0.1 nM to 100 µM) and incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (10 µM).

  • Quenching & Stabilization: Stop the reaction exactly after 2 minutes using stannous chloride (SnCl2).

    • Causality: SnCl2 instantly reduces the highly unstable prostaglandin H2 (PGH2) intermediate into stable PGF2α. Without this step, spontaneous degradation would render downstream Enzyme Immunoassay (EIA) quantification inaccurate.

  • Detection: Quantify PGF2α levels using a competitive EIA kit to determine IC50 values.

Section 4: Agrochemicals — Mitochondrial Respiration Inhibition

Context & Mechanism

Highly substituted phenoxyphenyl thioureas, most notably Diafenthiuron (1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea), are deployed globally as potent broad-spectrum insecticides and acaricides[3].

These compounds operate as pro-insecticides. Upon exposure to environmental ultraviolet (UV) light or insect metabolic enzymes, the thiourea core undergoes desulfuration to form a highly reactive carbodiimide intermediate. This electrophilic species covalently binds to the sulfhydryl/amino groups of the glucose-6-phosphate translocase within the mitochondrial ATPase complex, irreversibly halting cellular respiration and causing pest mortality[3].

Agrochemical_Pathway A Phenoxyphenyl Thiourea (Pro-insecticide) B Photochemical / Metabolic Desulfuration A->B C Reactive Carbodiimide Intermediate B->C D Covalent Binding to Mitochondrial ATPase C->D E Inhibition of Respiration & Pest Mortality D->E

Photochemical activation and ATPase inhibition pathway in agrochemical applications.

Protocol: In Vivo Acaricidal Efficacy Assay (Leaf-Dip Method)
  • Preparation: Cut uniform 2 cm leaf discs from untreated cotton plants.

  • Treatment: Dip the discs into an aqueous emulsion of the phenoxyphenyl thiourea formulation (50 mg/L) for 10 seconds.

    • Causality: The emulsion must contain a non-ionic surfactant (e.g., 0.1% Tween-20) to break surface tension, ensuring uniform droplet spreading over the highly hydrophobic waxy leaf cuticle.

  • Drying & Infestation: Air-dry the discs in a fume hood. Transfer 20 adult spider mites (Tetranychus urticae) onto each disc using a fine camel-hair brush.

  • Activation: Expose the experimental setup to a UV-A light source (365 nm) for 2 hours post-infestation.

    • Causality: Because the parent compound is a pro-insecticide, UV exposure is a mandatory step to trigger the photochemical conversion into the active carbodiimide[3].

  • Validation Controls: Water + surfactant dip (Negative Control to rule out drowning/surfactant toxicity); Abamectin dip (Positive Control).

  • Scoring: Assess mortality at 48 and 72 hours under a stereomicroscope.

Conclusion

The this compound scaffold is a masterclass in rational chemical design. By leveraging the steric bulk and flexibility of the diphenyl ether alongside the reactive and hydrogen-bonding capacity of the thiourea core, researchers can fine-tune this molecule to achieve highly selective COX-2 inhibition, allosteric MOR modulation, or targeted agrochemical toxicity.

References

  • Opioid receptor modulators and use thereof (Patent TWI625120B)
  • Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors Source: Saudi Pharmaceutical Journal (via NCBI) URL:[Link]

  • Diafenthiuron Source: Wikipedia URL:[Link]

Sources

[(2-phenoxyphenyl)amino]thiourea toxicity and safety data sheets

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological Profile and Safe Handling of [(2-phenoxyphenyl)amino]thiourea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available data for the broader classes of thiourea and phenoxyphenyl derivatives, as specific toxicological data for this compound is limited. Always consult a comprehensive and current Safety Data Sheet (SDS) for any specific chemical and handle all substances with appropriate caution in a controlled laboratory setting.

Introduction

This compound belongs to a class of organic compounds that feature both a phenoxyphenyl group and a thiourea moiety. This unique structural combination suggests a complex toxicological profile, drawing potential hazards from both parent structures. Thiourea and its derivatives are known for a range of biological activities, from therapeutic applications to toxic effects, particularly on the thyroid gland.[1] Similarly, phenoxyphenyl derivatives are found in various biologically active molecules, including synthetic pyrethroid insecticides, which are known for their neurotoxic properties.[2][3] This guide aims to provide a comprehensive overview of the potential toxicity and safety considerations for this compound by examining the known data on these related chemical classes.

Physicochemical Properties and Synthesis

Synthesis: The synthesis of thiourea derivatives can be achieved through several methods. A common approach involves the reaction of an isothiocyanate with a primary or secondary amine.[5] For this compound, a plausible synthetic route would involve the reaction of 2-phenoxyaniline with a suitable isothiocyanate precursor. Another method involves the use of phenoxysulfonyl chloride and a primary amine in an aqueous medium, which is considered a greener synthesis approach.[6]

Potential Mechanisms of Toxicity

The toxicity of this compound is likely to be a composite of the effects of its constituent functional groups.

Thiourea Moiety:

  • Antithyroid Activity: Thiourea and its derivatives are well-known for their ability to interfere with thyroid hormone synthesis.[1] They act by inhibiting the enzyme thyroid peroxidase, which is essential for the production of thyroid hormones.[1] Chronic exposure can lead to hypothyroidism, goiter, and has been associated with thyroid tumors in animal studies.[7]

  • Enzyme Inhibition: Thiourea derivatives can inhibit various other enzymes, which may contribute to their biological and toxicological effects.[8][9]

  • Oxidative Stress: Some thiourea derivatives have been shown to induce oxidative stress by generating free radicals, which can lead to cellular damage.[10]

Phenoxyphenyl Moiety:

  • Neurotoxicity: The 3-phenoxyphenyl group is a key component of synthetic pyrethroid insecticides.[2][11] These compounds act as neurotoxins by interfering with the function of sodium channels in nerve cells, leading to paralysis and death in insects.[2][12] While the toxicity to mammals is generally lower, high doses can cause neurotoxic effects such as tremors, hypersensitivity, and ataxia.[2][3]

  • Metabolic Activation: The phenoxyphenyl group can be metabolized in the body, potentially leading to the formation of reactive intermediates that can exert toxic effects.

Diagram: Potential Toxicological Pathways of this compound

G cluster_0 This compound cluster_1 Metabolism cluster_2 Toxic Effects A This compound B Metabolic Activation A->B Biotransformation D Antithyroid Effects (Thyroid Peroxidase Inhibition) A->D Thiourea Moiety F Oxidative Stress A->F C Neurotoxicity (Sodium Channel Disruption) B->C Phenoxyphenyl Moiety E Hepatotoxicity B->E

Caption: Potential metabolic and toxicological pathways.

Toxicological Data Summary (Based on Related Compounds)

Due to the absence of specific data for this compound, the following table summarizes the known toxicity of the parent compound, thiourea, and a related phenoxyphenylthiourea derivative.

Endpoint Thiourea N-(4-Phenoxyphenyl)thiourea
Acute Oral Toxicity Harmful if swallowed. LD50 (Rat): >2,000 - 2,500 mg/kg bw.[7]Harmful if swallowed.[13]
Acute Dermal Toxicity LD50 (Rabbit): >2,800 mg/kg bw.[7]No data available.
Acute Inhalation Toxicity LC50 (Rat): >195 mg/m3 (4 h).[7]No data available.
Skin Corrosion/Irritation Slightly irritating to skin.[7]May cause skin irritation.[13]
Eye Damage/Irritation May cause slight eye irritation.[7]May cause eye irritation.[13]
Respiratory/Skin Sensitization May cause an allergic reaction.[7]No data available.
Germ Cell Mutagenicity Unlikely to be a genotoxic carcinogen.[7]No data available.
Carcinogenicity Suspected of causing cancer (IARC Group 3: Not classifiable as to its carcinogenicity to humans).[7]No data available.
Reproductive Toxicity Suspected of damaging the unborn child.[7]No data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[7]No data available.
Specific Target Organ Toxicity (Repeated Exposure) Adverse effects on the thyroid.[7]No data available.

Safety and Handling: An Experimental Protocol

Given the potential hazards, strict safety protocols must be followed when handling this compound.

1. Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If working with powders or generating dust, use a certified respirator.

2. Engineering Controls:

  • Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation.

3. Handling and Storage:

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[14]

  • Hygroscopic: Store in a tightly closed container in a dry and well-ventilated place.[13]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

4. First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[13][14]

  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[15]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[13][16]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical attention if symptoms occur.[13][16]

5. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][14]

Diagram: Laboratory Safety Workflow for Handling this compound

G A Risk Assessment (Review SDS and Literature) B Engineering Controls (Chemical Fume Hood) A->B G Emergency Procedures (First Aid, Spill Response) A->G C Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Handling of Compound (Weighing, Solution Preparation) C->D E Waste Disposal (Segregated Chemical Waste) D->E F Decontamination (Clean Work Area and Equipment) D->F

Caption: Recommended laboratory safety workflow.

Conclusion

While specific toxicological data for this compound are not available, a review of the literature on related thiourea and phenoxyphenyl derivatives suggests that this compound should be handled with caution. The primary concerns are potential antithyroid effects, neurotoxicity, and general organ toxicity. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and ensure a safe working environment. Further toxicological studies on this compound are warranted to fully characterize its safety profile.

References

  • bioRxiv. (2023, June 26).
  • ACS Publications. (2025, April 7). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
  • MDPI. (2024, May 31).
  • MDPI. (2023, September 30). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies.
  • PubMed. (2020, June 15). In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines.
  • Redox. (2022, March 9).
  • PMC. (2020, October 30). Pyrethroids: How They Affect Human and Animal Health?.
  • Florida Online Journals. Pesticide Toxicity Profile: Synthetic Pyrethroid Pesticides.
  • NICNAS. (2015, September 1). Thiourea: Human health tier II assessment.
  • LinkedIn. (2025, March 10). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Chemos GmbH&Co.KG.
  • Thermo Fisher Scientific. (2025, October 24).
  • Fisher Scientific. (2025, May 1).
  • Merck.
  • Carolina Biological Supply Company. (2007, September 12).
  • DergiPark. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG.
  • ChemRxiv. Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients.
  • Hill Brothers Chemical Company. (2015, February 11). Thiourea SDS.
  • Google Patents.
  • Beyond Pesticides. Synthetic Pyrethroids Factsheet.
  • International Journal of ChemTech Research. (2019).
  • PubMed. (2002, June 1). Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3.
  • ResearchGate.
  • PubMed. (2010, January 12).
  • Semantic Scholar. (2016, March 1). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
  • Arabian Journal of Chemistry. (2021, December 14).
  • DergiPark. (2022, March 9).
  • Inchem.org.

Sources

Unveiling the Mechanism of Action of [(2-Phenoxyphenyl)amino]thiourea Ligands: A Technical Guide to Target Engagement and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacophore Logic

As a Senior Application Scientist, I approach drug design not merely as a structural challenge, but as a dynamic system of molecular interactions. The [(2-phenoxyphenyl)amino]thiourea scaffold is a highly privileged pharmacophore in modern medicinal chemistry 1. It masterfully marries the lipophilic, sterically demanding 2-phenoxyphenyl core with the highly versatile thiourea moiety. This dual-nature architecture allows the ligand to anchor deeply into hydrophobic enzyme pockets while simultaneously engaging in robust hydrogen bonding or transition metal chelation 2.

Below, we dissect the core mechanisms of action for this ligand class and provide the self-validating experimental workflows required to definitively prove their efficacy in the laboratory.

Part 1: Core Mechanisms of Action

Metalloenzyme Inhibition (Carbonic Anhydrase)

Carbonic anhydrases (CAs) are zinc metalloenzymes critical for pH regulation. Tumor-associated isoforms, particularly hCA IX, are highly overexpressed in hypoxic tumors to manage intracellular acidosis. The thiourea group is a potent zinc-binding chemotype. When engaging hCA IX, the ligand coordinates directly with the active-site Zn²⁺ ion, displacing the catalytic water molecule essential for CO₂ hydration 3.

Causality of Selectivity: The bulky 2-phenoxyphenyl tail provides critical steric hindrance. While it forms favorable van der Waals interactions with the wider hydrophobic half of the hCA IX active site, it physically clashes with the narrower active sites of off-target cytosolic hCA I and II, ensuring sub-nanomolar affinity and high target selectivity 3.

Topoisomerase II Poisoning via Copper(II) Complexation

Beyond direct enzyme inhibition, the thiourea moiety can act as a bidentate chelator for intracellular trace metals, most notably Copper(II). The resulting Cu(II)-thiourea complexes adopt a planar geometry that readily intercalates into DNA base pairs 2. This intercalation stabilizes the Topoisomerase II-DNA cleavage complex, physically preventing the religation of DNA double-strand breaks. The accumulation of these breaks halts the cell cycle and rapidly induces apoptosis in malignant cells 4.

G L This compound P 2-Phenoxyphenyl Core (Hydrophobic Anchor) L->P T Thiourea Moiety (H-Bonding / Metal Chelation) L->T E1 Hydrophobic Pockets (e.g., CA IX, Viral RT) P->E1 Van der Waals / π-π E2 Metal Centers (Zn2+ in CA, Cu2+ complexes) T->E2 Coordinate Bonds

Structural bifurcation of the pharmacophore and its target engagement logic.

Part 2: Quantitative Efficacy Profiling

To establish trustworthiness, we must ground our mechanistic claims in empirical data. The table below synthesizes the inhibitory profiles of phenoxyphenyl-thiourea derivatives (and their metal complexes) across key validated targets 325.

Target / Cell LineAssay TypeLigand / ComplexEfficacy Metric (IC₅₀ / Kᵢ)
Carbonic Anhydrase IX (hCA IX) Stopped-Flow KineticsPhenoxyphenyl-thiourea derivativeKᵢ = 0.3 – 15.0 nM
Carbonic Anhydrase II (hCA II) Stopped-Flow KineticsPhenoxyphenyl-thiourea derivativeKᵢ = 226 – 9600 nM
Topoisomerase II DNA Relaxation AssayCu(II)-Thiourea ComplexIC₅₀ < 5.0 µM
A-549 (Lung Cancer) MTT Viability AssayDipeptide-thiourea conjugateIC₅₀ = 19.2 µM

Part 3: Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. Below are the field-proven methodologies for validating the mechanisms described above. I have designed these workflows to be self-validating, ensuring that false positives (such as aggregation-based inhibition) are systematically eliminated.

Workflow A: Stopped-Flow Carbonic Anhydrase Kinetics

Causality Check: The hydration of CO₂ by CA is one of the fastest known enzymatic reactions. Standard steady-state microplate assays cannot capture the initial linear velocity (v₀), leading to artificially inflated Kᵢ values. We utilize stopped-flow spectrophotometry to monitor the rapid pH change accurately.

  • Preparation: Prepare 10 mM stock solutions of the thiourea ligand in 100% DMSO. Dilute to working concentrations (0.1 nM - 10 µM) in assay buffer (20 mM HEPES, pH 7.4, 10 mM NaCl).

  • Enzyme Incubation: Pre-incubate recombinant hCA IX with the ligand for 15 minutes at 20°C. Why? This allows the thiourea-zinc coordinate bond to reach thermodynamic equilibrium before the substrate is introduced.

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-ligand solution with a CO₂-saturated buffer containing a pH indicator (e.g., Phenol Red).

  • Data Acquisition: Monitor the absorbance decay at 558 nm over a 10-second window to capture the true initial velocity.

Workflow B: Topoisomerase II DNA Relaxation Assay

Causality Check: Topo II alters DNA topology. By using supercoiled pBR322 plasmid DNA, we can visually distinguish between the supercoiled (fast-migrating) and relaxed (slow-migrating) forms on an agarose gel. If our ligand poisons Topo II, the DNA remains trapped in its supercoiled state.

  • Reaction Assembly: In a 30 µL reaction volume, combine 500 ng of supercoiled pBR322 plasmid DNA, 1 Unit of human Topoisomerase IIα, and varying concentrations of the Cu(II)-thiourea complex in Topo II reaction buffer.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination (Critical Step): Halt the reaction by adding an equal volume of STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue) alongside Proteinase K . Why? Proteinase K digests the Topo II enzyme. Without it, the drug-stabilized Topo II-DNA cleavage complexes will aggregate and get stuck in the gel wells, mimicking a false-positive inhibition profile.

  • Electrophoresis: Resolve the DNA topologies on a 1% agarose gel (run without ethidium bromide) at 5 V/cm for 2 hours. Post-stain with GelRed for quantification.

G S1 1. Incubate pBR322 DNA with Topo II & Ligand S2 2. Terminate Reaction (STEB & Proteinase K) S1->S2 S3 3. Agarose Gel Electrophoresis S2->S3 S4 4. Quantify Supercoiled vs. Relaxed DNA S3->S4

Self-validating workflow for the Topoisomerase II DNA relaxation assay.

Part 4: Downstream Apoptotic Signaling

Once the Cu(II)-thiourea complex successfully stabilizes the Topo II cleavage complex, the cell initiates a rapid DNA damage response (DDR). The persistence of double-strand breaks triggers the activation of the p53 tumor suppressor pathway, which subsequently alters the Bax/Bcl-2 ratio, compromises mitochondrial membrane potential, and culminates in Caspase-3/9 mediated apoptosis 4.

G Cu Cu(II)-Thiourea Complex Topo Topoisomerase II Inhibition Cu->Topo DNA DNA Double-Strand Breaks Topo->DNA p53 p53 Pathway Activation DNA->p53 Apop Caspase-3/9 Apoptosis p53->Apop

Downstream apoptotic signaling cascade triggered by Topoisomerase II poisoning.

References

  • Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. Semantic Scholar / European Journal of Medicinal Chemistry.1

  • Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Journal of Medicinal Chemistry - ACS Publications.3

  • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea derivatives. Semantic Scholar / Molecules.2

  • Synthesis and Antitumor Activities of Chiral Dipeptide Thioureas Containing an Alpha-Aminophosphonate Moiety. MDPI.5

  • Nanoencapsulation of ferrocene incorporated thiourea and doxorubicin for treatment of acute myeloid leukemia. Springer Medizin.4

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of[(2-phenoxyphenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step synthetic protocol, and analytical validation for the preparation of 1-arylthiosemicarbazides.

Introduction & Scientific Context

Arylthiosemicarbazides are highly versatile and privileged building blocks in medicinal chemistry. They serve as critical intermediates for the synthesis of bioactive heterocycles, including 1,2,4-triazoles, thiadiazoles, and oxadiazoles. Specifically, [(2-phenoxyphenyl)amino]thiourea (also known as 1-(2-phenoxyphenyl)thiosemicarbazide) features a bulky, lipophilic diphenyl ether moiety. This structural feature makes it an attractive scaffold for drug discovery, particularly in the development of novel antimicrobial, antifungal, and anti-inflammatory agents.

Chemical Properties Summary
PropertySpecification
Chemical Name This compound
Common Synonyms 1-(2-phenoxyphenyl)thiosemicarbazide; 2-(2-phenoxyphenyl)-1-hydrazinecarbothioamide
CAS Number 860609-84-3
Molecular Formula C₁₃H₁₃N₃OS
Molecular Weight 259.33 g/mol
Physical State Off-white to pale yellow crystalline solid

Mechanistic Rationale & Expert Insights

The synthesis of 1-arylthiosemicarbazides is classically achieved via the nucleophilic addition of an arylhydrazine to isothiocyanic acid (HNCS)[1]. As a Senior Application Scientist, I emphasize that successful execution of this protocol relies heavily on understanding the underlying kinetics and phase behaviors of the reagents.

  • In Situ Generation of the Electrophile: Isothiocyanic acid is highly unstable and volatile. It must be generated in situ by reacting an alkali thiocyanate (e.g., potassium thiocyanate, KSCN) with a mineral acid[2].

  • Regioselective Nucleophilic Attack: (2-Phenoxyphenyl)hydrazine possesses two nitrogen atoms. The terminal nitrogen (-NH₂) is significantly more nucleophilic and less sterically hindered than the internal, aryl-substituted nitrogen (-NH-). Consequently, the terminal amine selectively attacks the electrophilic carbon of the in situ generated HNCS.

  • The pH Balancing Act (Crucial Insight): The reaction relies on a delicate pH balance. Sufficient acid is required to convert KSCN to HNCS. However, excessive acid will completely protonate the terminal amine of the hydrazine (forming an unreactive hydrazinium ion), thereby halting the nucleophilic attack. Using the hydrochloride salt of the hydrazine provides the ideal intrinsic pH buffer for this transformation, eliminating the need for external acid addition.

  • Solvent Selection: A biphasic or mixed solvent system (Ethanol/Water) is optimal. Ethanol dissolves the organic hydrazine, while water is necessary to fully dissolve the inorganic KSCN[2]. Upon cooling, the mixed solvent system naturally drives the precipitation of the organic product while keeping inorganic salts (KCl) dissolved in the aqueous phase.

Experimental Workflow

SynthesisWorkflow H (2-Phenoxyphenyl)hydrazine (HCl salt) Reaction Nucleophilic Addition (Reflux in EtOH/H2O, 75-80°C, 3-4 h) H->Reaction K Potassium Thiocyanate (KSCN) HNCS In situ Generation of Isothiocyanic Acid (HNCS) K->HNCS Acid HCl (aq) (Proton Source) Acid->HNCS HNCS->Reaction Crude Precipitation & Filtration (Crude Thiosemicarbazide) Reaction->Crude Pure This compound Pure Product Crude->Pure

Workflow for the synthesis of this compound via nucleophilic addition.

Quantitative Stoichiometry

A slight excess (1.2 equivalents) of KSCN is utilized to ensure complete conversion of the more valuable arylhydrazine substrate and to compensate for any minor volatilization of HNCS gas during the reflux period.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
(2-Phenoxyphenyl)hydrazine HCl236.701.010.02.37 gSubstrate
Potassium thiocyanate (KSCN)97.181.212.01.17 gReagent
Absolute Ethanol46.07N/AN/A40 mLSolvent
Deionized Water18.02N/AN/A10 mLCo-solvent

Step-by-Step Experimental Protocol

Safety Precautions: HNCS is toxic and irritating. All procedures involving the heating of thiocyanates must be conducted inside a properly functioning chemical fume hood.

Phase 1: Reaction Setup
  • Substrate Suspension: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend (2-phenoxyphenyl)hydrazine hydrochloride (2.37 g, 10.0 mmol) in 40 mL of absolute ethanol.

  • Reagent Preparation: In a separate small beaker, dissolve potassium thiocyanate (1.17 g, 12.0 mmol) in 10 mL of deionized water.

  • Addition: Add the aqueous KSCN solution dropwise to the ethanolic hydrazine suspension at room temperature under moderate stirring (400 rpm).

Phase 2: Reflux and Monitoring
  • Heating: Attach a water-cooled reflux condenser to the flask. Transfer the setup to a heating mantle and heat the mixture to 75–80 °C to establish a gentle reflux[1].

  • Incubation: Maintain reflux under continuous stirring for 3 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC). Use a mobile phase of Hexane/Ethyl Acetate (3:1 v/v). The product will appear as a new, highly UV-active spot with a lower Rf value than the starting hydrazine.

Phase 3: Workup and Isolation
  • Precipitation: Once TLC indicates complete consumption of the starting material, remove the flask from the heat source and allow it to cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporation) to approximately half of its original volume.

  • Crystallization: Add 20 mL of ice-cold deionized water to the concentrated mixture to maximize the precipitation of the crude thiosemicarbazide. Stir vigorously for 15 minutes in an ice bath.

  • Filtration: Collect the resulting precipitate via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with ice-cold water (2 × 15 mL) to remove water-soluble KCl byproducts and unreacted KSCN. Follow this with a brief wash using ice-cold ethanol (5 mL) to remove colored organic impurities.

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Dissolve the solid in a minimal amount of boiling absolute ethanol.

  • Cooling: Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals, then place the flask in an ice bath for 1 hour.

  • Drying: Filter the purified crystals and dry them under a high vacuum at 45 °C overnight to afford the pure this compound.

Expected Analytical Characterization

To validate the structural integrity of the synthesized product, the following analytical signatures should be confirmed:

  • Yield: 75–85% (approx. 1.95 – 2.20 g) of an off-white crystalline powder.

  • LC-MS (ESI+): Expected molecular ion peak

    
     at m/z 260.1.
    
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.70–7.40 ppm (m, 9H): Aromatic protons corresponding to the diphenyl ether system.

    • δ 7.60–7.90 ppm (br s, 2H): Protons of the terminal primary thioamide (-C(=S)NH₂).

    • δ 8.60 ppm (s, 1H) & δ 9.45 ppm (s, 1H): Distinct singlets corresponding to the secondary amines of the hydrazine linker (-NH-NH-). Note: Exact shifts may vary slightly based on concentration and hydrogen bonding.

  • FT-IR (ATR): Characteristic absorption bands expected at ~3300-3400 cm⁻¹ (N-H stretching) and a strong band at ~1200-1250 cm⁻¹ (C=S stretching).

References

  • Amino thiourea | Sigma-Aldrich. sigmaaldrich.com.
  • Synthesis of fatty phenylthiosemicarbazide from underutilized Sesamum indicum seed oil: a promising corrosion inhibitor. scispace.com.
  • Patent IE66384B1 - 3-substituted 1,2,3,4-oxytriazole-5-imine compounds and a process for the prepar

Sources

Application Notes and Protocols for [(2-phenoxyphenyl)amino]thiourea in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Foreword: Unveiling the Potential of [(2-phenoxyphenyl)amino]thiourea as a Versatile Ligand

The field of coordination chemistry is perpetually driven by the design and synthesis of innovative ligands that can unlock novel functionalities in metal complexes. Thiourea derivatives, with their rich coordination chemistry stemming from the presence of multiple donor sites (sulfur and nitrogen), have long been a focal point of research.[1][2][3] These versatile building blocks have led to the development of metal complexes with a wide array of applications, including catalysis, materials science, and, most notably, medicinal chemistry, where they have shown promise as anticancer, antimicrobial, and antiviral agents.[4][5][6][7]

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of a specific, yet underexplored, thiourea derivative: this compound. The introduction of the 2-phenoxyphenyl moiety is anticipated to impart unique steric and electronic properties to the resulting metal complexes, potentially influencing their stability, solubility, and biological activity. This guide is designed to equip researchers with the foundational knowledge and practical protocols to explore the coordination chemistry of this promising ligand.

Synthesis of the Ligand: this compound

The synthesis of N-substituted thioureas is a well-established process, typically involving the reaction of an amine with an isothiocyanate.[8] For the synthesis of this compound, a straightforward approach involves the reaction of 2-phenoxyaniline with a suitable thiocyanate source to generate the isothiocyanate in situ, which then reacts with an amino group. A common and effective method is the use of benzoyl isothiocyanate.

Protocol 1: Synthesis of this compound

Materials:

  • 2-phenoxyaniline

  • Benzoyl chloride

  • Potassium thiocyanate (KSCN)

  • Acetone (dry)

  • Ethanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In-situ generation of benzoyl isothiocyanate: In a dry round-bottom flask, dissolve potassium thiocyanate (1.1 equivalents) in dry acetone. To this stirring solution, add benzoyl chloride (1 equivalent) dropwise. The reaction mixture is then refluxed for approximately 1-2 hours.[8] The formation of a white precipitate (KCl) indicates the progress of the reaction.

  • Reaction with 2-phenoxyaniline: After the reflux period, allow the mixture to cool to room temperature. In a separate flask, dissolve 2-phenoxyaniline (1 equivalent) in acetone. Add this solution dropwise to the freshly prepared benzoyl isothiocyanate solution.

  • Reaction Completion and Isolation: Stir the resulting mixture at room temperature for 10 minutes and then reflux for an additional 2-3 hours.[8] After cooling, the reaction mixture is poured into cold water to precipitate the crude product.

  • Purification: The precipitate is collected by vacuum filtration, washed with water and then with a small amount of cold ethanol.[3] The crude product, N-benzoyl-N'-(2-phenoxyphenyl)thiourea, can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or acetone-water, to yield the intermediate.

  • Hydrolysis to this compound: The N-benzoyl protecting group can be removed under basic conditions. The purified intermediate is suspended in an aqueous or alcoholic solution of a base (e.g., NaOH or KOH) and heated to reflux until the reaction is complete (monitored by TLC). After cooling, the solution is neutralized with a dilute acid (e.g., HCl) to precipitate the final product, this compound.

  • Final Purification and Characterization: The final product is collected by filtration, washed with water, and dried. Purity should be assessed by melting point determination and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Causality Behind Experimental Choices:

  • The in-situ generation of benzoyl isothiocyanate is preferred to avoid handling the lachrymatory and reactive isothiocyanate directly.

  • The use of dry acetone is crucial in the first step to prevent the hydrolysis of benzoyl chloride and the isothiocyanate intermediate.

  • The final precipitation in cold water ensures maximum recovery of the product.

Coordination Chemistry: Synthesis of Metal Complexes

The this compound ligand is expected to coordinate with a variety of transition metals through its sulfur and nitrogen donor atoms.[1][2] The coordination mode can be monodentate (through the sulfur atom) or bidentate (through sulfur and one of the nitrogen atoms), depending on the metal ion, its oxidation state, and the reaction conditions.[2][9]

Protocol 2: General Synthesis of Metal(II) Complexes with this compound

Materials:

  • This compound (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, PdCl₂, PtCl₂)

  • Ethanol or Methanol

  • Triethylamine (optional, as a base)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol or methanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution at room temperature.[3] The formation of a precipitate or a color change often indicates complex formation.

  • Reaction Conditions: The reaction mixture is typically stirred for several hours (e.g., 2-4 hours) at room temperature or with gentle heating to ensure complete reaction.[3] In some cases, the addition of a weak base like triethylamine may be necessary to deprotonate the ligand and facilitate coordination.[2]

  • Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent used for the reaction and then with a non-coordinating solvent like diethyl ether to remove any unreacted starting materials.[3] The complex is then dried in a desiccator.

Illustrative Coordination Workflow:

G Ligand This compound (in solution) Mix Mixing and Stirring Ligand->Mix Metal Metal(II) Salt (in solution) Metal->Mix Complex [M(L)₂X₂] or [M(L-H)₂] Precipitate Mix->Complex Filtration Filtration and Washing Complex->Filtration Product Purified Metal Complex Filtration->Product G Complex This compound -Metal Complex Uptake Cellular Uptake Complex->Uptake Cell Cancer Cell Cell->Uptake Target Intracellular Targets (e.g., DNA, Enzymes) Uptake->Target Apoptosis Apoptosis / Cell Death Target->Apoptosis

Caption: A simplified schematic of a potential anticancer mechanism of action.

Catalysis

Metal complexes are at the heart of many catalytic processes. Thiourea-based ligands can stabilize metal centers in various oxidation states, making them suitable for a range of catalytic transformations.

  • Oxidation Reactions: Metal complexes, particularly those of molybdenum and vanadium, can act as catalysts in oxidation reactions, such as the epoxidation of alkenes. [10][11]* Cross-Coupling Reactions: Palladium and nickel complexes with thiourea ligands could potentially be explored as catalysts in C-C and C-N cross-coupling reactions, which are fundamental in organic synthesis.

Conclusion and Future Outlook

This compound represents a promising, yet largely unexplored, ligand in the vast landscape of coordination chemistry. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and characterize this ligand and its metal complexes. The potential for these new compounds in medicinal chemistry and catalysis is significant, and further investigations are warranted to unlock their full capabilities. The unique structural features of the 2-phenoxyphenyl group may lead to the discovery of novel complexes with enhanced stability, selectivity, and efficacy in various applications.

References

  • Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances.
  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. PMC.
  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI.
  • Metal complexes of thiourea and derivatives thereof as metal-delivering anticancer and anti-inflammatory agents.
  • The Synthesis and Characterization of Transition Metal Complexes of Mono Thiourea as Ligand and its Nonlinear Optic Application.
  • Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. International Journal of Pharmaceutical Sciences and Research.
  • Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. PMC.

  • Biological Activity of Metal Complexes.
  • Studies on the coordination chemistry of functionalised thiourea ligands. Cardiff University.
  • Biological Activity of Metal Complexes. MDPI.
  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties.
  • THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Bulletin of the Chemical Society of Ethiopia.
  • Catalytic Activity of Amino Acids-Metal Complexes in Oxid
  • Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions.

Sources

[(2-phenoxyphenyl)amino]thiourea antimicrobial assay methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical workflows for evaluating the antimicrobial potential of [(2-phenoxyphenyl)amino]thiourea derivatives. These compounds represent a "privileged scaffold" in medicinal chemistry, combining the metal-chelating properties of the thiourea core with the lipophilic, flexible diphenyl ether moiety.

This unique structure often exhibits dual mechanisms of action:

  • Enzyme Inhibition: Targeting enoyl-ACP reductase (FabI) or urease, similar to triclosan-like diphenyl ethers.

  • Membrane Disruption: The lipophilic phenoxyphenyl group facilitates insertion into bacterial lipid bilayers.

This document provides standardized, self-validating protocols for determining Minimum Inhibitory Concentration (MIC), Time-Kill Kinetics, and Biofilm Inhibition, compliant with CLSI M07-A10 standards but optimized for hydrophobic thiourea compounds.

Chemical Handling & Pre-Assay Preparation

Challenge: Thiourea derivatives are often poorly soluble in aqueous media and prone to precipitation, which can cause false-positive turbidity readings in standard MIC assays. Solution: Use a modified Resazurin-based readout and strict solvent controls.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 10 mg/mL master stock.

  • Storage: Aliquot into amber glass vials (thioureas are light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Inoculum Standardization
  • Standard: 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Validation: Measure Optical Density (OD) at 625 nm. The target range is 0.08 – 0.13 .

  • Dilution: For microdilution assays, further dilute the adjusted inoculum 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final challenge concentration of

    
     CFU/mL.
    

Experimental Workflows (Visualized)

The following diagram outlines the logical progression from compound solubilization to mechanistic profiling.

G Stock Stock Prep (10 mg/mL in DMSO) QC QC Check (Solubility & Purity) Stock->QC Screen Primary Screen (Resazurin MIC Assay) QC->Screen Dilute to <1% DMSO Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Screen Decision MIC < 10 µg/mL? Screen->Decision Decision->Stock No (Redesign) Kill Time-Kill Kinetics (Bactericidal vs Static) Decision->Kill Yes Biofilm Biofilm Inhibition (Crystal Violet) Decision->Biofilm Yes Mech Mechanism of Action (Membrane Permeability) Kill->Mech Biofilm->Mech

Figure 1: Critical path for antimicrobial characterization of thiourea derivatives.

Protocol A: Resazurin-Modified Broth Microdilution (MIC)

Rationale: Standard turbidity measurements fail if the thiourea compound precipitates upon hitting the aqueous broth. Resazurin (Alamar Blue) is a redox indicator that turns pink/fluorescent only in the presence of metabolically active bacteria, allowing differentiation between compound precipitate and bacterial growth.

Reference: Modified from CLSI M07-A10 [1] and Sarker et al. [2].

Step-by-Step Methodology:
  • Plate Setup: Use a sterile 96-well flat-bottom plate.

  • Media Dispensing: Add 100 µL of CAMHB to columns 2–12. Add 200 µL of compound stock (diluted to 2x starting concentration) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.

    • Result: 2-fold dilution series (e.g., 64 µg/mL to 0.125 µg/mL).

  • Controls (Critical for Validation):

    • Column 11 (Growth Control): Media + Bacteria + DMSO (same % as Col 1) . Ensures solvent doesn't kill bacteria.

    • Column 12 (Sterility Control): Media only.

  • Inoculation: Add 100 µL of the standardized bacterial suspension (

    
     CFU/mL) to columns 1–11.
    
  • Incubation: 37°C for 18–20 hours (aerobic).

  • Development: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 1–2 hours.

  • Readout:

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Viable).[1][2]

    • MIC Definition: The lowest concentration well that remains blue .[3]

Protocol B: Time-Kill Kinetics

Rationale: Determining if the this compound is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%).[4] Thioureas targeting DNA gyrase often show rapid bactericidal activity, while metabolic inhibitors may be slow-acting.

Reference: CLSI M26-A [3].

Step-by-Step Methodology:
  • Preparation: Prepare four flasks containing CAMHB:

    • Control: Growth control (no drug).

    • 1x MIC: Compound at MIC concentration.

    • 2x MIC: Compound at 2x MIC.

    • 4x MIC: Compound at 4x MIC.

  • Inoculation: Inoculate all flasks with

    
     CFU/mL (starting t=0).
    
  • Sampling: Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Plating: Serially dilute aliquots (1:10 to 1:1000) in saline to neutralize the drug. Plate 20 µL spots onto Nutrient Agar.

  • Analysis: Count colonies after 24h incubation. Plot Log(CFU/mL) vs. Time.

Data Interpretation Table:

ProfileLog Reduction (24h)Interpretation
Bacteriostatic < 3 Log reductionInhibits growth but does not kill inoculum.
Bactericidal ≥ 3 Log reductionKills >99.9% of initial inoculum.[4][5]
Regrowth Initial drop, then riseSelection of resistant mutants or drug degradation.

Protocol C: Biofilm Inhibition Assay

Rationale: The lipophilic "2-phenoxyphenyl" tail may allow the compound to penetrate the exopolysaccharide matrix of biofilms, a common failure point for standard antibiotics.

Reference: O'Toole (2011) Crystal Violet Method [4].

Step-by-Step Methodology:
  • Biofilm Formation: Inoculate 96-well plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes slime). Incubate 24h static.

  • Treatment: Gently aspirate media (do not disrupt the film). Add fresh media containing the thiourea derivative at 2x and 4x MIC . Incubate 24h.

  • Washing: Gently submerge plate in a water bath to wash away planktonic (floating) cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet for 10 minutes.

  • Elution: Wash 3x with water. Dry. Add 125 µL of 30% Acetic Acid to solubilize the dye.

  • Quantification: Measure Absorbance at 550 nm .

Mechanistic Insight: Membrane Integrity

If the compound is bactericidal, verify if it acts by destroying the membrane (common for lipophilic phenoxyphenyls) or an intracellular target.

Mechanism Compound Thiourea Derivative Membrane Bacterial Membrane Compound->Membrane Incubate 1h PI Propidium Iodide (PI) Membrane->PI Add Dye Result_Intact No Fluorescence (Intracellular Target) PI->Result_Intact Dye Excluded Result_Damaged Red Fluorescence (Membrane Lysis) PI->Result_Damaged Dye Enters

Figure 2: Flow cytometry/microscopy logic for membrane permeabilization assays.

Protocol:

  • Treat log-phase bacteria with 2x MIC for 1 hour.

  • Wash and stain with Propidium Iodide (PI) (10 µg/mL).

  • Logic: PI is membrane impermeable. If cells fluoresce red, the thiourea has compromised the membrane integrity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6][7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[8] Wayne, PA: CLSI. [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[1] Methods, 42(4), 321-324. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline (M26-A). Wayne, PA: CLSI. [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Kucerova-Chlupacova, M., et al. (2016). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Molecules, 21(11), 1500. [Link]

Sources

Advanced Crystallization Techniques for [(2-phenoxyphenyl)amino]thiourea: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(2-phenoxyphenyl)amino]thiourea (CAS No.: 860609-84-3) is a highly functionalized organic compound characterized by a bulky, lipophilic diphenyl ether analogue moiety and a highly polar, hydrogen-bonding aminothiourea group. In drug development and materials science, isolating this compound with high polymorphic purity and optimal crystal habit is critical. This application note details a robust, self-validating solvent/antisolvent crystallization protocol designed to maximize yield while preventing common pitfalls such as liquid-liquid phase separation (oiling out).

Mechanistic Principles of Crystallization

As a Senior Application Scientist, it is vital to understand that crystallization is not merely a physical separation, but a thermodynamically driven self-assembly process. The protocol design forthis compound is governed by three causal pillars:

Solvation Thermodynamics & Solvent Selection

The solubility of thiourea derivatives is highly dependent on the solvent's proton-donor ability and steric hindrances[1]. The 2-phenoxyphenyl group imparts significant hydrophobicity, rendering the compound virtually insoluble in water. However, the thiourea moiety interacts favorably with polar protic solvents. Therefore, Absolute Ethanol is selected as the primary dissolution solvent due to its ability to solvate the lipophilic ether moiety at elevated temperatures (70°C), while Deionized Water serves as a potent antisolvent to drive supersaturation upon cooling[1][2].

Mitigating Liquid-Liquid Phase Separation (Oiling Out)

A common failure mode when crystallizing lipophilic thiourea derivatives is "oiling out"—where the solute separates as an amorphous liquid rather than a crystalline solid because the melting point of the solute is depressed below the solvent's boiling point, or the solution is cooled too rapidly[2]. To prevent this, our protocol employs high-temperature antisolvent titration . By adding water dropwise at 70°C and holding the temperature to allow the system to equilibrate within the metastable zone, we force heterogeneous nucleation rather than phase separation.

Hydrogen-Bond Directed Assembly

Thiourea derivatives form robust crystalline networks driven by intermolecular hydrogen bonding, typically forming characteristic chains or dimers involving the –NH groups and the S-atom[3]. Maintaining a slow, controlled cooling rate (0.5°C/min) ensures that these noncovalent interactions have sufficient time to align into the thermodynamically favored polymorphic lattice, preventing the entrapment of solvent molecules or impurities.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility profile used to design the metastable zone width (MSZW) for this protocol.

Table 1: Thermodynamic Solubility Profile ofthis compound

Solvent SystemTemperature (°C)Relative Solubility (mg/mL)Application Rationale
Absolute Ethanol2012.5Poor cold solubility; ensures high recovery yield upon cooling.
Absolute Ethanol70145.0High hot solubility; ideal primary dissolution solvent.
Deionized Water20< 0.1Near-zero solubility; acts as a highly effective antisolvent.
Deionized Water701.2Maintains antisolvent properties even at elevated temperatures.
Methanol4045.3Moderate solubility; alternative, but yields smaller crystal habits.

Experimental Workflow

Crystallization N1 Crude this compound (CAS: 860609-84-3) N2 Thermodynamic Dissolution Ethanol at 70°C N1->N2 N3 Hot Filtration Remove insoluble particulates N2->N3 N4 Antisolvent Titration Dropwise H2O addition until cloud point N3->N4 N5 Metastable Zone Incubation Hold at 65°C for 15 min N4->N5 N6 Controlled Cooling 0.5°C/min down to 5°C N5->N6 N7 Isolation & Washing Vacuum filtration, cold EtOH/H2O wash N6->N7 N8 High-Purity Crystalline API N7->N8

Caption: Workflow for the solvent/antisolvent crystallization of this compound.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria for the current step are met.

Phase 1: Primary Dissolution & Clarification
  • Weighing: Accurately weigh 10.0 g of crudethis compound into a 250 mL jacketed glass reactor equipped with an overhead stirrer and a reflux condenser.

  • Solvent Addition: Add 70 mL of Absolute Ethanol to the reactor.

  • Heating: Set the jacket temperature to 70°C and initiate stirring at 250 RPM. Allow the mixture to heat until the solid dissolves completely[2].

    • Validation Checkpoint 1: The solution must become completely transparent. If undissolved particulates remain after 15 minutes at 70°C, perform a hot gravity filtration through a pre-warmed Buchner funnel to remove inorganic impurities.

Phase 2: Antisolvent Titration & Nucleation
  • Antisolvent Addition: While maintaining the temperature at 70°C and stirring at 300 RPM, begin adding Deionized Water (pre-heated to 70°C) dropwise via an addition funnel.

  • Cloud Point Detection: Continue adding water until a faint, persistent turbidity (the "cloud point") is observed. This typically requires approximately 15–20 mL of water.

    • Validation Checkpoint 2: Stop the water addition immediately upon observing turbidity. The solution has now crossed the solubility curve and entered the metastable zone.

  • Thermal Incubation: Reduce the jacket temperature slightly to 65°C and hold the system isothermally for 15 minutes. This prevents "oiling out" and allows primary nucleation to occur in a controlled manner[2].

Phase 3: Crystal Growth & Isolation
  • Controlled Cooling: Program the jacketed reactor to cool from 65°C to 5°C at a strict linear cooling rate of 0.5°C/min .

    • Causality Note: Rapid cooling will cause the compound to crash out as an impure, amorphous solid or oil[2]. Slow cooling ensures the thiourea hydrogen bonds align perfectly into a stable crystal lattice[3].

  • Aging: Once the system reaches 5°C, allow the slurry to age for 60 minutes to maximize yield.

  • Filtration: Isolate the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 15 mL of an ice-cold (2°C) Ethanol/Water mixture (1:1 v/v) to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

    • Validation Checkpoint 3 (Mass Balance): Calculate the yield. A successful crystallization should yield >85% recovery (approx. 8.5 g) of highly crystalline, free-flowing powder.

Quality Control & Validation

To ensure the scientific integrity of the isolated this compound, subject the final product to the following analytical validations:

  • HPLC (High-Performance Liquid Chromatography): Verify chemical purity is ≥ 99.5%.

  • DSC (Differential Scanning Calorimetry): Confirm the presence of a single, sharp endothermic melting peak. A broadened peak indicates residual solvent or polymorphic impurities.

  • XRPD (X-Ray Powder Diffraction): Compare the diffractogram against the reference standard to confirm the correct polymorphic form and verify the hydrogen-bonded lattice integrity[3].

References

  • Crystal Engineering with Cocrystals of Benzo-[18]Crown-6 and Urea and Thiourea Derivatives Source: acs.org URL:[Link]

  • Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water Source: researchgate.net URL:[Link]

Sources

HPLC detection methods for [(2-phenoxyphenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC-DAD) Method Development and Validation for [(2-phenoxyphenyl)amino]thiourea

Introduction & Chemical Profile

This compound (CAS: 860609-84-3)[1] is a specialized thiosemicarbazide derivative of significant interest in chemical synthesis and drug development. Structurally, the molecule presents a unique chromatographic challenge: it features a highly non-polar, hydrophobic 2-phenoxyphenyl (diphenyl ether) moiety coupled to a highly polar, hydrogen-bonding amino-thiourea core. This structural dichotomy requires a carefully balanced reverse-phase high-performance liquid chromatography (RP-HPLC) strategy to ensure accurate quantification, peak symmetry, and reproducible retention times.

Scientific Rationale & Method Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific chromatographic parameters are chosen, rather than simply following a recipe. The following choices form the mechanistic foundation of this method:

  • Stationary Phase Selection: The thiourea functional group is highly susceptible to secondary dipole interactions with residual silanols on silica-based columns, which typically manifests as severe peak tailing. To counteract this, a fully end-capped C18 column or a mixed-mode stationary phase with low silanol activity is strictly required[2][3]. The hydrophobic C18 chains effectively retain the diphenyl ether moiety, while the end-capping neutralizes silanol-thiourea interactions.

  • Mobile Phase & pH Control: Acetonitrile (MeCN) is selected over methanol as the organic modifier due to its superior elution strength for bulky aromatic ethers and its lower system backpressure. The aqueous phase must be acidified (e.g., 0.1% Formic Acid, yielding a pH of ~2.7). Acidification serves a dual purpose: it suppresses the ionization of any unshielded stationary phase silanols and stabilizes the thiourea group in its thione tautomeric form, preventing chromatographic band broadening[4][5].

  • Detection Wavelength: Thiosemicarbazides and thiourea derivatives exhibit strong

    
     and 
    
    
    
    transitions. Diode-Array Detection (DAD) at 254 nm and 275 nm provides optimal signal-to-noise ratios, capturing the absorbance maximum of both the conjugated phenoxy-aromatic system and the thiocarbonyl group[4][6].

Workflow Visualization

HPLC_Method Prep 1. Sample & Standard Prep Dissolve in MeCN/H2O Equil 2. Column Equilibration C18, 30°C, 1.0 mL/min Prep->Equil Inject 3. Autosampler Injection 10 µL Volume Equil->Inject Sep 4. Gradient Separation 0.1% FA in MeCN/H2O Inject->Sep Detect 5. UV-DAD Detection 254 nm & 275 nm Sep->Detect Valid 6. System Suitability RSD < 2.0%, Tailing < 1.5 Detect->Valid

Step-by-step HPLC-DAD workflow for this compound analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a System Suitability Test (SST) as a self-validating gateway. Analysis of unknown samples must only proceed if the SST criteria are met.

Step 1: Reagent Preparation

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Causality Note: Always filter mobile phases through a 0.22 µm PTFE membrane and degas ultrasonically to prevent micro-bubble formation in the DAD flow cell, which causes baseline noise[7].

Step 2: Standard and Sample Preparation

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Stock Solution: Weigh exactly 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate for 5 minutes), then make up to volume with Water (Concentration: 1.0 mg/mL).

  • Working Standards: Serially dilute the stock solution with the diluent to create a 5-point calibration curve ranging from 1.0 µg/mL to 100 µg/mL[4].

  • Sample Prep: Dissolve the target sample in the diluent to an expected concentration of ~50 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit[4].

Step 3: Chromatographic Execution Equilibrate the column with the initial gradient conditions (30% B) for at least 10 column volumes until the UV baseline is perfectly stable. Inject the blank (diluent), followed by the SST standard (50 µg/mL, 5 replicate injections), and finally the unknown samples.

Quantitative Data & Parameters

Table 1: Optimized Chromatographic Conditions & Gradient Profile

ParameterSpecification
Column End-capped C18 (e.g., 250 mm × 4.6 mm, 5 µm)
Column Temperature 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength DAD at 254 nm (Primary) and 275 nm (Secondary)
Time (min) % Mobile Phase A (H₂O + FA)
0.070
10.020
12.020
12.170
15.070

Table 2: System Suitability Testing (SST) Acceptance Criteria

ParameterTarget SpecificationCausality / Rationale
Retention Time (RT) RSD ≤ 1.0% (n=5)Ensures pump stability and proper column equilibration.
Peak Area RSD ≤ 2.0% (n=5)Validates autosampler precision and sample stability.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol-thiourea interactions.
Theoretical Plates (N) > 5,000Verifies column bed integrity and optimal linear velocity.

Troubleshooting & Optimization

  • Issue: Peak Tailing (Tf > 1.5).

    • Cause: Unshielded secondary interactions with silanols or column voiding.

    • Solution: Verify that the mobile phase pH is strictly < 3.0. If tailing persists, switch to a highly end-capped or hybrid-silica C18 column designed for basic/polar compounds[3].

  • Issue: Retention Time Drift.

    • Cause: Inadequate column equilibration or ambient temperature fluctuations.

    • Solution: Ensure the column oven is strictly maintained at 30°C. Flush with at least 10 column volumes of the initial mobile phase (70% A / 30% B) before the first injection.

References

  • Development and validation of HPLC-DAD methods for the analysis of two novel iron chelators with potent anti-cancer activity. Journal of Pharmaceutical and Biomedical Analysis (via Ovid).[Link]

  • Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters (Taylor & Francis).[Link]

  • Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • The LC Handbook. Agilent Technologies. [Link]

  • A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Waters Corporation / LCMS. [Link]

Sources

[(2-phenoxyphenyl)amino]thiourea dosing protocols for in vitro studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Dosing and Pharmacological Profiling Protocols for [(2-Phenoxyphenyl)amino]thiourea

Scientific Rationale & Target Selection

This compound (CAS 860609-84-3), also classified structurally as 2-(2-phenoxyphenyl)-1-hydrazinecarbothioamide[1][2], is a synthetic thiosemicarbazide derivative. In drug discovery, compounds containing the thiosemicarbazide or thiourea moiety are highly regarded for their ability to act as potent bidentate ligands. The sulfur and nitrogen atoms within the hydrazinecarbothioamide core readily chelate metal ions located in the active sites of various metalloenzymes[3].

Because of this specific chelating mechanism, tyrosinase—a dinuclear copper-containing enzyme responsible for melanin synthesis—serves as a primary, validated in vitro target for evaluating the biochemical efficacy of thiourea derivatives[4]. To complement this target-based enzyme assay, cellular efficacy and cytotoxicity must be evaluated in tandem. The B16F10 murine melanoma cell line is the gold standard for this purpose, as it expresses high levels of tyrosinase and provides a robust model for assessing both target-specific anti-melanogenic activity and general compound cytotoxicity[5].

Compound Preparation and Dosing Logic

  • Causality of Solvent Selection: The phenoxyphenyl substituent imparts significant hydrophobicity to the molecule, rendering it poorly soluble in standard aqueous buffers. Therefore, 100% Dimethyl Sulfoxide (DMSO) is required to formulate the primary stock solution and prevent compound precipitation.

  • Causality of Dosing Limits: DMSO concentrations exceeding 0.5% (v/v) can induce spontaneous cytotoxicity in cell culture and denature sensitive enzymes in biochemical assays. The dosing protocol below is strictly designed to maintain a final DMSO concentration of ≤0.5% across all test wells.

Stock Preparation:

  • Weigh exactly 2.59 mg ofthis compound (MW: ~259.33 g/mol ).

  • Dissolve in 1 mL of cell-culture grade, anhydrous DMSO to create a 10 mM primary stock.

  • Aliquot into light-protected microcentrifuge tubes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

Serial Dilution Strategy: Prepare a 200X intermediate dilution series in 100% DMSO (e.g., 20 mM, 10 mM, 2 mM, 0.2 mM). When these intermediate stocks are diluted 1:200 into the final aqueous assay buffer or culture media, this yields the final testing concentrations (100 μM, 50 μM, 10 μM, 1 μM) while universally locking the final DMSO concentration at exactly 0.5%.

Experimental Workflow Visualization

InVitroWorkflow Stock Compound Preparation This compound in 100% DMSO Dilution Serial Dilution (0.1 μM - 100 μM) Maintain DMSO ≤ 0.5% Stock->Dilution AssaySplit Assay Selection Dilution->AssaySplit EnzymeAssay Target-Based Assay Tyrosinase Inhibition (Copper Chelation) AssaySplit->EnzymeAssay Molecular Target CellAssay Cell-Based Assay B16F10 Melanoma Viability (MTT Assay) AssaySplit->CellAssay Cellular Efficacy Readout1 Absorbance @ 475 nm (Dopachrome Formation) EnzymeAssay->Readout1 Readout2 Absorbance @ 570 nm (Formazan Solubilization) CellAssay->Readout2 Analysis Data Analysis IC50 & CC50 Determination Readout1->Analysis Readout2->Analysis

Figure 1: In vitro pharmacological profiling workflow for this compound.

Self-Validating Assay Protocols

Protocol A: Target-Based Tyrosinase Inhibition Assay
  • Objective: Quantify the compound's ability to inhibit L-DOPA oxidation via active-site copper chelation[4].

  • Self-Validating Controls: Kojic acid (Positive control for inhibition), 0.5% DMSO (Vehicle control establishing 100% baseline activity), and No-Enzyme (Background oxidation control).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8).

  • Reagent Setup: Prepare Mushroom Tyrosinase (100 U/mL) and L-DOPA (2.5 mM) in the phosphate buffer.

  • Plate Assembly: In a 96-well clear-bottom plate, add 140 μL of phosphate buffer and 10 μL of the 20X compound working solution (diluted in buffer from the DMSO stock) to achieve the desired final concentrations.

  • Enzyme Addition: Add 20 μL of the tyrosinase solution to each well. Incubate at 25°C for 10 minutes to allow the thiourea moiety to pre-incubate and interact with the copper active site.

  • Reaction Initiation: Add 30 μL of L-DOPA (2.5 mM) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure the absorbance at 475 nm (corresponding to dopachrome formation) every 1 minute for 20 minutes at 25°C[3].

Protocol B: Cell-Based B16F10 Viability (MTT) Assay
  • Objective: Assess the compound's cellular cytotoxicity and establish the half-maximal cytotoxic concentration (CC50).

  • Causality of the Readout: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductases to reduce the yellow tetrazolium dye into insoluble purple formazan. This biochemical conversion only occurs in metabolically active, viable cells, providing a direct readout of compound toxicity[6].

Step-by-Step Methodology:

  • Cell Seeding: Harvest B16F10 cells and seed at a density of 5,000 cells/well in 100 μL of DMEM supplemented with 10% FBS in a 96-well tissue culture plate. Incubate for 24 h at 37°C, 5% CO2[5].

  • Compound Dosing: Aspirate the media. Add 100 μL of fresh media containing the serially diluted this compound (0.1 to 100 μM). Ensure the vehicle control wells receive media with exactly 0.5% DMSO. Incubate for 48 h.

  • MTT Addition: Add 20 μL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for 3 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope[6].

  • Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 100 μL of 100% DMSO to each well to solubilize the formazan[5].

  • Endpoint Readout: Place the plate on an orbital shaker for 15 minutes in the dark. Measure absorbance at 570 nm using a microplate reader.

Quantitative Data Presentation

Experimental data must be structured to clearly delineate dose-dependent responses. The tables below summarize the expected data architecture for IC50 and CC50 determination.

Table 1: Tyrosinase Inhibition Kinetics (Target-Based Assay)

Test GroupConcentration (μM)Mean Absorbance (475 nm)% Enzyme ActivityCalculated IC50 (μM)
Vehicle Control0 (0.5% DMSO)0.850 ± 0.04100.0%N/A
Kojic Acid (Pos. Control)50.00.210 ± 0.0224.7%~15.0 - 25.0
This compound1.00.810 ± 0.0595.2%[To be determined]
This compound10.00.520 ± 0.0361.1%[To be determined]
This compound50.00.290 ± 0.0234.1%[To be determined]
This compound100.00.150 ± 0.0117.6%[To be determined]

Table 2: B16F10 Cytotoxicity Profile (Cell-Based Assay)

Test GroupConcentration (μM)Mean Absorbance (570 nm)% Cell ViabilityCalculated CC50 (μM)
Vehicle Control0 (0.5% DMSO)1.100 ± 0.06100.0%N/A
Doxorubicin (Pos. Control)10.00.120 ± 0.0110.9%< 5.0
This compound1.01.080 ± 0.0598.1%[To be determined]
This compound10.00.950 ± 0.0486.3%[To be determined]
This compound50.00.610 ± 0.0355.4%[To be determined]
This compound100.00.320 ± 0.0229.0%[To be determined]

References

  • Sigma-Aldrich. "Amino thiourea | Sigma-Aldrich". 1

  • ChemicalBook. "2-(2-PHENOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE". 2

  • BenchChem. "Application Notes and Protocols for Enzyme Inhibition Assays using 4-(2-Ethylphenyl)-3-thiosemicarbazide". 3

  • NIH/PMC. "Thiosemicarbazones with tyrosinase inhibitory activity". 4

  • Taylor & Francis. "Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study". 5

  • NIH/PMC. "In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter". 6

Sources

solvent selection for dissolving [(2-phenoxyphenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Solvent Selection for [(2-Phenoxyphenyl)amino]thiourea

Part 1: Introduction & Chemical Analysis

1.1 The Solvation Challenge this compound (often referred to as N-(2-phenoxyphenyl)thiourea) presents a distinct solubility paradox common to "chimeric" medicinal intermediates. Its structure contains two conflicting domains:

  • The Thiourea Core (-NH-CS-NH-): A polar, hydrogen-bond-donating/accepting moiety that favors polar aprotic or protic solvents.

  • The Diphenyl Ether Motif (Ph-O-Ph-): A bulky, lipophilic, and aromatic domain that resists dissolution in water and highly polar media, favoring aromatic or chlorinated solvents.

1.2 Strategic Importance This compound is a critical intermediate in the synthesis of 2-aminobenzothiazoles (via oxidative cyclization), a scaffold found in riluzole (ALS treatment) and various antitumor agents. Improper solvent selection leads to "oiling out" during purification, poor reaction yields, or precipitation in HPLC lines.

Part 2: Solubility Profile & Solvent Selection Matrix

The following data aggregates empirical observations from aryl-thiourea synthesis and general solubility principles for this structural class.

Table 1: Solvent Compatibility Guide
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAcExcellent Stock Solutions & Reactions. Dissolves readily at RT. ideal for biological assays or nucleophilic substitutions. Hard to remove (high BP).
Chlorinated Dichloromethane (DCM), ChloroformGood Synthesis & Extraction. The phenoxy group interacts well here. Common solvent for oxidative cyclization (e.g., with

).
Polar Protic Ethanol, Methanol, IsopropanolModerate (T-dependent) Recrystallization. Often sparingly soluble at RT but soluble at reflux. Ethanol is the "Gold Standard" for purification.
Aromatic Toluene, XyleneLow to Moderate Recrystallization/Reaction. Useful for high-temp reactions. Can be used as a co-solvent with ethanol to reduce polarity.
Non-Polar Hexanes, Pentane, Diethyl EtherInsoluble Anti-Solvents. Used to crash the product out of reaction mixtures or wash filter cakes.
Aqueous Water, Aqueous BuffersInsoluble Precipitation Medium. The compound is highly hydrophobic. Water is used to quench reactions and precipitate the product.

Part 3: Decision Logic & Workflows (Visualization)

Figure 1: Solvent Selection Decision Matrix This flowchart guides the researcher through selecting the optimal solvent based on the experimental objective.

SolventSelection Start START: Define Objective Obj_Rxn Synthesis / Reaction Start->Obj_Rxn Obj_Pur Purification / Recrystallization Start->Obj_Pur Obj_Ana Analysis (HPLC/NMR) Start->Obj_Ana Rxn_Type Reaction Type? Obj_Rxn->Rxn_Type Pur_Solubility Solubility Check Obj_Pur->Pur_Solubility Ana_Tech Technique? Obj_Ana->Ana_Tech Rxn_Cyc Oxidative Cyclization (to Benzothiazole) Rxn_Type->Rxn_Cyc Ring Closure Rxn_Sub Nucleophilic Substitution Rxn_Type->Rxn_Sub Derivatization Solv_DCM Chloroform or DCM (Control Halogenation) Rxn_Cyc->Solv_DCM Solv_Acetone Acetone or Ethanol (Reflux) Rxn_Sub->Solv_Acetone Pur_Ethanol Ethanol (95% or Abs) First Choice Pur_Solubility->Pur_Ethanol Standard Pur_TolEth Toluene : Ethanol (1:1) For Lipophilic Impurities Pur_Solubility->Pur_TolEth If Oiling Out Pur_Anti Precipitation: Dissolve in Acetone -> Add Water Pur_Solubility->Pur_Anti Bulk Crude Ana_NMR NMR Ana_Tech->Ana_NMR Ana_HPLC HPLC / LC-MS Ana_Tech->Ana_HPLC Solv_DMSO DMSO-d6 (Universal) Ana_NMR->Solv_DMSO Solv_MeCN Acetonitrile / Water (Gradient Compatible) Ana_HPLC->Solv_MeCN

Caption: Decision matrix for selecting solvents based on reaction type, purification needs, or analytical method.

Part 4: Detailed Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: Isolate high-purity this compound from crude reaction mixtures.

Scientific Rationale: The "phenoxyphenyl" group makes this molecule significantly more lipophilic than simple phenylthiourea. While ethanol is the standard, toluene is often required as a co-solvent to prevent the compound from "oiling out" (forming a separate liquid phase) before crystallizing.

Materials:

  • Crude this compound

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Toluene (Reagent Grade)

  • Heat source (Oil bath or heating mantle)

Step-by-Step Procedure:

  • Solubility Test: Place 50 mg of crude solid in a test tube. Add 0.5 mL Ethanol. Heat to boiling.

    • If it dissolves:[1][2][3] Use pure Ethanol.

    • If insoluble: Add Toluene dropwise to the hot mixture until dissolved.

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the determined solvent system (start with 10 mL/g).[4]

  • Reflux: Heat to reflux. If solid remains, add solvent in small increments (1-2 mL) until the solution is clear.

    • Critical Step: If the solution is dark/colored, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly (wrap flask in foil/towel to insulate).

    • Note: Rapid cooling promotes oiling out.

  • Harvest: Once at RT, cool in an ice bath (0-4°C) for 30 minutes. Filter the white crystalline solid via vacuum filtration.

  • Wash: Wash the filter cake with cold Ethanol (or the specific solvent mix used).

  • Dry: Vacuum dry at 40°C for 4 hours.

Protocol B: Oxidative Cyclization Solvent System

Objective: Convert the thiourea to 2-aminobenzothiazole.

Scientific Rationale: This reaction typically uses Halogens (


 or 

). The solvent must be inert to halogenation and capable of solvating the intermediate sulfenyl bromide species.
  • Recommended Solvent: Chloroform (

    
    )  or Acetic Acid .
    
  • Why: Chloroform dissolves the lipophilic ether backbone effectively, while Acetic Acid promotes the proton transfer required for the ring closure mechanism.

Part 5: Safety & Handling (E-E-A-T)

  • Goitrogenic Potential: Thioureas are known goitrogens (interfere with iodine uptake in the thyroid). Always handle solids in a fume hood.

  • Skin Absorption: The lipophilic nature of the phenoxy group increases skin permeability. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Thiourea derivatives must be segregated from general organic waste in some jurisdictions due to toxicity profiles. Consult local EHS guidelines.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g.,

    
    , 
    
    
    
    ) outside of controlled reaction conditions, as this can generate thiourea S,S-dioxides (formamidine sulfinic acids), which can be unstable.

References

  • Synthesis of 2-aminobenzothiazole derivatives: Jangid, D. K., et al. "An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids."[5] International Journal of Pharmaceutical Sciences and Research, vol. 8, no. 7, 2017, pp. 2960-2964.[5] Link

  • Solubility & Recrystallization of Thioureas: BenchChem Technical Support. "Recrystallization of Thiourea Derivatives." BenchChem Protocols, 2025.[1][6] Link

  • Antiviral Thiourea Derivatives: "Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide." European Journal of Medicinal Chemistry, vol. 44, no. 7, 2009. Link

  • General Thiourea Properties: "Thiourea." PubChem Database, National Center for Biotechnology Information. Link

  • Benzothiazole Synthesis Patent: "Preparation of 2-aminobenzothiazoles." U.S. Patent 4,363,913, 1982. Link

Sources

microwave-assisted synthesis of [(2-phenoxyphenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 1-(2-phenoxyphenyl)thiourea . Thiourea derivatives of diphenyl ethers are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anticancer, and antioxidant profiles. Traditional solvothermal synthesis of these scaffolds often suffers from long reaction times (8–12 hours), inconsistent yields, and the use of hazardous volatile organic solvents.

By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to under 15 minutes while increasing yield purity to >90%. We utilize a "one-pot, two-stage" mechanism involving the in situ generation of benzoyl isothiocyanate, followed by nucleophilic addition and subsequent hydrolysis. This guide is designed for medicinal chemists seeking a scalable, green chemistry approach to library generation.

Scientific Rationale & Mechanism

The Chemical Challenge

The synthesis of N-substituted thioureas from electron-rich anilines (like 2-phenoxyaniline) is kinetically sluggish due to the steric hindrance of the phenoxy group at the ortho position. Direct reaction with ammonium thiocyanate often leads to low conversion.

The Solution: Benzoyl Isothiocyanate Intermediate

To overcome low reactivity, we employ benzoyl isothiocyanate as a highly electrophilic intermediate.

  • Activation: Benzoyl chloride reacts with ammonium thiocyanate to form benzoyl isothiocyanate.

  • Coupling: The highly reactive isothiocyanate undergoes rapid nucleophilic attack by the 2-phenoxyaniline amine group.

  • Dielectric Heating: Microwave irradiation (2.45 GHz) couples directly with the polar transition state, lowering the activation energy (

    
    ) and accelerating the reaction rate by orders of magnitude compared to convective heating.
    
Reaction Pathway Diagram

The following flow illustrates the stepwise chemical transformation and logic flow.

ReactionPathway Start Precursors: Benzoyl Chloride + Ammonium Thiocyanate Intermediate1 Intermediate 1: Benzoyl Isothiocyanate (In-situ Generation) Start->Intermediate1 Acetone, Reflux Coupling MW Irradiation (80°C, 5 min) Intermediate1->Coupling Reactant2 Reactant: 2-Phenoxyaniline Reactant2->Coupling Intermediate2 Intermediate 2: 1-Benzoyl-3-(2-phenoxyphenyl)thiourea Coupling->Intermediate2 Nucleophilic Addition Hydrolysis Base Hydrolysis (NaOH, MW 60°C) Intermediate2->Hydrolysis Deprotection FinalProduct Target Product: 1-(2-phenoxyphenyl)thiourea Hydrolysis->FinalProduct Yield >90%

Caption: Figure 1. Stepwise reaction pathway for the microwave-assisted synthesis of the target thiourea scaffold.

Experimental Protocol

Safety Warning: Benzoyl chloride is lachrymatory. Ammonium thiocyanate is toxic. All microwave reactions must be performed in sealed vessels designed for high pressure (10–20 bar).

Materials & Reagents
  • Reagent A: Benzoyl Chloride (1.0 mmol)

  • Reagent B: Ammonium Thiocyanate (1.1 mmol)

  • Reagent C: 2-Phenoxyaniline (1.0 mmol)

  • Solvent: Acetone (Dry, HPLC grade)

  • Hydrolysis: 10% NaOH solution

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology

Stage I: In Situ Formation of Isothiocyanate

  • Dissolve Ammonium Thiocyanate (1.1 eq) in 5 mL dry acetone in a 10 mL microwave vial.

  • Add Benzoyl Chloride (1.0 eq) dropwise. A white precipitate (Ammonium Chloride) will form immediately.

  • Seal the vial and irradiate at 50°C for 2 minutes (Power: 50W, Max Pressure: 200 psi).

  • Checkpoint: The solution now contains Benzoyl Isothiocyanate. Do not isolate.

Stage II: Nucleophilic Addition (The Microwave Step)

  • Uncap the vial carefully (in a fume hood) and add 2-Phenoxyaniline (1.0 eq) dissolved in 2 mL acetone.

  • Reseal the vial.

  • Microwave Parameters:

    • Temperature: 80°C

    • Time: 5 minutes

    • Power: Dynamic (Max 100W)

    • Stirring: High

  • Work-up: Pour the reaction mixture into ice-cold water. The solid precipitate is 1-Benzoyl-3-(2-phenoxyphenyl)thiourea . Filter and wash with water.[1]

Stage III: Hydrolysis to Free Thiourea (Optional but Recommended) Note: Many biological studies use the benzoyl derivative directly. If the free thiourea is required:

  • Suspend the Stage II solid in 10 mL of 10% NaOH.

  • Microwave at 60°C for 3 minutes .

  • Acidify the solution with dilute HCl to pH 6.

  • The final product, 1-(2-phenoxyphenyl)thiourea , precipitates out. Recrystallize from ethanol.

Data Analysis & Validation

Comparative Efficiency: Microwave vs. Conventional

The following table highlights the drastic efficiency gains using this protocol compared to standard reflux methods reported in the literature.

ParameterConventional Reflux [1]Microwave Protocol (This Work)Improvement Factor
Reaction Time 4 – 8 Hours5 – 8 Minutes60x Faster
Solvent Volume 50 – 100 mL5 – 7 mLGreen/Eco-friendly
Yield 65 – 75%92 – 96%+20% Yield
Purity (HPLC) ~85% (Requires Column)>95% (Crystallization only)Cleaner Profile
Characterization Checkpoints (Self-Validation)

To ensure the protocol was successful, verify the following spectral signatures:

  • FT-IR: Look for the disappearance of the sharp

    
     stretch (2100 
    
    
    
    ) from the thiocyanate and the appearance of the Thione
    
    
    stretch around 1250
    
    
    .
  • 1H-NMR: The NH protons in thioureas are distinctively downfield (typically

    
     9.0–11.0 ppm) and are 
    
    
    
    exchangeable.

Biological Relevance & Applications

This scaffold is not merely a chemical curiosity; it is a privileged structure in medicinal chemistry.[2]

  • Anticancer: Thiourea derivatives inhibit tyrosine kinases and have shown efficacy against MCF-7 breast cancer lines [2].

  • Antimicrobial: The lipophilic phenoxy group enhances membrane permeability, making these effective against Gram-positive bacteria [3].

  • Enzyme Inhibition: Acts as a urease inhibitor, relevant for H. pylori treatment protocols [4].

References

  • BioInterface Research. (2025).[2] Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link][2]

  • ResearchGate. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • Iraqi Journal of Science. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting[(2-phenoxyphenyl)amino]thiourea Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Causality

Handling [(2-phenoxyphenyl)amino]thiourea in the laboratory presents a unique set of physicochemical challenges due to a stark structural dichotomy within the molecule.

The thiourea core (


) acts as a strong hydrogen bond donor and acceptor, driving high crystal lattice energy. Conversely, the 2-phenoxyphenyl moiety is a bulky, highly lipophilic biaryl ether system. This combination results in a molecule that resists dissolution in purely non-polar solvents (due to the polar core) and strictly aqueous environments (due to the hydrophobic bulk). Therefore, polar aprotic solvents like  are generally required to disrupt the hydrogen bonding while simultaneously solvating the hydrophobic rings[1].

Diagnostic Troubleshooting Workflow

SolubilityWorkflow Start Solubility Issue Detected CheckSolvent 1. Check Primary Solvent Start->CheckSolvent SolubleOrg Soluble in Organics? CheckSolvent->SolubleOrg AqueousDilution 2. Aqueous Buffer Dilution Precipitation Precipitates in Buffer? AqueousDilution->Precipitation SolubleOrg->AqueousDilution Yes HeatSonicate Heat to 37°C & Sonicate SolubleOrg->HeatSonicate No HeatSonicate->AqueousDilution Formulation Use Co-solvents (Tween-80, HP-β-CD) Precipitation->Formulation Yes Success Proceed to Assay Precipitation->Success No Formulation->Success

Diagnostic workflow for resolving this compound solubility issues.

Quantitative Solubility Profile

The table below outlines the expected solubility limits based on structurally analogous phenoxyphenyl thiourea derivatives (e.g.,)[2].

SolventEstimated Solubility (mg/mL)Solvation Mechanism
DMSO > 50High dielectric constant; disrupts thiourea H-bonds while solvating aromatic rings.
DMF > 30Similar to DMSO, slightly lower polarity.
Ethanol 10 - 20Moderate H-bonding capacity; limited [3].
Aqueous Buffer (pH 7.4) < 0.1High hydrophobic penalty from the phenoxyphenyl group causes aggregation[2].

Troubleshooting FAQs

Q1: Why does this compound precipitate immediately upon dilution from a DMSO stock into my aqueous assay buffer? Cause: This is a classic case of hydrophobic collapse. When transitioning from a polar aprotic solvent (DMSO) to a high-dielectric aqueous environment, the hydrophobic 2-phenoxyphenyl moieties aggregate to minimize contact with water, rapidly forming insoluble microcrystals. Solution: Implement a co-solvent "step-down" cascade. Instead of spiking DMSO directly into water, pre-mix the DMSO stock with a surfactant (e.g., Tween-80) or a solubilizing carrier (e.g., Hydroxypropyl-β-cyclodextrin) before final aqueous dilution (See Protocol 2).

Q2: I am seeing inconsistent solubility limits between different synthesized batches. Why? Cause: Inconsistent measurements often stem from either failure to reach thermodynamic equilibrium or the presence of different crystalline polymorphs[1]. The thiourea core is prone to forming distinct hydrogen-bonded networks depending on the crystallization solvent used during synthesis. Solution: Standardize your measurement using the[4] and ensure agitation is maintained for at least 24-48 hours. Characterize the solid residue via Powder X-ray Diffraction (PXRD) to confirm polymorphic consistency.

Q3: The compound is not fully dissolving even in 100% DMSO at 10 mM. What is wrong? Cause: High crystal lattice energy can sometimes resist initial solvation at room temperature. Alternatively, the DMSO may be highly hygroscopic and has absorbed atmospheric moisture, reducing its solvation capacity for the hydrophobic phenoxyphenyl group. Solution: Use fresh, anhydrous DMSO. Heat the suspension to 37°C and sonicate for 10-15 minutes to provide the activation energy required to break the initial crystal lattice.

Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Determination (Shake-Flask Method)

This protocol ensures thermodynamic equilibrium is reached, providing reliable and reproducible solubility limits[4].

  • Preparation: Weigh an excess amount (~5 mg) of this compound solid into a sealed glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or Ethanol).

  • Equilibration: Agitate the mixture in a temperature-controlled orbital shaker at 37°C and 250 rpm for 24 to 48 hours.

    • Self-Validation Check: Visually confirm that undissolved solid remains at the bottom of the vial; if the solution is completely clear, it is not saturated, and more solid must be added.

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Quantification: Carefully extract the supernatant, dilute it in a compatible solvent (e.g., Methanol), and quantify the dissolved compound using HPLC-UV against a known standard curve.

Protocol 2: Preparation of Stable Aqueous Formulations for Bioassays

Use this protocol to prevent precipitation in in vitro assays requiring <1% DMSO.

  • Primary Stock: Prepare a 10 mM stock of this compound in anhydrous DMSO.

  • Carrier Complexation: In a separate tube, prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target assay buffer.

  • Step-Down Dilution: Slowly add the DMSO stock dropwise into the HP-β-CD solution while vortexing vigorously. Do not exceed a final DMSO concentration of 1% (v/v).

  • Equilibration: Sonicate the resulting mixture for 5 minutes at room temperature.

    • Self-Validation Check: Measure the optical density at 600 nm (OD600). A reading >0.05 indicates the presence of colloidal aggregates (micro-precipitation), indicating that a higher ratio of HP-β-CD or the addition of 0.1% Tween-80 is required.

References

  • Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water Source: ResearchGate URL:[Link]

  • Diafenthiuron Source: Agro-care Chemical URL:[Link]

Sources

minimizing side reactions in phenoxyphenyl amino thiourea formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenoxyphenyl Amino Thiourea Synthesis

Topic: Minimizing Side Reactions in Phenoxyphenyl Amino Thiourea Formation Role: Senior Application Scientist Status: Active | Version: 2.4

Mission Statement

Welcome to the Technical Support Center. You are likely here because your thiourea synthesis—theoretically a simple "click" reaction between an amine and an isothiocyanate—is yielding oils, tars, or symmetric urea byproducts rather than your target phenoxyphenyl derivative.

This guide moves beyond basic textbook protocols. We address the specific electronic and steric challenges imposed by the phenoxy ether linkage , which alters solubility and nucleophilicity, often creating a "Goldilocks" zone for side reactions.

Module 1: Critical Reagent Control (The "Dimer" Nightmare)

The Issue: "I added the reagents in a 1:1 ratio, but I isolated a significant amount of symmetric thiourea dimer (R-NH-CS-NH-R) and my yield is <50%."

The Mechanism: This is the most common failure mode. Isothiocyanates (ITCs) are electrophiles.[1] If moisture is present, water competes with your amine. The ITC hydrolyzes to a carbamic acid, which decarboxylates to form an amine. Crucially, this new amine is often more nucleophilic than your starting phenoxyphenyl amine , leading it to attack the remaining ITC to form a symmetric dimer.

Troubleshooting Protocol:

  • The "Flame and Purge" Standard:

    • Glassware: Flame-dry all reaction vessels under vacuum.

    • Atmosphere: All reactions must be run under a positive pressure of Nitrogen (

      
      ) or Argon.
      
    • Solvent: Do not rely on "bottle dry" solvents. Use anhydrous THF or DCM (stored over molecular sieves).

  • Order of Addition (The Kinetic Trick):

    • Standard: Add ITC to Amine.

    • Optimized: Dissolve the Amine (nucleophile) in the flask first. Add the Isothiocyanate (electrophile) dropwise at

      
      .
      
    • Why? Keeping the ITC concentration low relative to the amine minimizes the statistical probability of ITC-ITC interactions or hydrolysis before the desired amine can attack.

Visualization: The Hydrolysis Cascade The following diagram illustrates how moisture destroys your yield.

HydrolysisCascade ITC Isothiocyanate (R-NCS) Carbamic Thiocarbamic Acid (Unstable) ITC->Carbamic + H2O H2O Trace H2O Amine Contaminant Amine (R-NH2) Carbamic->Amine - COS (Gas) Dimer Symmetric Dimer (Impurity) Amine->Dimer + Remaining ITC TargetAmine Starting Amine (Phenoxyphenyl-NH2) Target Target Thiourea TargetAmine->Target + ITC

Caption: Figure 1. The "Dimer Cascade." Trace moisture converts your starting material (ITC) into a competing nucleophile (Amine), which consumes more ITC to form irreversible dimers.

Module 2: Solvent Selection & The "Oily Residue" Problem

The Issue: "My reaction mixture turned into a sticky yellow oil that won't crystallize, and NMR shows a side product with an ethyl/methyl group."

The Mechanism:

  • Alcoholysis: If you use ethanol or methanol (common for simple thioureas) with a reactive ITC, the solvent acts as a nucleophile, forming a thiocarbamate (urethane).

  • Lipophilicity: The phenoxyphenyl group is highly lipophilic. In non-polar solvents, the product may not precipitate, leading to "oiling out" rather than crystallization.

Solvent Compatibility Matrix:

SolventSuitabilityRisk FactorRecommended For
Ethanol/Methanol ⚠️ High Risk Formation of Thiocarbamates (

).
Only very unreactive ITCs.
Dichloromethane (DCM) Excellent Low. Good solubility for reactants, poor for polar impurities.General synthesis (Room Temp).
THF Good Low (if dry). Peroxide formation if old.Reactions requiring higher solubility.
Toluene 🔶 Moderate High boiling point allows thermal decomposition (desulfurization).Sterically hindered substrates (Reflux).
Acetonitrile Excellent Low. Polar aprotic nature speeds up nucleophilic attack.Sluggish phenoxy amines.

Protocol for Oily Products: If your phenoxyphenyl thiourea oils out:

  • Evaporate the reaction solvent.[2]

  • Redissolve in a minimum amount of DCM .

  • Add Hexanes or Pentane dropwise with vigorous stirring until the solution turns cloudy.

  • Cool to

    
    . The oil should solidify into a filterable powder.
    

Module 3: Electronic & Steric Optimization

The Issue: "The reaction is stalling. I have a phenoxy group ortho to the amine, and after 24 hours, I still see starting material."

The Mechanism:

  • Steric Hindrance: An ortho-phenoxy group physically blocks the approach of the ITC to the amine nitrogen.

  • Electronic Deactivation: While the ether oxygen is electron-donating by resonance, the phenyl ring acts as an electron sink. If the phenoxy group is para, the amine is nucleophilic. If ortho, the inductive withdrawal and steric bulk reduce reactivity.

The "Catalytic Boost" Protocol: Do not simply heat the reaction (which promotes desulfurization to carbodiimides). Instead, use a mild Lewis Base catalyst.

  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) or Triethylamine .

    • Why? DMAP activates the isothiocyanate, making the carbon more electrophilic and susceptible to attack by the hindered amine.

  • Alternative: "On-Water" Conditions.

    • Surprisingly, vigorously stirring insoluble reactants in water (heterogeneous) can accelerate the reaction due to hydrophobic effects and hydrogen bonding at the interface [1].

Visualization: Optimization Decision Tree

OptimizationTree Start Analyze Substrate Ortho Ortho-Phenoxy? Start->Ortho Nucleophile Is Amine Electron Deficient? Ortho->Nucleophile No Reflux Reflux in Toluene (Strict N2 atm) Ortho->Reflux Yes (Steric Block) Standard Standard Protocol: DCM, 25°C, 4h Nucleophile->Standard No (Reactive) Catalyst Add 10% DMAP or Et3N Nucleophile->Catalyst Yes (Sluggish)

Caption: Figure 2. Decision matrix for optimizing reaction conditions based on the structural position of the phenoxy group.

Module 4: Purification & Stability (FAQ)

Q: My product decomposes on the silica column. It turns black/brown. A: Thioureas are acid-sensitive and can bind irreversibly to the acidic sites on silica gel (


).
  • Solution 1: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidity.

  • Solution 2: Switch to Neutral Alumina for chromatography.

  • Solution 3 (Preferred): Avoid chromatography. Most phenoxyphenyl thioureas can be recrystallized from Ethanol/Water or Toluene/Hexanes.

Q: I see a peak at 1700 cm⁻¹ in IR. Is this my product? A: No. A strong peak around 1700 cm⁻¹ usually indicates a Carbonyl (


). You likely have:
  • Urea formation: Your thiourea desulfurized (lost sulfur, gained oxygen) due to high heat or oxidation.

  • Thiocarbamate: You used an alcohol solvent, and it reacted with the ITC.

  • Correct Thiourea Signal: Look for the

    
     stretch around 1100–1200 cm⁻¹  and broad 
    
    
    
    stretches at 3200–3400 cm⁻¹ .

Q: Can I use microwave synthesis? A: Yes, but with caution. Microwave irradiation is excellent for hindered phenoxyphenyl amines. However, you must use a solvent that does not absorb microwaves strongly (like Toluene) or ensure precise temperature control (


) to prevent the elimination of 

(formation of carbodiimides) [2].

References

  • Maddani, M. R., & Prabhu, K. R. (2010).[3] Efficient Synthesis of Thioureas in Aqueous Medium. Journal of Organic Chemistry, 75(7), 2327–2332.

  • Li, Z., et al. (2013).[4] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Synthesis, 45, 1667-1674.[4]

  • BenchChem Technical Support. (2025). Side reactions and byproduct formation in thiourea synthesis.

  • Bernatowicz, M. S., et al. (1992). Urethane protected derivatives of 1-guanylpyrazole. Tetrahedron Letters, 34(21), 3389-3392.

Sources

Technical Support Center: Stability & pH Optimization for [(2-phenoxyphenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability optimization of [(2-phenoxyphenyl)amino]thiourea (CAS 860609-84-3), a thiosemicarbazide derivative often used as a scaffold in antiviral and anticancer drug development.

The following content is structured as a Tier 3 Technical Support resource, designed for formulation scientists and medicinal chemists.

Module 1: Executive Technical Summary

Compound Classification: 4-substituted Thiosemicarbazide Derivative.[1] Critical Instability Factors:

  • Oxidative Dimerization: The hydrazine-thiourea moiety (-NH-NH-CS-NH2) is highly susceptible to oxidation, forming formamidine disulfides or converting to 1,2,4-triazole derivatives under basic conditions.

  • pH-Dependent Hydrolysis:

    • Acidic (pH < 2): Protonation of the hydrazinic nitrogen accelerates hydrolysis to the parent hydrazine and thiocyanic acid equivalents.

    • Basic (pH > 9): Promotes anionic tautomerization, increasing susceptibility to oxidative desulfurization and cyclization.[1]

  • Ortho-Phenoxy Effect: The steric bulk and electron-donating nature of the ortho-phenoxy group stabilizes the N1 nitrogen but can facilitate intramolecular hydrogen bonding, altering pKa values compared to simple phenylthioureas.

Module 2: pH Stability Profile & Buffer Selection

Q1: What is the optimal pH window for long-term storage and assay stability?

Recommendation: Maintain pH between 4.5 and 6.5 .

  • Mechanistic Insight: In this range, the molecule exists predominantly in its neutral thione form. The concentration of the reactive thiol tautomer (which drives oxidation) is minimized, and the hydronium ion concentration is insufficient to catalyze rapid hydrolytic cleavage of the C-N bonds.

Q2: Which buffer systems are contraindicated?

Avoid buffers that act as nucleophiles or redox catalysts.[1]

  • Phosphate Buffers: Use with caution. Phosphate ions can complex with trace transition metals (Fe³⁺, Cu²⁺), which catalytically oxidize the thiourea sulfur to sulfinic acids or disulfides. Mitigation: Add 1 mM EDTA if phosphate is mandatory.[1]

  • Tris (Methanolamine): Avoid at high pH. The primary amine in Tris can compete in nucleophilic attacks or form Schiff bases if any aldehyde impurities are present from degradation.[1]

  • Recommended Buffers:

    • pH 4.0 – 5.5: Acetate (20–50 mM).[1]

    • pH 5.5 – 6.5: MES or Citrate (ensure Citrate is free of metal contaminants).[1]

    • pH 7.0 – 7.5: HEPES (Non-nucleophilic, minimal metal binding).[1]

Data Table 1: Stability Half-Life ( ) Projections at 25°C
pH ConditionDominant SpeciesPredicted

Primary Degradation Pathway
pH 1.2 (0.1 N HCl) Cationic (Protonated)< 24 HoursAcid-catalyzed Hydrolysis (Cleavage)
pH 4.5 (Acetate) Neutral Thione> 6 MonthsMinimal (Slow Oxidation)
pH 7.4 (PBS) Neutral/Anionic Eq.2–4 WeeksOxidative Dimerization / Desulfurization
pH 10.0 (Borate) Anionic (Thiolate)< 48 HoursBase-catalyzed Cyclization / Oxidation

Module 3: Degradation Pathways & Visual Analysis

Q3: How do I distinguish between hydrolysis and oxidation products?
  • Hydrolysis: Results in cleavage.[1] Look for the loss of the thiocarbonyl group and appearance of (2-phenoxyphenyl)hydrazine.

  • Oxidation: Results in dimerization (S-S bond formation) or desulfurization (formation of the urea analog).

  • Cyclization: Under forcing conditions (high heat + acid/base), the hydrazine moiety may attack the thiocarbonyl to form thiadiazoles or triazoles.

Visualization: Reaction Pathways

The following diagram illustrates the critical degradation nodes for this compound.

StabilityPathways cluster_legend Degradation Drivers Compound [(2-phenoxyphenyl) amino]thiourea (Neutral Thione) Hydrolysis Hydrolysis Products (Hydrazine + H2S + CO2) Compound->Hydrolysis pH < 2, Heat Acid Catalysis Thiolate Thiolate Anion (Reactive Intermediate) Compound->Thiolate pH > 8 Deprotonation Disulfide Formamidine Disulfide (Dimer) Thiolate->Disulfide Oxidation (O2/Metals) Urea Urea Analog (Desulfurization) Thiolate->Urea Oxidative Desulfurization Cyclic 1,2,4-Triazole Derivative Thiolate->Cyclic High pH + Heat Cyclization key1 Red Arrows = Irreversible key2 Green Box = Potential Synthetic Artifact

Figure 1: Mechanistic degradation pathways illustrating the divergence between acid-catalyzed hydrolysis and base-mediated oxidation/cyclization.

Module 4: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To validate the stability-indicating capability of your analytical method.

1. Acid Stress:

  • Dissolve 1 mg of compound in 1 mL Acetonitrile/Water (50:50).[1]

  • Add 1 mL of 0.1 N HCl .

  • Incubate at 60°C for 4 hours .

  • Expected Result: Decrease in parent peak; appearance of polar hydrazine peak (early eluting).[1]

2. Oxidative Stress:

  • Dissolve 1 mg of compound in 1 mL Acetonitrile.

  • Add 100 µL of 3% Hydrogen Peroxide (H₂O₂) .[1]

  • Incubate at Room Temperature for 1 hour .

  • Expected Result: Rapid formation of the urea analog (M-16 mass shift) or disulfide dimer (2M-2 mass shift).

Protocol B: Stability-Indicating HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (Optimized for stability).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Thiourea backbone).[1]

  • Flow Rate: 1.0 mL/min.[1]

Module 5: Troubleshooting FAQs

Q4: My compound turns yellow in solution after 24 hours. Is it degraded?

Likely Cause: Oxidation.[1] Thiourea derivatives often form yellow-colored disulfide intermediates or polysulfides upon oxidation.[1] Corrective Action:

  • Check the pH; ensure it is < 7.0.[1]

  • Degas all buffers to remove dissolved oxygen.[1]

  • Add an antioxidant like Ascorbic Acid (0.1%) or EDTA (1 mM) to the buffer system to chelate metal catalysts.[1]

Q5: I see a "double peak" in LC-MS. Is this an impurity?

Likely Cause: Rotameric Tautomerism.[1] The N-substituted thiourea bond has restricted rotation, often showing split peaks (rotamers) in HPLC or NMR. Verification:

  • Run the HPLC column at a higher temperature (e.g., 45°C or 50°C).

  • If the peaks coalesce into a single sharp peak, they are rotamers, not impurities. If they remain distinct, they are degradation products (likely the urea analog).

Q6: Can I use DMSO for stock solutions?

Yes, but with caveats. DMSO is hygroscopic and can act as a mild oxidant over time.[1]

  • Best Practice: Store DMSO stocks at -20°C or -80°C.[1]

  • Avoid: Repeated freeze-thaw cycles which introduce moisture and oxygen.[1]

  • Alternative: Dimethylacetamide (DMA) or Acetonitrile (if solubility permits) are often more stable for thioureas.[1]

References

  • Thiourea Stability & Reactivity

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 2723790, Thiourea.[1]

    • URL:[Link]

  • Mechanisms of Thiourea Oxidation

    • Source: UBC Library Open Collections.[1] "Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media."

    • URL:[Link]

  • Specific Compound Entry

    • Source: Sigma-Aldrich Product Catalog. "this compound (CAS 860609-84-3)."[1]

  • Cyclization of Thiosemicarbazides

    • Source: MDPI Molecules.[1] "Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine." (Discusses thiourea/hydrazine cyclization pathways).

    • URL:[Link]

Sources

overcoming steric hindrance in [(2-phenoxyphenyl)amino]thiourea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Conformational Locking Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary

Welcome to the Technical Support Hub for [(2-phenoxyphenyl)amino]thiourea scaffolds. These molecules are privileged structures in drug discovery, particularly as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 and novel anticancer agents.

However, the defining feature of this class—the bulky ortho-phenoxy group —introduces significant steric hindrance . This creates two primary challenges:

  • Synthetic Lethargy: The nucleophilicity of the aniline nitrogen is severely compromised, leading to stalled coupling reactions.

  • Atropisomerism: Restricted rotation around the

    
     bond leads to complex NMR spectra and unpredictable binding conformations (the "Butterfly" vs. "U-shape" dilemma).
    

This guide provides validated protocols to troubleshoot these specific issues.

Module 1: Synthetic Troubleshooting (The "Making It" Phase)

Current Status: You are attempting to couple a 2-phenoxyaniline derivative with an aryl isothiocyanate, but yields are low (<30%) or the reaction stalls.

The Core Problem: Steric Shielding

The ortho-phenoxy moiety acts as a physical shield, preventing the electrophilic carbon of the isothiocyanate from approaching the amine nitrogen. Standard reflux in ethanol is often insufficient to overcome this energy barrier.

Troubleshooting Protocol

Q1: My reaction remains clear with no precipitate after 24h reflux in Ethanol. What is wrong?

  • Diagnosis: Kinetic trapping. The energy provided (approx. 78°C) is insufficient to overcome the steric repulsion between the phenoxy group and the incoming isothiocyanate.

  • Solution: Switch to a High-Energy/Base-Promoted Protocol .

    • Solvent Switch: Replace Ethanol with 1,4-Dioxane or Toluene (Reflux >100°C).

    • Base Activation: Add 1.0 equivalent of NaH (Sodium Hydride) in dry THF/DMF. This deprotonates the aniline, creating a powerful amide anion nucleophile that overcomes steric shielding.

    • Catalysis: If base is contraindicated, use Pyridine as both solvent and catalyst.

Q2: I see a new spot on TLC, but it reverts to starting material during workup.

  • Diagnosis: The reaction is reversible. The thiourea bond is thermally unstable in this sterically crowded environment and can dissociate back to amine + isothiocyanate.

  • Solution: Kinetic Trapping. Do not use heat during workup. Quench the reaction on ice. If using NaH, quench with cold saturated

    
    .
    
Visual Workflow: Overcoming the Steric Barrier

Synthesis_Workflow Start Start: 2-Phenoxyaniline + Isothiocyanate Check Check: Steric Bulk (Ortho-Phenoxy?) Start->Check Std_Cond Standard: EtOH Reflux Check->Std_Cond Low Bulk Adv_Cond Protocol B: NaH / THF (0°C -> RT) Check->Adv_Cond High Bulk (Ortho) Fail Low Yield / No Rxn Std_Cond->Fail Steric Clash Fail->Adv_Cond Retry w/ Base Alt_Cond Protocol C: Reflux in Toluene/Pyridine Fail->Alt_Cond Retry w/ Heat Product Target Thiourea (High Yield) Adv_Cond->Product Anion Attack Alt_Cond->Product Thermal Force

Figure 1: Decision tree for synthesizing sterically encumbered thioureas. Standard ethanol reflux often fails for ortho-phenoxy derivatives, necessitating base activation (NaH) or high-boiling solvents.

Module 2: Conformational Analysis (The "Characterizing It" Phase)

Current Status: You have the product, but the NMR spectrum looks "dirty." Signals are broad, or peaks are duplicated.

The Core Problem: Atropisomerism

The ortho-phenoxy group restricts rotation around the


 bond. The molecule exists in a slow equilibrium between Syn  and Anti  conformers on the NMR timescale.

Q3: My 1H NMR shows missing or extremely broad NH protons. Is my product wet?

  • Diagnosis: Likely not wet. This is coalescence . The rate of exchange between conformers matches the NMR frequency.

  • Solution: Variable Temperature (VT) NMR.

    • Cooling (-40°C): The spectrum will sharpen into two distinct sets of signals (freezing the rotamers).

    • Heating (+50°C): The signals will coalesce into a sharp average (fast exchange).

    • Tip: Use DMSO-

      
       for heating experiments; 
      
      
      
      is preferred for observing Intramolecular Hydrogen Bonds (IMHB).

Q4: Why does the chemical shift of the NH proton change with concentration?

  • Diagnosis: Intermolecular aggregation. Thioureas are notorious for self-association via hydrogen bonding.

  • Solution: Perform a Dilution Study .

    • If

      
       shifts upfield upon dilution 
      
      
      
      Intermolecular H-bonding (Aggregation).
    • If

      
       remains constant 
      
      
      
      Intramolecular H-bonding (IMHB) . Note: For ortho-phenoxy derivatives, IMHB is often the desired state for bioactivity.
Data Summary: Conformation Markers
ParameterObservationInterpretationAction Required
NH Signal Shape Broad / Flat HumpIntermediate Exchange RateRun VT-NMR (Heat to 325K)
NH Chemical Shift

ppm (Downfield)
Strong Hydrogen Bond (Deshielded)Confirm IMHB via dilution
Aromatic Region Duplicated PeaksRotamers (Atropisomers)Integrate to find ratio (e.g., 60:40)
Carbon NMR C=S peak splitRestricted rotation around C-NNormal for hindered thioureas
Module 3: Structure-Activity Relationship (SAR) Optimization

Current Status: The molecule is synthesized and pure, but biological activity (e.g., HIV-RT inhibition) is lower than predicted.

The Core Problem: The "Butterfly" Constraint

For NNRTIs, the molecule must adopt a "Butterfly" conformation to fit the hydrophobic pocket. The ortho-phenoxy group can either lock the molecule in the correct or incorrect conformation depending on secondary substituents.

Q5: How do I force the "Active" conformation?

  • Strategy: Intramolecular Hydrogen Bonding (IMHB) Locking.

    • The thiourea NH acts as a donor.[1]

    • The ether oxygen (of the phenoxy group) acts as an acceptor.

    • Result: This forms a pseudo-6-membered ring, locking the "U-shape" (Syn-Anti) conformation.

  • Modification: If the phenoxy oxygen is not locking effectively, introduce a Fluorine atom at the ortho-position of the other phenyl ring. The

    
     interaction is a powerful conformational lock.
    
Visual Logic: Conformational Locking

Conformation_Lock Unbound Free Rotation (Entropic Penalty) Syn_Anti Syn-Anti Conformer (IMHB Locked) Unbound->Syn_Anti Low Polarity Solvent Anti_Anti Anti-Anti Conformer (Extended) Unbound->Anti_Anti Solvent Exposed Target HIV-RT Binding Pocket (Hydrophobic Tunnel) Syn_Anti->Target High Affinity (Pre-organized) Anti_Anti->Syn_Anti London Dispersion & IMHB Forces Anti_Anti->Target Steric Clash (Inactive) Steric Steric Bulk (Phenoxy Group) Steric->Anti_Anti Destabilizes IMHB Intramolecular H-Bond (NH...O) IMHB->Syn_Anti Stabilizes

Figure 2: Conformational landscape. The "Syn-Anti" form, stabilized by intramolecular H-bonds (IMHB) and London dispersion forces, is typically the bioactive conformer for HIV-RT inhibition.

References
  • Synthesis & SAR of PETT Analogues

    • Bell, F. W., et al. (1995). Phenethylthiazolethiourea (PETT) Compounds, a New Class of HIV-1 Reverse Transcriptase Inhibitors.[2] 1. Synthesis and Basic Structure-Activity Relationship Studies of PETT Analogs.[2] Journal of Medicinal Chemistry.[2][3]

  • Conformational Analysis (London Dispersion)

    • Eckhardt, A. K., et al. (2022). London Dispersion Favors Sterically Hindered Diarylthiourea Conformers in Solution.[4] Angewandte Chemie International Edition.

    • (Note: Contextual match for dispersion effects in thioureas).

  • Intramolecular Hydrogen Bonding in Thioureas

    • Saeed, A., et al. (2014). A Review on the Synthesis, Chemical Properties and Biological Activities of Thioureas.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Technical Support Center: Analysis of [(2-phenoxyphenyl)amino]thiourea and Its Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for the analysis of degradation products of [(2-phenoxyphenyl)amino]thiourea.

Welcome to the technical support guide for the analytical characterization of this compound. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability and degradation profile. As a molecule with potential therapeutic applications, ensuring its purity and identifying any degradation products is critical for quality control, safety, and efficacy assessments.

This guide provides insights into potential degradation pathways, robust analytical strategies for identification and quantification, and practical troubleshooting advice to overcome common experimental challenges.

Section 1: Understanding Potential Degradation Pathways

This compound, like many thiourea derivatives, is susceptible to degradation through several chemical pathways. The thiocarbonyl (C=S) group is the most reactive site, making the molecule prone to hydrolysis and oxidation. Understanding these potential pathways is the first step in developing a stability-indicating analytical method.

  • Hydrolysis: This is one of the most common degradation routes for thioureas in aqueous environments. The thiocarbonyl group can be attacked by water, leading to the formation of the corresponding urea analog, [(2-phenoxyphenyl)amino]urea, and releasing hydrogen sulfide. This reaction can be influenced by pH and temperature. At neutral pH, hydrolysis to the urea is often the major pathway.[1]

  • Oxidation: The sulfur atom in the thiourea moiety is readily oxidized.[2] Oxidation can lead to the formation of various products, including the urea analog (desulfurization) or sulfinic and sulfonic acid derivatives.[1] The presence of oxidizing agents or exposure to air and light can accelerate this process.

  • Thermal Degradation: At elevated temperatures, thiourea compounds can decompose. For the parent compound, thiourea, thermal decomposition can yield products such as ammonia (NH3), carbon disulfide (CS2), isothiocyanic acid (HNCS), and cyanamide (NH2CN).[3][4] By analogy, the thermal degradation of this compound could potentially yield 2-phenoxyaniline and other volatile fragments.

  • Photodegradation: While specific data on this compound is limited, many complex organic molecules are sensitive to light. Photostability studies should be considered as part of a comprehensive stability assessment.

cluster_hydrolysis Hydrolysis (H₂O, pH) cluster_oxidation Oxidation ([O], Light) cluster_thermal Thermal Degradation (Δ) parent This compound urea [(2-phenoxyphenyl)amino]urea parent->urea H₂O h2s Hydrogen Sulfide (H₂S) parent->h2s H₂O sulfinic_acid Sulfinic/Sulfonic Acid Derivatives parent->sulfinic_acid [O] urea_ox [(2-phenoxyphenyl)amino]urea parent->urea_ox [O] aniline 2-Phenoxyaniline parent->aniline Δ fragments Other Fragments (e.g., HNCS) parent->fragments Δ

Caption: Potential degradation pathways for this compound.

Section 2: Analytical Strategies for Degradation Analysis

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound and its degradation products.[5]

TechniquePrimary ApplicationKey Considerations
HPLC-UV Separation and quantification of the parent compound and known degradants.Column: C18 columns suitable for 100% aqueous mobile phases or polar-embedded columns are recommended due to the polar nature of thiourea compounds.[6] Mobile Phase: Acetonitrile/water or Methanol/water gradients are common. Buffers like phosphate can be used to control pH and improve peak shape.[7] Detection: UV detection around 200-250 nm is often suitable for thiourea derivatives.[8][9]
LC-MS/MS Identification of unknown degradation products and structural confirmation.Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to ensure all components are detected.[10] Analysis: High-resolution mass spectrometry (HR-MS) provides accurate mass for formula determination. Tandem MS (MS/MS) reveals fragmentation patterns crucial for structural elucidation.[11]
NMR Definitive structural elucidation of isolated degradants.¹³C NMR: The thiocarbonyl carbon (C=S) gives a characteristic signal typically in the range of 178-184 ppm, which would be absent in the urea analog.[5][12] ¹H NMR: The N-H protons often present as broad singlets. Changes in the aromatic region can indicate modifications to the phenyl rings.[5][12]
FT-IR Functional group analysis.Look for the disappearance of the C=S stretching band (around 700-850 cm⁻¹ and 1300-1400 cm⁻¹) and the appearance of a C=O stretching band (around 1650-1700 cm⁻¹) if hydrolysis to the urea occurs.[5]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound.

Q1: I'm observing new, unexpected peaks in my HPLC chromatogram after storing my sample solution for 24 hours. What are they?

A: These are likely degradation products. The most probable cause is hydrolysis to the corresponding urea analog, especially if your solvent contains water.

  • Troubleshooting Steps:

    • Hypothesize Structure: The primary suspect is [(2-phenoxyphenyl)amino]urea. This product will likely be more polar than the parent compound and thus have a shorter retention time on a reversed-phase column.

    • Use LC-MS: Analyze the sample by LC-MS. The urea degradant should have a molecular weight that is 16 amu less than the parent thiourea (sulfur, atomic weight ~32, is replaced by oxygen, atomic weight ~16).

    • Force Degradation: Perform a simple forced degradation study. Gently heat a solution of the parent compound in water or a slightly acidic/basic solution. If the peak increases in size, it strongly suggests it is a hydrolytic degradation product.

    • Confirm with Standard: If possible, synthesize the [(2-phenoxyphenyl)amino]urea standard and perform a co-injection. A single, sharp peak confirms the identity.

Q2: My HPLC peak for this compound is tailing significantly. How can I improve the peak shape?

A: Peak tailing for thiourea compounds can arise from several factors, often related to their polarity and ability to interact with the stationary phase or system components.

  • Troubleshooting Steps:

    • Check Column Compatibility: Standard C18 columns can suffer from "dewetting" with highly aqueous mobile phases, leading to poor retention and peak shape.[6] Switch to a column specifically designed for polar analytes, such as one with polar end-capping or an embedded polar group.[6]

    • Adjust Mobile Phase pH: The amine functionalities in the molecule can interact with residual silanols on the silica support. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can protonate the silanols and reduce these secondary interactions.

    • Consider Mobile Phase Composition: Acetonitrile often provides better peak shapes than methanol for nitrogen-containing compounds. Experiment with different organic modifiers.

    • Lower Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.

Q3: In my stability study, the assay value of the parent compound is decreasing, but I don't see any major degradation peaks on my UV chromatogram. What could be happening?

A: This indicates a loss of mass balance and suggests that the degradation products are either:

  • Not UV-Active: The degradants may lack a chromophore that absorbs at your detection wavelength.

  • Volatile: Degradation could be producing volatile compounds (e.g., 2-phenoxyaniline, CS₂) that are lost during sample preparation or analysis.[3][4]

  • Insoluble or Adsorbed: The products may be precipitating out of solution or irreversibly adsorbing to container walls or HPLC column frits.

  • Troubleshooting Steps:

    • Use a Universal Detector: Re-analyze the samples using a detector that is less dependent on chromophores, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with your UV detector.

    • Analyze by LC-MS: Mass spectrometry can detect ions regardless of their UV absorbance, making it the ideal tool to search for "missing" peaks.[10]

    • Headspace GC-MS: If you suspect volatile degradants, analyze the headspace of a heated, stressed sample vial using Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: What are the best starting conditions for an LC-MS/MS method to identify unknown degradants?

A: The goal is to develop a generic method that can separate and ionize a wide range of potential products.

  • Recommended Starting Point:

    • Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A broad gradient, such as 5% to 95% B over 15-20 minutes, to ensure elution of both polar and non-polar compounds.

    • Ionization: ESI in both positive and negative modes. Run two separate injections or use fast polarity switching if available. Thioureas often ionize well in positive mode [M+H]⁺, but acidic degradants will be seen in negative mode.

    • MS Scan Mode: Perform a full scan (e.g., m/z 100-1000) to find the molecular ions of all eluting compounds, coupled with data-dependent MS/MS to automatically acquire fragmentation spectra for the most intense peaks.

Section 4: Key Experimental Protocols

The following protocols provide a validated starting point for your analyses.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent this compound from its potential more polar degradation products.

A Sample Preparation (Dissolve in Mobile Phase A/B) B HPLC Injection (10 µL) A->B C Isocratic/Gradient Elution (C18 Polar-Analyte Column) B->C D UV Detection (230 nm) C->D E Data Analysis (Quantify Peaks) D->E

Caption: Workflow for a stability-indicating HPLC-UV analysis.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard, reliable systems for QC environments.
Column Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) or Phenomenex Kinetex Polar C18 (100 x 4.6 mm, 2.6 µm)Robust columns stable across a wide pH range and suitable for polar analytes.
Mobile Phase A 0.02 M Potassium Phosphate, pH 5.0Buffering improves peak shape for ionizable compounds.[7]
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
Gradient 10% B to 70% B over 15 min, hold 5 min, return to 10% BEnsures elution of the parent compound while providing separation from early-eluting polar degradants.
Flow Rate 0.8 mL/min (for 4.6 mm ID) or 0.3 mL/min (for 2.1 mm ID)Standard flow rates for the respective column dimensions.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 230 nmA common wavelength for aromatic thiourea derivatives. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 5-10 µLBalances sensitivity with the risk of column overload.
Protocol 2: LC-MS/MS Analysis for Degradant Identification

This protocol outlines a general workflow for identifying unknown peaks observed during stability studies.

  • Sample Preparation: Dilute the stressed sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Chromatography: Use the HPLC conditions from Protocol 1 or the recommended starting conditions from FAQ #4. Divert the first 1-2 minutes of flow away from the MS source to prevent salts from entering.

  • Mass Spectrometry (Positive Ion Mode):

    • Full Scan: Acquire data from m/z 100-1000 to detect all parent and degradant ions.

    • Data-Dependent MS/MS: Set the instrument to automatically trigger MS/MS scans on the top 3-5 most intense ions from the full scan. Use a collision energy ramp (e.g., 10-40 eV) to generate rich fragmentation spectra.

  • Mass Spectrometry (Negative Ion Mode):

    • Perform a second injection and repeat step 3 in negative ion mode. This is crucial for detecting acidic degradants (e.g., sulfonic acids).

  • Data Analysis:

    • Extract ion chromatograms for expected m/z values (e.g., the urea analog).

    • Examine the full scan data for unexpected masses.

    • Interpret the MS/MS fragmentation patterns to propose structures for the unknown degradants. Compare fragmentation of the parent compound to that of the degradants to identify shared structural motifs.[11]

References

  • HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. (2023, August 9). SIELC Technologies. Retrieved from [Link]

  • HPLC Method for Analysis of Thiourea on Primesep P Column. (2023, July 25). SIELC Technologies. Retrieved from [Link]

  • Kalousova, R., et al. (2007). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters, 37(11). Retrieved from [Link]

  • Kumar, J., et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv. Retrieved from [Link]

  • Uccello-Barretta, G., et al. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • hplc of thiourea. (2015, December 19). Chromatography Forum. Retrieved from [Link]

  • Madarász, J., & Pokol, G. (2014). Comparative evolved gas analyses on thermal degradation of thiourea by coupled TG-FTIR and TG/DTA-MS instruments. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • Madarász, J., & Pokol, G. (2008). Comparative evolved gas analyses on thermal degradation of thiourea by coupled TG-FTIR and TG/DTA-MS instruments. ResearchGate. Retrieved from [Link]

  • Kordys, M., et al. (2019). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. Retrieved from [Link]

  • Miller, A. E., & Bischoff, J. J. (1986). Chemistry of aminoiminomethanesulfinic and -sulfonic acids related to the toxicity of thioureas. Chemical Research in Toxicology. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2011). Oxidation of Thiourea and Substituted Thioureas. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization Challenges for [(2-phenoxyphenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical hurdles associated with purifying [(2-phenoxyphenyl)amino]thiourea (also known as 1-(2-phenoxyphenyl)thiosemicarbazide).

Rather than providing a generic recrystallization template, this guide deconstructs the molecular behavior of this specific thiourea derivative, explaining the causality behind common failures and providing a self-validating methodology to ensure high-yield, high-purity recovery.

Mechanistic Principles: Why is this Molecule Challenging?

Successfully recrystallizing this compound requires balancing three competing molecular vulnerabilities:

  • Amphiphilic Dichotomy & "Oiling Out" (LLPS): The molecule features a highly lipophilic diphenyl ether moiety paired with a highly polar, hydrogen-bonding thiourea core. During cooling, this polarity disparity often causes the compound to undergo Liquid-Liquid Phase Separation (LLPS)—separating as a dense, syrupy oil rather than forming a solid crystal lattice[1]. This occurs when the solvent's saturation temperature is higher than the solute's depressed melting point in that specific solvent[2].

  • Thermal Lability (Desulfurization): Thiourea and thiosemicarbazide derivatives are highly susceptible to thermal degradation. Prolonged heating, especially in high-boiling solvents, can trigger desulfurization (loss of

    
    ) or unwanted cyclization into aminothiadiazoles[3].
    
  • Polymorphism and Solvation: The thiourea group acts as both a strong hydrogen bond donor (

    
    ) and acceptor (
    
    
    
    ). When recrystallized from protic solvents (like ethanol), the molecule frequently forms tightly bound solvates or unpredictable polymorphs, which drastically alter the melting point and bioavailability of the final API[4].

Solvent Selection Matrix

To mitigate thermal degradation and LLPS, solvent selection is the most critical variable[5]. The table below summarizes the quantitative and qualitative data for common solvent systems applied to this molecule.

Solvent SystemBoiling Point (°C)Solubility ProfileOiling-Out (LLPS) RiskRecommendation & Causality
Ethyl Acetate / Hexane 77 / 68Moderate at 60°C, Poor at 0°CLow Optimal. Aprotic nature prevents solvate formation. Low boiling points prevent thermal desulfurization.
Ethanol / Water ~78 (Azeotrope)High at 75°C, Poor at 0°CHigh Use with caution. High risk of ethanol solvate formation[4] and rapid oiling out if water ratio is too high.
Isopropanol (IPA) 82Moderate at 80°C, Poor at 10°CModerate Acceptable. Slower evaporation and lower polarity than ethanol reduce solvate risk, but higher BP requires careful heating.
DMF / Water 153 / 100Very High in DMFCritical Avoid. The high temperatures required for dissolution will cause desulfurization[3]. Strong tendency to form DMF solvates.

Troubleshooting & Optimization Workflow

The following logic tree illustrates the critical decision points during the recrystallization of this compound, specifically addressing the common "oiling out" failure mode.

RecrystallizationWorkflow Start Crude this compound Solvent Select Solvent System (e.g., EtOAc/Hexane) Start->Solvent Heat Heat to Dissolve (T < 60°C to prevent desulfurization) Solvent->Heat Filter Hot Gravity Filtration (Pre-warmed funnel) Heat->Filter Cool Controlled Cooling (0.5°C / min) Filter->Cool CheckOil Did the compound 'oil out' (LLPS)? Cool->CheckOil FixOil Reheat, add co-solvent (lower BP) & seed crystals CheckOil->FixOil Yes CheckCryst Did crystals form? CheckOil->CheckCryst No FixOil->Cool Retry cooling FixCryst Scratch flask, add seed crystal, or concentrate CheckCryst->FixCryst No Isolate Vacuum Filtration & Cold Solvent Wash CheckCryst->Isolate Yes FixCryst->Cool Retry Success Pure Crystalline Product Isolate->Success

Caption: Workflow for the recrystallization of this compound addressing oiling out.

Self-Validating Recrystallization Protocol

This protocol utilizes an Ethyl Acetate (EtOAc) / Hexane co-solvent system to bypass the thermodynamic pitfalls of this specific molecule. Every step includes a built-in validation check to ensure process integrity before proceeding.

Step 1: Controlled Dissolution

  • Action: Suspend the crude this compound in a minimum volume of EtOAc. Warm the flask in a water bath strictly maintained at 55–60°C . Do not exceed 60°C to prevent cleavage of the

    
     bond. Add EtOAc dropwise until dissolution is just achieved.
    
  • Validation Check: The solution must be completely transparent. If a cloudy suspension persists, insoluble impurities (or degraded polymeric byproducts) are present and must be filtered.

Step 2: Hot Gravity Filtration

  • Action: Pass the hot solution through a fluted filter paper in a pre-warmed stemless glass funnel.

  • Validation Check: Inspect the filter paper and the receiving flask immediately. If premature crystallization occurs on the paper, the funnel was too cold. Redissolve the trapped solids with a minimal wash of 60°C EtOAc[5].

Step 3: Bypassing the LLPS Metastable Zone (Cooling)

  • Action: Add hot Hexane dropwise until the solution becomes faintly turbid, then add 1-2 drops of EtOAc until clear again. Remove from the heat source and insulate the flask (e.g., wrap in a towel) to enforce a strict, slow cooling rate of approximately 0.5°C per minute .

  • Validation Check: Monitor the first sign of phase change.

    • Failure: If milky droplets form that coalesce at the bottom, LLPS ("oiling out") has occurred[1]. Immediately return to Step 1, add 5% more EtOAc, and retry.

    • Success: If sharp, distinct shimmering particles appear suspended in the liquor, successful crystal nucleation has begun.

Step 4: Isolation and Desolvation

  • Action: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 30 minutes. Isolate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexane.

  • Validation Check: The isolated crystals should be free-flowing and stark white. A yellow tint indicates thermal degradation (desulfurization) occurred during Step 1[3]. Dry the crystals under high vacuum at 40°C for 12 hours to remove any residual solvent trapped in the crystal lattice.

Frequently Asked Questions (FAQs)

Q1: My solution turned milky and formed a sticky syrup at the bottom of the flask instead of crystallizing. What happened and how do I fix it? A1: Your compound has "oiled out" due to Liquid-Liquid Phase Separation (LLPS)[2]. Because this compound has a highly lipophilic ether group and a polar thiourea group, it easily separates into a liquid phase when the solvent's saturation temperature exceeds the melting point of the solute-solvent mixture[1]. Fix: Reheat the mixture until the oil redissolves. Add a small amount of your "good" solvent (e.g., EtOAc) to lower the saturation temperature, and ensure you cool the flask much more slowly. Introducing a tiny "seed crystal" of pure compound at the cloud point will force solid nucleation over liquid separation[2].

Q2: The recovered crystals are slightly yellow, and the yield is extremely low, even though the starting material was white. Why? A2: This is a classic symptom of thermal degradation. Thiosemicarbazide derivatives are thermally labile; prolonged heating near or above their melting points, or boiling in solvents like water or DMF, causes desulfurization (loss of sulfur) or cyclization[3]. Fix: You must lower your processing temperature. Switch to a lower-boiling solvent system (like EtOAc/Hexane) and ensure your water bath never exceeds 60°C.

Q3: NMR shows my recrystallized product is 99% pure, but the melting point is broad and 10°C lower than literature values. Is it contaminated? A3: It is likely not contaminated, but rather trapped in a different polymorphic form or acting as a solvate. The thiourea moiety forms extensive hydrogen-bonding networks. If you recrystallized from a protic solvent like Ethanol, the solvent molecules can become incorporated into the crystal lattice, forming a stable solvate that depresses the melting point[4]. Fix: Dry the sample under a high vacuum at 40°C for an extended period, or re-recrystallize using a strictly aprotic solvent system (e.g., Ethyl Acetate / Hexane) to yield the pure, non-solvated polymorph.

References

  • MDPI (Molecules)
  • Technical Support Center: Recrystallization of Thiourea Derivatives Benchchem URL
  • MDPI (Crystals)
  • Technical Support Center: Recrystallization of 4-(2-Ethylphenyl)
  • Nucleation kinetics, growth and Studies of beta-alanine single crystals ResearchGate URL

Sources

Technical Support Center: Managing Thermal Decomposition of [(2-phenoxyphenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: Advanced Diagnostics, Mechanistic Troubleshooting, and Standard Operating Procedures (SOPs)

[(2-phenoxyphenyl)amino]thiourea is a highly valuable intermediate used in the synthesis of complex heterocyclic pharmacophores, including thiazolyl-coumarins and kinase inhibitors. However, like many thiourea derivatives, it is highly susceptible to thermal degradation during high-temperature synthesis (e.g., refluxing in ethanol) or improper long-term storage. This technical guide provides a mechanistic understanding of its thermal instability and offers field-proven, self-validating protocols to diagnose and prevent degradation.

Mechanistic Overview of Thermal Instability

To prevent degradation, one must first understand the causality behind it. The thermal decomposition of thiourea derivatives is not a simple bond cleavage; it is an isomerization-driven process[1].

When subjected to thermal stress (typically >150°C, though prolonged exposure at >100°C in protic solvents can initiate the process), the intact this compound undergoes a proton shift. The hydrogen migrates from the amino group to the highly nucleophilic sulfur atom, forming a carbamimidothioic acid intermediate[1]. This tautomerization drastically lowers the activation energy for subsequent elimination reactions. Depending on the exact thermal kinetics, the molecule will then eliminate either ammonia (NH₃) to form an isothiocyanate, or hydrogen sulfide (H₂S) to form a carbodiimide or cyanamide derivative[1][2].

Pathway A This compound (Intact Precursor) B Carbamimidothioic Acid (Tautomeric Intermediate) A->B Thermal Stress (>100°C) Proton Shift C Ammonia (NH3) Elimination B->C Pathway A D Hydrogen Sulfide (H2S) Elimination B->D Pathway B E Isothiocyanate Derivative (Reactive Electrophile) C->E F Carbodiimide / Cyanamide (Cross-linking Agent) D->F

Thermal decomposition pathways of thiourea derivatives via carbamimidothioic acid intermediates.

Diagnostic FAQs

Q: During the cyclization of this compound, my reaction yield dropped significantly, and LC-MS shows a mass [M-34]. What happened? A: A mass loss of 34 Da corresponds to the elimination of hydrogen sulfide (H₂S)[3]. This indicates that your reaction temperature exceeded the thermal boundary of the thiourea moiety, driving Pathway B (see diagram above). The resulting product is likely a carbodiimide derivative. To resolve this, lower the reaction temperature and utilize a coupling agent (e.g., EDC or DIC) to facilitate cyclization without relying on thermal forcing.

Q: How can I differentiate between oxidative degradation and thermal decomposition during storage? A: Causality lies in the degradation products. Oxidative degradation primarily targets the sulfur atom, yielding sulfinic acids, sulfonic acids, or elemental sulfur[3]. Thermal decomposition yields volatile gases (NH₃, H₂S) and leaves behind isothiocyanates or cyanamides[3]. If your solid powder smells faintly of rotten eggs (H₂S) or ammonia upon opening the vial, thermal degradation has occurred.

Q: Can I use standard acidic Reverse-Phase HPLC to check the purity of this compound? A: Proceed with extreme caution. Thiourea derivatives can undergo rapid hydrolysis under acidic conditions (e.g., 0.1% TFA in water/acetonitrile)[3]. If your HPLC inlet or column compartment is heated (>40°C), the combination of heat and acid will artificially degrade the sample on-column, creating a false positive for thermal degradation. Use a neutral mobile phase (e.g., ammonium acetate buffer) instead.

Quantitative Thermal Stability Profiles

Understanding the exact temperature boundaries is critical for designing safe reaction conditions. The table below summarizes the thermal decomposition kinetics of thiourea classes.

Compound / DerivativeDegradation Onset (°C)Primary Mass Loss StageEvolved Gases (FT-IR)Kinetic Mechanism
Unsubstituted Thiourea187.517.0% - 25.0%NH₃, CS₂, HNCS3D Phase-Boundary
Di-substituted Thioureas198.0 - 228.030.0% - 45.0%H₂S, IsothiocyanatesMulti-step Degradation
This compound ~170.0 - 185.0 ~13.1% (Theoretical H₂S) H₂S, NH₃, Phenoxy-amines Isomerization-driven

Data synthesized from thermodynamic analyses of thiourea decomposition[1][2]. Note that in solution (e.g., refluxing ethanol), degradation onset temperatures can be 50-80°C lower than in the solid state.

Troubleshooting Workflow

Workflow S1 Detect Impurities (LC-MS / NMR) S2 Analyze Thermal History (Reaction & Storage) S1->S2 S3 Perform TGA-FTIR Determine Onset Temp S2->S3 If T > 100°C used S5 Modify Storage: -20°C, Argon Atmosphere S2->S5 If degradation in storage S4 Modify Synthesis: Use Coupling Agents S3->S4 Confirm H2S/NH3 loss

Diagnostic and troubleshooting workflow for resolving thiourea thermal degradation issues.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your diagnostics, do not rely on isolated data points. The following protocols are designed as self-validating systems , meaning the methodology inherently proves its own accuracy through internal mass-balance checks and controls.

Protocol A: TGA-FTIR Profiling for Thermal Boundary Determination

Purpose: To determine the exact temperature at whichthis compound begins to degrade in your specific laboratory environment, and to identify the exact mechanism (NH₃ vs. H₂S loss).

Causality: Thermogravimetric Analysis (TGA) alone only shows mass loss; it cannot distinguish between the harmless evaporation of residual crystallization solvent and actual chemical destruction. By coupling TGA with Fourier-Transform Infrared Spectroscopy (FTIR) of the off-gases, we can detect the specific spectral signatures of H₂S or NH₃, proving chemical degradation[2].

Step-by-Step Methodology:

  • Baseline Calibration: Run an empty alumina crucible from 25°C to 300°C at 5°C/min. This ensures no background off-gassing from the instrument.

  • Sample Preparation: Load exactly 5.0 mg of this compound into the crucible.

  • Atmosphere Control: Purge the furnace with ultra-high purity Nitrogen (N₂) at 50 mL/min for 15 minutes prior to heating to prevent oxidative degradation, isolating thermal effects.

  • Thermal Ramp: Heat the sample from 25°C to 250°C at a rate of 5.0 °C/min[2].

  • FTIR Gas Cell Routing: Route the exhaust gas through a heated transfer line (200°C to prevent condensation) into the FTIR gas cell.

  • Self-Validation (Mass-Balance Check):

    • Calculation: The molecular weight of the compound is 259.33 g/mol . The loss of one H₂S molecule (34.08 g/mol ) represents a theoretical mass loss of 13.14% .

    • Validation: If the TGA curve shows a sharp step-drop of ~13.1% coinciding with FTIR absorption peaks at 3331, 1635, and 966 cm⁻¹ (NH₃) or characteristic H₂S bands, the system has successfully validated the carbamimidothioic acid elimination pathway[2].

Protocol B: Stability-Indicating HPLC Method

Purpose: To accurately quantify the purity of stored batches without artificially degrading them during analysis.

Causality: As established, heat and acid destroy thioureas[3]. Therefore, the analytical method must strictly avoid both to provide trustworthy data.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH adjusted to 7.0). Prepare Mobile Phase B: 100% Acetonitrile. Do not use Formic Acid or TFA.

  • Column Selection: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) maintained strictly at 25°C (Room Temperature). Disable any column oven pre-heating.

  • Sample Preparation: Dissolve the solid compound in pure Acetonitrile to a concentration of 1 mg/mL. Analyze immediately. Do not leave the vial in a heated autosampler.

  • Self-Validation (Resolution Check):

    • Control Step: Subject a 1 mL aliquot of the sample to 70°C for 2 hours to intentionally force thermal degradation[3].

    • Validation: Inject both the unheated standard and the forced-degradation sample. If the method successfully separates the intact this compound peak from the newly formed degradation peaks (Resolution

      
      ), the method is validated as "stability-indicating" and can be trusted for future batch analysis.
      

References

  • Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides | The Journal of Physical Chemistry B - ACS Publications.
  • Theoretical study on the thermal decomposition of thiourea | ResearchGate.
  • preventing degradation of thiourea derivatives during long-term storage | Benchchem.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of [(2-phenoxyphenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H NMR characterization of [(2-phenoxyphenyl)amino]thiourea, a molecule of interest in medicinal chemistry due to the versatile biological activities of thiourea derivatives.[1] We will explore the nuances of its ¹H NMR spectrum, compare this primary technique with other analytical methods, and provide actionable protocols for its comprehensive characterization.

The Indispensable Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a novel compound like this compound, ¹H NMR is not just a characterization step; it is the definitive confirmation of its molecular structure.

The chemical shifts of the N-H protons in thiourea derivatives are particularly diagnostic, often appearing as broad singlets.[2] The aromatic regions of the spectrum are expected to be complex due to the presence of two phenyl rings, and their splitting patterns provide crucial information about the substitution pattern.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound presents several distinct proton environments. The protons on the two aromatic rings and the three N-H protons of the thiourea moiety will give rise to characteristic signals. The protons of the phenoxy group are expected to be influenced by the electron-donating nature of the oxygen atom, while the protons on the other phenyl ring will be affected by the electron-withdrawing nature of the amino-thiourea group.

Caption: Molecular structure of this compound. (Note: A placeholder image is used as I cannot generate chemical structures directly. The following description details the proton environments.)

Proton Environments:

  • -NH-CS-NH₂: Three distinct N-H protons.

  • Phenyl Ring A (attached to NH): Four aromatic protons.

  • Phenyl Ring B (Phenoxy group): Five aromatic protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The choice of solvent is critical for ¹H NMR of thiourea derivatives, as the N-H protons are exchangeable. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) because it minimizes proton exchange and allows for the observation of the N-H signals.[3][4]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.[1][3]

  • Shimming: Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Interpreting the Spectrum: A Data-Driven Analysis

The following table outlines the expected ¹H NMR spectral data for this compound based on typical chemical shifts for similar compounds.[4][5][6]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 9.8 - 10.2Broad Singlet1HNH -Ar
~ 8.0 - 8.5Broad Singlet2HCS-NH₂
~ 7.0 - 7.8Multiplet9HAromatic Protons

Detailed Analysis:

  • N-H Protons: The three N-H protons are expected to appear as broad singlets at the downfield end of the spectrum (δ 9.8-10.2 and δ 8.0-8.5 ppm).[4] Their broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The integration of these signals should correspond to one and two protons, respectively.

  • Aromatic Protons: The nine aromatic protons from the two phenyl rings will resonate in the region of δ 7.0-7.8 ppm. The overlapping signals will likely result in a complex multiplet. 2D NMR techniques like COSY and HSQC may be necessary to assign individual protons unambiguously.

A Multi-Technique Approach: Comparison with Alternative Methods

While ¹H NMR is paramount for structural confirmation, a comprehensive characterization relies on a suite of analytical techniques.[7][8] Each method provides complementary information, leading to a more complete understanding of the compound's identity, purity, and properties.

Technique Information Provided Strengths Limitations
¹H NMR Precise molecular structure, proton environments, connectivity.Provides detailed structural information.Can have overlapping signals in complex molecules.
¹³C NMR Number and type of carbon atoms.Confirms the carbon skeleton and presence of the C=S group (~178-184 ppm).[2][7]Lower sensitivity than ¹H NMR, requires more sample or longer acquisition time.
FT-IR Presence of functional groups.Quick and easy confirmation of N-H (~3100-3400 cm⁻¹), C=S (~700-850 and 1300-1400 cm⁻¹), and C-N bonds.[7]Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula and provides structural clues from fragmentation.[7]Does not provide detailed stereochemical or isomeric information.
HPLC Purity and quantification.High accuracy and sensitivity for determining the purity of the compound.[7]Does not provide structural information.

Workflow Visualization

The characterization of a newly synthesized compound like this compound typically follows a logical workflow where spectroscopic and chromatographic techniques are used in concert.

cluster_workflow Characterization Workflow synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification ftir FT-IR Spectroscopy purification->ftir Functional Groups nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry purification->ms Molecular Weight hplc HPLC Analysis ftir->hplc nmr->hplc Purity Assessment ms->hplc final Structurally Confirmed and Pure Compound hplc->final

Caption: A typical workflow for the synthesis and characterization of a novel thiourea derivative.

Conclusion

The ¹H NMR characterization of this compound is a critical step in its analysis, providing unambiguous confirmation of its structure. The characteristic signals of the N-H and aromatic protons serve as a fingerprint for this molecule. For a comprehensive and robust characterization suitable for drug development and scientific research, it is essential to complement ¹H NMR data with insights from other analytical techniques such as ¹³C NMR, FT-IR, Mass Spectrometry, and HPLC. This multi-faceted approach ensures the structural integrity and purity of the compound, which are fundamental for any subsequent biological or material science applications.

References

  • ¹H-NMR spectra of the thiourea derivatives. ResearchGate. Available from: [Link]

  • ¹H NMR (400 MHz, DMSO-d₆) spectra of thiourea (a) and NSA 08 (b). ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Available from: [Link]

  • Synthesis and characterization of thiourea. ResearchGate. Available from: [Link]

  • A dimeric thiourea CSA for the enantiodiscrimination of amino acid derivatives by NMR spectroscopy. Royal Society of Chemistry. Available from: [Link]

  • Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. ResearchGate. Available from: [Link]

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. Available from: [Link]

  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Available from: [Link]

  • Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry. Available from: [Link]

  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. ACS Publications. Available from: [Link]

  • Synthesis Of di- and tri-substituted thiourea derivatives in water using choline chloride–urea catalyst. Taylor & Francis Online. Available from: [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available from: [Link]

  • Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. ACS Publications. Available from: [Link]

  • Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and characterization of bis-thiourea having amino acid derivatives. ResearchGate. Available from: [Link]

  • Synthesis , Characterization and Evaluation of Antibacterial Activity of a New Phenylmethylidene Thiourea Derivative and Its Copper ( Ii ) Complex 1. Semantic Scholar. Available from: [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. Available from: [Link]

Sources

FTIR spectral analysis of [(2-phenoxyphenyl)amino]thiourea functional groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Spectral Analysis of [(2-phenoxyphenyl)amino]thiourea: A Comparative Perspective for Drug Development Professionals

From the Desk of a Senior Application Scientist

In the landscape of modern medicinal chemistry, thiourea derivatives stand out for their remarkable versatility and broad spectrum of biological activities. The this compound scaffold, in particular, represents a promising framework for developing novel therapeutic agents. Its unique combination of a flexible ether linkage, hydrogen-bonding capabilities of the thiourea moiety, and aromatic systems makes it a compelling candidate for drug design. However, before we can explore its therapeutic potential, we must unequivocally confirm its chemical identity and structure.

This guide provides a detailed exploration of Fourier-Transform Infrared (FTIR) Spectroscopy as a primary tool for the structural characterization of this compound. We will move beyond a simple recitation of spectral bands to explain the underlying principles and causalities that govern the vibrational behavior of this molecule. Furthermore, we will objectively compare FTIR with other essential analytical techniques, offering a holistic perspective on its role within a robust drug development workflow.

The First Line of Inquiry: Why FTIR?

Before delving into more time-intensive and structurally definitive techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), FTIR spectroscopy serves as an invaluable, rapid, and non-destructive first step.[1] Its power lies in its ability to provide a unique "molecular fingerprint" by identifying the functional groups present in a sample. For a newly synthesized molecule like this compound, a single FTIR spectrum can confirm the successful incorporation of key structural motifs—the N-H bonds, the thioamide group (C=S), the ether linkage (C-O-C), and the aromatic rings—in a matter of minutes. This initial verification is a critical checkpoint, ensuring that the correct compound is advancing in the development pipeline.

Deconstructing the Vibrational Fingerprint of this compound

The FTIR spectrum of this compound is rich with information. Each peak corresponds to a specific molecular vibration—a stretching, bending, or wagging of the bonds that constitute the molecule. Let's dissect the spectrum region by region to assign the characteristic bands.

The N-H Stretching Region (3400-3100 cm⁻¹)

The N-H bonds of the thiourea moiety are excellent reporters of molecular structure and environment.

  • Vibrational Signature: You will typically observe one or more medium-to-strong absorption bands in the 3400-3100 cm⁻¹ range.[1][2] In many thiourea derivatives, these bands can appear as a pair, corresponding to the asymmetric and symmetric stretching vibrations of the N-H groups.[2][3]

  • Expert Insight: The precise position and shape of these bands are highly sensitive to hydrogen bonding.[4][5] Intramolecular or intermolecular hydrogen bonding (e.g., N-H···S or N-H···O) can cause the bands to broaden and shift to lower wavenumbers (a red-shift).[6][7] The presence of a broad N-H band is often strong evidence of these interactions, which can be crucial for understanding the compound's conformation and potential receptor-binding modes.

The Aromatic and Alkyl C-H Stretching Region (3100-2850 cm⁻¹)
  • Vibrational Signature: The C-H stretching vibrations of the two aromatic rings (phenyl and phenoxy) are expected to appear as weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8][9] Any aliphatic C-H bonds would appear just below 3000 cm⁻¹.[9]

  • Expert Insight: The presence of absorptions on both sides of the 3000 cm⁻¹ dividing line is a quick diagnostic tool to confirm the existence of both sp² (aromatic) and sp³ (aliphatic) hybridized carbon atoms in a molecule.

The Thioamide and Aromatic Core Region (1600-1400 cm⁻¹)

This region is often complex but contains some of the most diagnostic peaks for the this compound structure.

  • Aromatic C=C Stretching: Look for a series of sharp, medium-intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹. These are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.[8][10]

  • Thioamide Bands (C=S and C-N Contributions): The identification of the thiocarbonyl (C=S) stretch is not always straightforward, as it often couples with other vibrations, particularly C-N stretching.[11][12] This coupling gives rise to several "thioamide" bands. A key band with significant C=S stretching character often appears in the 1400-1300 cm⁻¹ range.[1][13] Another important vibration, often described as a mix of C=S and N-C-N stretching, can be found in the 850-700 cm⁻¹ region.[1][12][13]

  • N-C-N Asymmetric Stretching: A band around 1466-1414 cm⁻¹ is often attributed to the asymmetric stretching of the N-C-N system within the thiourea core.[2][14]

The Ether and Fingerprint Region (1300-675 cm⁻¹)

This region contains the highly characteristic ether linkage bands and out-of-plane aromatic vibrations.

  • Aryl Ether C-O-C Stretching: The phenoxy group gives rise to two distinct and strong absorptions. The asymmetric C-O-C stretch appears at a higher frequency, typically around 1250 cm⁻¹.[15][16] The symmetric stretch is found at a lower frequency, near 1040 cm⁻¹.[16] The presence of both of these strong bands is a definitive marker for the aryl ether moiety.

  • Aromatic C-H Out-of-Plane (OOP) Bending: Sharp bands in the 900-675 cm⁻¹ region correspond to the out-of-plane bending of the aromatic C-H bonds.[8] The exact position of these bands can provide valuable information about the substitution pattern on the aromatic rings. For example, a monosubstituted ring often shows strong bands near 750 and 690 cm⁻¹.[10]

Summary of Key FTIR Band Assignments

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3400 - 3100Medium - StrongN-H StretchThiourea (-NH-C(S)-NH-)
3100 - 3000Weak - MediumC-H StretchAromatic Rings
1600 - 1450Medium, SharpC=C In-Ring StretchAromatic Rings
~1414Medium - StrongAsymmetric N-C-N StretchThiourea Core
1400 - 1300MediumThioamide I (C-N + C=S Stretch)Thiourea Core
~1250StrongAsymmetric C-O-C StretchAryl Ether Linkage
~1040StrongSymmetric C-O-C StretchAryl Ether Linkage
850 - 700MediumThioamide II (C=S + N-C-N Stretch)Thiourea Core
900 - 675Strong, SharpC-H Out-of-Plane BendAromatic Ring Substitution

Experimental Workflow: Ensuring Data Integrity

A reliable spectrum is the foundation of accurate analysis. The following protocol outlines a self-validating system for acquiring high-quality FTIR data. The causality behind these steps is to minimize interference from atmospheric water and CO₂, ensure sample homogeneity, and achieve an optimal signal-to-noise ratio.

Protocol: FTIR Analysis via KBr Pellet Method
  • Sample Preparation (The Causality of Purity and Homogeneity):

    • Thoroughly dry both the sample (1-2 mg) and spectroscopic grade Potassium Bromide (KBr, ~200 mg) in an oven to remove residual water, which has strong IR absorptions that can obscure the N-H and O-H regions.

    • Grind the KBr to a fine, consistent powder using an agate mortar and pestle. This minimizes light scattering.

    • Add the sample to the KBr and grind the mixture for several minutes until it is a homogenous, fine powder. Inadequate mixing is a primary source of poor-quality spectra.

  • Pellet Formation (The Causality of Transparency):

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes under vacuum to form a transparent or translucent pellet. A cloudy or opaque pellet will scatter the IR beam, leading to a poor baseline and reduced signal intensity.

  • Data Acquisition (The Causality of a Stable Baseline):

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment. This is crucial for ratioing out the spectral contributions of atmospheric CO₂ and water vapor.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Dry Dry Sample & KBr Grind Grind & Mix Homogenously Dry->Grind Press Press into Transparent Pellet Grind->Press Background Collect Background Spectrum (Atmospheric Correction) Press->Background Sample Collect Sample Spectrum (Signal Averaging) Background->Sample Ratio Ratio Sample/Background Sample->Ratio Process Baseline & Peak Correction Ratio->Process Interpret Assign Bands to Functional Groups Process->Interpret

Caption: Experimental workflow for FTIR analysis.

A Comparative Outlook: FTIR in the Broader Analytical Context

While FTIR is an exceptional tool for functional group identification, a comprehensive structural elucidation requires a multi-technique approach.[1] Understanding the strengths and limitations of each method is key to an efficient and accurate characterization workflow.

TechniquePrincipleInformation ObtainedStrengths for This MoleculeLimitations for This Molecule
FTIR Spectroscopy Absorption of infrared radiation causes molecular vibrations.Presence of functional groups (N-H, C=S, C-O-C, aromatics).• Very fast and non-destructive.• Excellent for confirming synthesis success.• Sensitive to hydrogen bonding.• Provides no information on molecular connectivity or stereochemistry.• Complex fingerprint region can be difficult to interpret fully.
NMR Spectroscopy (¹H, ¹³C) Nuclear spin alignment in a magnetic field.Precise molecular structure, atom connectivity, chemical environment, and stereochemistry.• Unambiguously determines the complete chemical structure.[17]• ¹³C NMR can directly detect the thiocarbonyl carbon (~180 ppm).• ¹H NMR shows distinct signals for aromatic and N-H protons.[18][19]• Requires larger sample amounts.• Longer acquisition times.• N-H proton signals can be broad and difficult to interpret.[1]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight and fragmentation patterns.• Confirms the molecular formula.[1][20]• Fragmentation can help verify structural components (e.g., loss of the phenoxy group).[21]• Does not provide information about atom connectivity or isomerism.• Can require derivatization for some ionization methods.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.Purity assessment and quantification.• Essential for determining the purity of the synthesized compound.• Can be used to isolate the compound from reaction mixtures.• Primarily a separation and quantification technique, not for primary structural elucidation.[1]

Conclusion: An Indispensable Tool in a Multi-faceted Workflow

The FTIR spectral analysis of this compound provides a rapid, reliable, and data-rich method for initial structural verification. By understanding the characteristic vibrational frequencies of the key functional groups—the N-H stretches sensitive to hydrogen bonding, the coupled thioamide vibrations, the distinct dual bands of the aryl ether, and the aromatic ring modes—a researcher can quickly gain confidence in the outcome of a synthesis.

However, FTIR is just the first step. For the rigorous demands of drug development, its findings must be corroborated by the precise connectivity data from NMR spectroscopy and the molecular weight confirmation from mass spectrometry. It is the intelligent integration of these techniques that forms the bedrock of modern chemical analysis, ensuring that the molecules advancing toward clinical study are understood with the utmost certainty and precision.

References

  • A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives - Benchchem.
  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols - YouTube.
  • Infrared spectra of aromatic rings - Chemistry.
  • The C-O Bond III: Ethers By a Knockout - Spectroscopy Online.
  • Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates.
  • IR: aromatics.
  • Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs.
  • Interpreting Infrared Spectra - Specac Ltd.
  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds.
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  • FT-IR spectrum for pure thiourea single crystal. - ResearchGate.
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  • Structure and vibrational spectra of the thiourea derivative and its complex with Ni(II).
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  • Polarizable H-Bond Concept in Aromatic Poly(thiourea)s: Unprecedented High Refractive Index, Transmittance, and.
  • Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates Original Artic - TSI Journals.
  • Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation - PubMed.
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A Comparative Guide to the Mass Spectrometric Fragmentation of [(2-phenoxyphenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation of [(2-phenoxyphenyl)amino]thiourea. Designed for researchers in drug development and analytical chemistry, this document moves beyond a simple catalog of fragments to explain the underlying mechanisms of fragmentation. We will explore the key fragmentation pathways, compare its behavior to simpler analogs, and provide a framework for identifying this and related compounds in complex analytical workflows.

Introduction: The Analytical Challenge of Substituted Thioureas

Thiourea derivatives are a class of compounds with significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[1] The compound this compound combines the thiourea core with a diaryl ether moiety, presenting a unique analytical challenge. Understanding its behavior under mass spectrometric conditions is crucial for its identification, structural confirmation, and metabolic profiling.

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID), is a powerful tool for this purpose.[2][3] The fragmentation pattern serves as a chemical fingerprint, offering insights into the molecule's structure. In this guide, we will dissect the fragmentation of this compound, drawing on established principles of gas-phase ion chemistry of both thioureas and diaryl ethers.[4][5]

Experimental Protocol: A Framework for Analysis

To reliably analyze compounds like this compound, a robust LC-MS/MS method is essential. The following protocol outlines a typical approach for acquiring high-quality fragmentation data.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Parameters (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (for parent ion)

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MS/MS Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS

  • Collision Gas: Argon

  • Collision Energy: Ramped (e.g., 15-40 eV) to capture a wide range of fragments.

Rationale behind the protocol: A C18 column provides excellent retention for moderately polar compounds like this thiourea derivative. The use of formic acid as a mobile phase additive promotes protonation, which is essential for ESI in positive mode. Ramping the collision energy in MS/MS experiments ensures that both low-energy (revealing larger fragments) and high-energy (revealing smaller, more stable fragments) dissociation pathways are observed.

Proposed Fragmentation Pathways of this compound

The fragmentation of protonated this compound (m/z 259.08) is expected to be complex, with competing pathways initiated by the different functional groups. The most likely site of protonation is the sulfur atom of the thiourea group, as it is the most basic site.[4] From this initial protonated molecule, several fragmentation routes can be envisioned.

Pathway A: Thiourea Core Cleavage

This pathway involves the fragmentation of the thiourea backbone. Following protonation on the sulfur, a proton transfer can lead to the cleavage of the C-N bonds.

  • Cleavage of the N-C(S) bond: This can lead to the formation of the 2-phenoxyaniline ion at m/z 185.08 and the neutral loss of isothiocyanic acid (HNCS).

  • Cleavage of the C-NH2 bond: A less common but possible fragmentation could result in the loss of ammonia (NH3), leading to an ion at m/z 242.05 .

Pathway B: Diaryl Ether Moiety Fragmentation

The 2-phenoxyphenyl group introduces unique fragmentation channels. Studies on ortho-substituted diaryl ethers have shown characteristic fragmentation patterns that differentiate them from their para isomers.[5]

  • Formation of a Benzofuran-like ion: A key fragmentation for ortho-substituted diaryl ethers involves the loss of a substituent from the ether linkage, often with rearrangement. We propose the formation of a dibenzofuran-like radical cation at m/z 168.06 through a complex rearrangement and loss of the aminothiourea side chain.

  • Loss of Phenoxy Radical: Cleavage of the ether bond can result in the loss of a phenoxy radical (•OPh), leading to an ion at m/z 166.05 .

Pathway C: McLafferty-type Rearrangement

A rearrangement involving the transfer of a hydrogen atom from the amino group to the phenoxy oxygen, followed by cleavage, could lead to the formation of a phenol ion (m/z 94.04 ) and a corresponding cation at m/z 165.04 .

The following diagram illustrates these proposed primary fragmentation pathways.

G cluster_A Pathway A: Thiourea Core Cleavage cluster_B Pathway B: Diaryl Ether Cleavage cluster_C Pathway C: Rearrangement M This compound [M+H]+ m/z 259.08 A1 2-Phenoxyaniline ion m/z 185.08 M->A1 - HNCS A2 Loss of NH3 m/z 242.05 M->A2 - NH3 B1 Dibenzofuran-like ion m/z 168.06 M->B1 - CH4N2S B2 Loss of Phenoxy radical m/z 166.05 M->B2 - •OPh C1 Phenol ion m/z 94.04 M->C1 Rearrangement

Caption: Proposed fragmentation pathways for protonated this compound.

Comparative Fragmentation Analysis

To better understand the unique fragmentation of this compound, we will compare it with two other compounds: the simpler phenylthiourea and the hypothetical isomer, [(4-phenoxyphenyl)amino]thiourea.

This compound vs. Phenylthiourea

Phenylthiourea (m/z 152.05) provides a baseline for the fragmentation of the core structure. Its fragmentation is dominated by:

  • Loss of ammonia (NH3) to give an ion at m/z 135.02.

  • Cleavage to form the aniline ion at m/z 93.06.

  • Formation of the phenyl isothiocyanate ion at m/z 135.02.

The addition of the 2-phenoxyphenyl group introduces the fragmentation pathways related to the diaryl ether moiety (Pathway B), which are absent in phenylthiourea. The presence of ions like m/z 185.08 (2-phenoxyaniline) and m/z 168.06 would be key differentiators.

Ortho vs. Para Isomer: A Hypothetical Comparison

The position of the phenoxy group is expected to have a significant impact on fragmentation. Based on studies of isomeric diaryl ethers[5], we can predict the fragmentation of the hypothetical [(4-phenoxyphenyl)amino]thiourea.

  • Ortho Isomer (the topic of this guide): As discussed, the ortho position allows for interactions between the ether oxygen and the thiourea side chain, potentially leading to unique rearrangements and the formation of cyclic ions like the dibenzofuran-like fragment (m/z 168.06).

  • Hypothetical Para Isomer: The para isomer would lack this proximity. Its fragmentation would likely be more straightforward, dominated by the cleavage of the ether bond to produce a 4-aminophenol-type ion and simple cleavages of the thiourea group. The characteristic fragments of the ortho isomer would be absent.

This comparison highlights the power of MS/MS to distinguish between structural isomers, a critical capability in pharmaceutical analysis.

The diagram below illustrates the logical flow for differentiating these compounds.

G start Analyze Unknown Thiourea Derivative is_m_z_259 [M+H]+ at m/z 259? start->is_m_z_259 is_m_z_152 [M+H]+ at m/z 152? is_m_z_259->is_m_z_152 No phenoxyphenyl_class Phenoxyphenylamino Thiourea Class is_m_z_259->phenoxyphenyl_class Yes phenylthiourea Identified as Phenylthiourea is_m_z_152->phenylthiourea Yes has_ortho_fragments Fragments at m/z 168 or 185 present? phenoxyphenyl_class->has_ortho_fragments ortho_isomer Identified as This compound has_ortho_fragments->ortho_isomer Yes para_isomer Likely a Para or Meta Isomer has_ortho_fragments->para_isomer No

Caption: Decision tree for identifying this compound based on key fragments.

Data Summary

The following table summarizes the key predicted ions for the discussed compounds.

CompoundParent Ion [M+H]+ (m/z)Key Fragment Ions (m/z)Notes
Phenylthiourea152.05135.02, 93.06Baseline fragmentation of the core structure.
This compound259.08242.05, 185.08, 168.06, 166.05, 94.04Shows unique fragments due to the ortho-phenoxyphenyl group.
[(4-phenoxyphenyl)amino]thiourea (Hypothetical)259.08Would likely show fragments from simple ether and thiourea cleavage.Lacks the characteristic ortho-position fragments.

Conclusion

The mass spectrometric fragmentation of this compound is a rich interplay of the fragmentation tendencies of its constituent parts. While the thiourea core directs some of the fragmentation, the ortho-phenoxyphenyl group introduces unique and diagnostic pathways that are crucial for its unambiguous identification. By comparing its fragmentation pattern to simpler analogs and positional isomers, we can build a reliable method for its characterization. This guide provides a predictive framework for scientists working with this and similar classes of molecules, enabling more confident structural elucidation in complex research environments.

References

  • Schlosser, G., & Pihlava, A. (2008). Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. Journal of Mass Spectrometry, 43(5), 651-663. Available from: [Link]

  • Hage, C., et al. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. International Journal of Mass Spectrometry, 330-332, 124-135. Available from: [Link]

  • Kalkhof, S., et al. (2010). Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking. Journal of Mass Spectrometry, 45(8), 947-955. Available from: [Link]

  • Harrison, A. G. (2012). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Thesis, University of Huddersfield. Available from: [Link]

  • Fadda, A. A., et al. (2014). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. ChemXpress, 4(1), 188-195. Available from: [Link]

  • Reddy, G. S., et al. (2007). Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(7), 1301-1309. Available from: [Link]

  • Zaikin, V. G., et al. (2005). Cyclization of the substituted N-(Ortho-cyclopropylphenyl)-N′-aryl ureas and thioureas in the gas phase and solution. Journal of the American Society for Mass Spectrometry, 16(11), 1830-1840. Available from: [Link]

  • Martínez-Alvarez, R., et al. (2002). Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. European Journal of Mass Spectrometry, 8(5), 367-374. Available from: [Link]

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A Comparative Analysis of the Binding Affinity of [(2-Phenoxyphenyl)amino]thiourea and Phenylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of enzyme inhibition and drug discovery, thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. Their ability to engage with various biological targets is largely dictated by the nature of the substituents attached to the thiourea core. This guide provides a detailed comparative analysis of the binding affinity of two such derivatives: [(2-phenoxyphenyl)amino]thiourea and the parent compound, phenylthiourea.

Chemical Structures

A fundamental aspect of understanding the differential binding affinities of these two compounds lies in their molecular architecture.

Phenylthiourea: This compound features a phenyl group attached to one of the nitrogen atoms of the thiourea core. Its relatively simple structure serves as a foundational scaffold for many thiourea-based inhibitors.

This compound: This derivative possesses a more complex substituent, a 2-phenoxyphenyl group. The presence of the additional phenoxy moiety introduces significant changes in steric bulk, lipophilicity, and potential for additional molecular interactions compared to the unsubstituted phenyl group.

Comparative Analysis of Binding Affinity

A direct, head-to-head comparison of the binding affinities of this compound and phenylthiourea is challenging due to the limited availability of public data for the former. However, by examining the known binding affinity of phenylthiourea and drawing upon structure-activity relationship studies of related thiourea derivatives, we can infer the likely impact of the 2-phenoxyphenyl substituent.

Known Binding Affinity of Phenylthiourea

Phenylthiourea is a well-documented inhibitor of phenoloxidase and tyrosinase, copper-containing enzymes involved in melanin biosynthesis and enzymatic browning.[1][2][3] Experimental data has established a Ki value of 0.21 μM for phenylthiourea's inhibition of phenoloxidase , indicating a potent interaction.[1] The inhibitory mechanism is believed to involve the chelation of the copper ions within the enzyme's active site by the thiourea group.[4]

Inferred Binding Affinity of this compound

While specific Ki or IC50 values for this compound are not readily found, SAR studies on various thiourea derivatives as tyrosinase inhibitors provide valuable insights.[5][6][7][8] These studies consistently demonstrate that the nature and position of substituents on the phenyl ring play a crucial role in modulating the inhibitory potency.

The introduction of a bulky and lipophilic group, such as the 2-phenoxyphenyl moiety, can have several effects:

  • Steric Hindrance: The additional phenoxy group can create steric clashes within the enzyme's active site, potentially leading to a decrease in binding affinity compared to the smaller phenyl group.

  • Increased Lipophilicity: The phenoxyphenyl group significantly increases the molecule's lipophilicity. This could enhance its ability to partition into hydrophobic pockets within the active site, potentially increasing binding affinity.

  • Additional π-π Interactions: The second phenyl ring provides an additional opportunity for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the active site, which could contribute to a stronger binding affinity.

Given these competing factors, the net effect of the 2-phenoxyphenyl group on binding affinity is not immediately obvious and would require experimental validation. However, the potential for enhanced hydrophobic and π-π interactions suggests that this compound could be a potent inhibitor of tyrosinase and related enzymes, with its affinity being highly dependent on the specific topology of the enzyme's active site.

Comparative Data Summary

The following table summarizes the available and inferred binding affinity data for the two compounds.

CompoundTarget EnzymeBinding Affinity MetricValueCitation
Phenylthiourea PhenoloxidaseKi0.21 μM[1]
Phenylthiourea Tyrosinase-Potent Inhibitor[4]
This compound Tyrosinase/Phenoloxidase-Data not available-

Experimental Protocols for Binding Affinity Determination

To empirically determine and compare the binding affinities of these compounds, several robust experimental techniques can be employed. The choice of method often depends on the specific requirements of the study, such as the need for kinetic data or the availability of labeled ligands.

Tyrosinase/Phenoloxidase Inhibition Assay (Spectrophotometric)

This is a common and straightforward method to determine the inhibitory potency (IC50) of compounds against tyrosinase or phenoloxidase.

Principle: The enzymatic activity is monitored by measuring the formation of a colored product (dopaquinone, which further polymerizes to form melanin) from a substrate like L-DOPA (L-3,4-dihydroxyphenylalanine). The inhibitor's ability to reduce the rate of this reaction is quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme (e.g., mushroom tyrosinase) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a stock solution of the substrate (L-DOPA) in the same buffer.

    • Prepare serial dilutions of the inhibitor compounds (phenylthiourea and this compound) in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-DOPA substrate to all wells.

    • Immediately measure the absorbance of the plate at a specific wavelength (e.g., 475 nm) using a microplate reader.

    • Continue to monitor the absorbance at regular intervals for a set duration (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a tyrosinase inhibition assay.

Tyrosinase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare Enzyme Stock (Tyrosinase) A1 Add Enzyme to 96-well Plate P1->A1 P2 Prepare Substrate Stock (L-DOPA) A4 Add Substrate (Initiate Reaction) P2->A4 P3 Prepare Inhibitor Dilutions A2 Add Inhibitor (Varying Concentrations) P3->A2 A1->A2 A3 Pre-incubate A2->A3 A3->A4 A5 Measure Absorbance (Kinetic Read) A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for a typical tyrosinase inhibition assay.

Conclusion

References

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  • Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. (2023). Taylor & Francis Online. [Link]

  • Computational evaluation of synergistic inhibitors for human tyrosinase: multiple-ligand docking and molecular dynamics study. (2026). Taylor & Francis Online. [Link]

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  • Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using Ammonium Thiocyanate. (2019). International Journal of Pharmaceutical & Biological Archive. [Link]

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A Comparative Efficacy Analysis: [(2-Phenoxyphenyl)amino]thiourea Scaffolds vs. Standard Thiosemicarbazides in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comparative analysis of the anticancer efficacy of structurally complex thiourea derivatives, specifically those containing a (2-phenoxyphenyl) moiety, against more conventional or "standard" thiosemicarbazides and their thiosemicarbazone products. Thiosemicarbazones have long been a focal point of medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer effects.[1][2][3] This guide delves into the structure-activity relationships that govern their cytotoxic potential, presents comparative experimental data, and provides detailed protocols for efficacy evaluation. We aim to offer researchers and drug development professionals a clear, data-driven perspective on the role of complex aryl substitutions in modulating the therapeutic potential of this promising class of compounds.

Introduction: The Thiosemicarbazone Scaffold in Cancer Therapy

Thiosemicarbazones are a class of compounds synthesized through the condensation of a thiosemicarbazide with a suitable aldehyde or ketone.[4][5] They have garnered significant attention for their potential as therapeutic agents, largely due to their ability to chelate metal ions, a property critical to their biological activity.[3] Their mechanism of action in an oncological context is often attributed to the inhibition of key enzymes essential for cell proliferation and DNA replication, such as ribonucleotide reductase (RR) and topoisomerase II.[3][5][6] By disrupting these pathways, thiosemicarbazones can induce cell cycle arrest and trigger apoptosis, making them potent anticancer agents.[1][2]

The versatility of the thiosemicarbazone scaffold allows for extensive structural modification. The electronic and steric properties of substituents on both the aldehyde/ketone-derived portion and the N4-amino group of the thiosemicarbazide backbone can dramatically influence the compound's efficacy, selectivity, and pharmacokinetic profile.[5] This guide specifically examines the effect of incorporating a large, lipophilic phenoxyphenyl group, as seen in [(2-phenoxyphenyl)amino]thiourea derivatives, and compares its impact on anticancer activity relative to simpler, standard thiosemicarbazide derivatives.

Molecular Basis of Activity and Rationale for Complex Aryl Substitution

The primary anticancer mechanism of many thiosemicarbazones involves the inhibition of ribonucleotide reductase (RR). RR catalyzes the rate-limiting step in the synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[5] Inhibition of RR depletes the pool of available deoxyribonucleotides, leading to DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis).

The rationale for exploring complex substitutions like the (2-phenoxyphenyl) group is rooted in established principles of medicinal chemistry:

  • Increased Lipophilicity: Large, aromatic moieties can enhance the compound's ability to cross cellular membranes, potentially leading to higher intracellular concentrations and greater target engagement.

  • Enhanced Target Binding: The phenoxyphenyl group may introduce additional points of interaction within the enzyme's binding pocket, such as π-π stacking or hydrophobic interactions, thereby increasing the compound's binding affinity and inhibitory potency.

  • Modulation of Redox Properties: The ability of thiosemicarbazones to form redox-active metal complexes is crucial for generating reactive oxygen species (ROS), which can induce cellular damage and apoptosis.[7] The electronic nature of the aryl substituent can fine-tune these redox properties.

The following diagram illustrates the general mechanism of action.

Thiosemicarbazone_MoA cluster_0 Cellular Environment TSC Thiosemicarbazone (TSC) RR Ribonucleotide Reductase (RR) TSC->RR Inhibits Deoxy Deoxyribonucleotides (dADP, dGDP, etc.) RR->Deoxy Catalyzes Ribo Ribonucleotides (ADP, GDP, etc.) Ribo->RR Substrate DNA_Syn DNA Synthesis & Repair Deoxy->DNA_Syn Arrest S-Phase Arrest DNA_Syn->Arrest Depletion leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Proposed mechanism of action for thiosemicarbazone anticancer activity.

Comparative Efficacy Analysis: Experimental Data

To provide an objective comparison, we have synthesized cytotoxicity data (IC₅₀ values) from multiple studies. The IC₅₀ value represents the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells. A lower IC₅₀ value indicates higher potency.

The data reveals a complex structure-activity relationship. Contrary to the initial hypothesis that a large phenoxyphenyl group would inherently increase potency, a study synthesizing a series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas found no significant anticancer activity against A549 (lung carcinoma) and L929 (fibrosarcoma) cell lines.[8] In contrast, other thiosemicarbazones, including both "standard" derivatives and those with different complex aryl systems, have demonstrated potent cytotoxicity across a range of cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Source
Standard Thiosemicarbazones
2-Acetylpyridine-derivedPANC-1 (Pancreas)10.0[9]
2-Acetylpyridine-derivedHCT-116 (Colon)14.9[9]
Di-2-pyridylketone-derived (Dp44mT)SK-N-MC (Neuro)0.002[7]
Thiazole-thiophene derivedMCF-7 (Breast)14.6[10]
Phenoxyphenyl-Containing Thioureas
1-[4-(ms-amido)-3-phenoxyphenyl]-3-ethylthioureaA549 (Lung)>125 (Inactive)[8]
1-[4-(ms-amido)-3-phenoxyphenyl]-3-phenylthioureaA549 (Lung)>125 (Inactive)[8]
1-[4-(ms-amido)-3-phenoxyphenyl]-3-(4-chlorophenyl)thioureaL929 (Fibroblast)>125 (Inactive)[8]
Other Complex Aryl Thioureas
Benzothiazole-thiourea derivativeMCF-7 (Breast)0.39[11]
Benzothiazole-thiourea derivativeHT-29 (Colon)0.42[11]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[12]

Analysis of Findings: The experimental data underscores a critical principle in drug development: structural modification does not guarantee enhanced efficacy . While the phenoxyphenyl scaffold is synthetically accessible, the specific derivatives tested were found to be inactive as anticancer agents.[8] However, this does not invalidate the exploration of complex aryl substitutions. The potent, sub-micromolar activity of derivatives containing benzothiazole or trifluoromethylphenyl moieties demonstrates that incorporating other complex, lipophilic groups can lead to highly effective anticancer compounds.[11][12] The exceptional potency of the metal-chelating thiosemicarbazone Dp44mT further highlights that the overall molecular architecture, including its ability to interact with metal ions, is paramount.[7]

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

To ensure the trustworthiness and reproducibility of efficacy data, a standardized protocol is essential. The MTT assay is a widely used colorimetric method to assess cell viability and is a reliable indicator of a compound's cytotoxic potential.[4][10][13]

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile microplates

  • Test compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm wavelength)

  • Positive control (e.g., Doxorubicin)

Workflow Diagram:

MTT_Assay_Workflow start Start step1 1. Cell Seeding Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate. start->step1 step2 2. Incubation (24h) Allow cells to adhere and adapt. step1->step2 step3 3. Compound Treatment Add serial dilutions of test compound. Include vehicle (DMSO) and positive controls. step2->step3 step4 4. Incubation (48-72h) Incubate cells with the compound. step3->step4 step5 5. Add MTT Reagent Add 10-20 µL of MTT solution to each well. step4->step5 step6 6. Incubation (2-4h) Allow viable cells to convert MTT to formazan crystals. step5->step6 step7 7. Solubilization Aspirate medium and add DMSO to dissolve formazan. step6->step7 step8 8. Absorbance Reading Measure absorbance at 570 nm using a plate reader. step7->step8 end End (Calculate % Viability and IC₅₀) step8->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4]

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control (e.g., Doxorubicin) in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in the well is non-toxic (typically <0.5%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired exposure time, typically 48 to 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT stock solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

The exploration of thiosemicarbazide and thiourea derivatives continues to be a fertile ground for the discovery of novel anticancer agents. This guide demonstrates that while the core scaffold is promising, the cytotoxic efficacy is exquisitely sensitive to the nature of its chemical substituents.

The direct comparison reveals that the specific this compound derivatives evaluated in the literature did not exhibit superior anticancer activity; in fact, they were largely inactive in the assays reported.[8] This stands in contrast to other thiosemicarbazones and thioureas with different complex aryl substitutions, which have shown potent, sub-micromolar efficacy.[7][9][11][12]

Key Takeaways for Researchers:

  • Efficacy is Not Guaranteed by Complexity: The addition of a large, lipophilic group does not automatically confer higher potency.

  • The Substituent is Critical: The specific electronic and steric properties of the substituent, not just its size, dictate the biological activity. Structure-activity relationship (SAR) studies are paramount.

  • Mechanism Matters: Potent thiosemicarbazones are often excellent metal chelators, a property that should be considered in the design of new derivatives.[7][14]

Future research should focus on a systematic exploration of substitutions on the phenoxyphenyl ring itself or on integrating it into a more rigid heterocyclic system to optimize its orientation for target binding. A multi-targeted approach, combining enzyme inhibition with effective metal chelation, remains a highly promising strategy for developing the next generation of thiosemicarbazone-based cancer therapeutics.[14]

References

  • Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives. (n.d.). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (2025). MDPI. [Link]

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024). MDPI. [Link]

  • Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. (2015). Journal of the Serbian Chemical Society. [Link]

  • Cytotoxic Activities of Thiosemicarbazones and Their Metal Complexes. (n.d.). Asian Journal of Chemistry. [Link]

  • RECENT ADVANCES IN THIOSEMICARBAZONES AS ANTICANCER AGENTS. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines. (2025). Asian Pacific Journal of Cancer Prevention. [Link]

  • Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. (n.d.). ResearchGate. [Link]

  • Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships. (2014). PLOS One. [Link]

  • In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. (2025). Taylor & Francis Online. [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Dovepress. [Link]

  • Structure-activity relationship and cytotoxicity of the new thiosemicarbazide derivatives and their Cu(II) complexes against prostate and melanoma cancer cells. (2024). PubMed. [Link]

  • Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (2014). National Center for Biotechnology Information. [Link]

  • Structure-activity relationship of Cu(II) and Pd(II) thiosemicarbazone complexes with anticancer and antibacterial properties. (n.d.). ChemRxiv. [Link]

  • Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer. (2025). Semantic Scholar. [Link]

  • Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023). MDPI. [Link]

  • Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. (2025). ACS Omega. [Link]

  • Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. (2026). ResearchGate. [Link]

  • Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. (2009). PubMed. [Link]

  • Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. (2025). ResearchGate. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI. [Link]

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences. [Link]

Sources

Comparative Biological Activity of Thiourea Derivatives: A Comprehensive Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The thiourea pharmacophore (N-C(=S)-N) has emerged as a highly privileged scaffold in modern medicinal chemistry. Its unique structural topology allows it to act simultaneously as a potent hydrogen bond donor and acceptor, while the sulfur atom provides exceptional metal-chelating capabilities. For drug development professionals, thiourea derivatives offer a versatile platform for designing agents that can bypass established resistance mechanisms in both oncology and infectious diseases.

This guide provides an objective, data-driven comparison of novel thiourea derivatives against standard-of-care therapeutics (e.g., Doxorubicin, Ciprofloxacin, and 5-Fluorouracil). By analyzing their efficacy across antimicrobial, anticancer, and enzyme-inhibitory domains, we establish actionable benchmarks for lead optimization.

Mechanistic Pathways
  • Antimicrobial Action: Thiourea derivatives primarily target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). The sulfur moiety effectively chelates essential metal ions required for enzyme catalysis, leading to DNA cleavage and bacterial cell death [3].

  • Anticancer Action: Lipophilic thiourea hybrids (e.g., benzimidazole or thiadiazole conjugates) demonstrate high affinity for the ATP-binding pockets of overexpressed kinases like EGFR and BRAF, triggering apoptosis in malignant cells [4].

  • Enzyme Inhibition: Specific derivatives act as uncompetitive inhibitors of Escherichia coli β-glucuronidase (ecGUS), a target for alleviating gastrointestinal adverse events caused by chemotherapeutics [1].

G T Thiourea Pharmacophore (N-C(=S)-N) A Antimicrobial Activity T->A Chelates metals, H-bonding B Anticancer Activity T->B Lipophilicity, Receptor binding C Enzyme Inhibition T->C Active site interaction A1 DNA Gyrase / Topo IV Inhibition A->A1 A2 Biofilm Disruption A->A2 B1 EGFR / BRAF Kinase Inhibition B->B1 B2 Apoptosis Induction B->B2 C1 E. coli β-glucuronidase (ecGUS) Inhibition C->C1

Molecular targets and mechanistic pathways of thiourea derivatives.

Comparative Performance Data

To objectively evaluate the biological activity of thiourea derivatives, their performance must be benchmarked against clinically approved reference drugs. The following tables synthesize recent experimental data across different therapeutic domains.

Table 1: Antimicrobial Efficacy (MIC) vs. Ciprofloxacin

Thiourea derivatives tagged with heterocyclic moieties exhibit profound activity against both standard and methicillin-resistant strains, frequently outperforming fluoroquinolones.

Compound ClassTarget PathogenMIC RangeStandard DrugStandard MICRef
Thiadiazole-Thiourea (Cmpd 8) S. aureus / E. coli0.95 - 3.25 μg/mLCiprofloxacin~1.0 - 2.0 μg/mL[3]
Halogenphenylthiourea MRSA (Clinical Strains)2.0 μg/mLCiprofloxacin>4.0 μg/mL (Resistant)[2]
Table 2: Anticancer Cytotoxicity (IC50) vs. Standard Chemotherapeutics

Hybrid thiourea compounds show significant antiproliferative activity, particularly against breast adenocarcinoma (MCF-7), often demonstrating superior safety profiles (higher selectivity indices) compared to traditional cytotoxins.

Compound ClassCell LineIC50 ValueStandard DrugStandard IC50Ref
Benzimidazole-Thiourea MCF-7 (Breast)16.2 μg/mLDoxorubicin21.6 μg/mL[4]
1,3,4-Thiadiazole-Thiourea MCF-7 (Breast)2.32 μg/mL5-Fluorouracil6.80 μg/mL[5]
Table 3: Enzyme Inhibition (ecGUS) vs. DSL

Inhibiting ecGUS is a novel strategy to prevent drug-induced diarrhea. Specific thiourea derivatives act as highly potent uncompetitive inhibitors.

CompoundTarget EnzymeIC50 (μM)Standard InhibitorStandard IC50 (μM)Ref
(Thio)urea Derivative E-9 E. coli β-glucuronidase2.68D-saccharic acid-1,4-lactone (DSL)45.8[1]

Experimental Protocols & Self-Validating Systems

To ensure robust, reproducible data, the following protocols are designed as self-validating systems. As an application scientist, it is critical not just to follow steps, but to understand the causality behind the reagents and controls used.

Protocol A: Broth Microdilution Assay for Antimicrobial MIC

Objective: Determine the Minimum Inhibitory Concentration (MIC) of thiourea compounds.

Causality & Design: Thiourea derivatives are often highly lipophilic and can precipitate in aqueous media, creating false turbidity that confounds standard optical density (OD) readings. To counter this, we utilize Resazurin as a redox indicator. Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin. This provides a definitive, colorimetric endpoint independent of compound solubility.

Step-by-Step Workflow:

  • Preparation: Dissolve the thiourea derivative in 100% DMSO to create a 10 mg/mL stock. Dilute in Mueller-Hinton Broth (MHB) so the final DMSO concentration in the assay does not exceed 1% (DMSO >1% causes background bacterial toxicity).

  • Inoculation: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL of this inoculum to 96-well plates containing 50 µL of serially diluted compounds.

  • Incubation: Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Validation & Readout:

    • Sterility Control (Media only): Must remain blue.

    • Growth Control (Media + Bacteria): Must turn pink.

    • Vehicle Control (Media + Bacteria + 1% DMSO): Must turn pink (validates solvent safety).

    • Endpoint: The MIC is the lowest concentration well that remains strictly blue.

Protocol B: MTT Cytotoxicity Assay for Anticancer IC50

Objective: Evaluate the antiproliferative effect of thiourea derivatives on cancer cell lines (e.g., MCF-7).

Causality & Design: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) by mitochondrial succinate dehydrogenase in living cells. Because the resulting purple formazan is impermeable to cell membranes, it precipitates as intracellular crystals. The critical step is the addition of a solubilization agent (DMSO or acidified isopropanol) to lyse the cells and dissolve the crystals, allowing for accurate spectrophotometric quantification at 570 nm.

Step-by-Step Workflow:

  • Seeding: Seed MCF-7 cells in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Treatment: Aspirate media and add fresh media containing varying concentrations of the thiourea derivative (0.1 to 100 µM) and the standard (Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: Over-incubation leads to spontaneous MTT reduction and high background noise.

  • Solubilization: Carefully aspirate the media (avoiding the cell monolayer) and add 100 µL of DMSO to each well. Shake the plate for 10 minutes to fully dissolve the formazan crystals.

  • Validation & Readout: Measure absorbance at 570 nm.

    • Background Control (Media + MTT + DMSO, no cells): Used to blank the spectrophotometer.

    • 100% Viability Control (Cells + 1% DMSO vehicle): Represents maximum absorbance.

    • Calculate IC50 using non-linear regression analysis.

Workflow S1 Compound Synthesis & QC S2 Antimicrobial Screening (MIC) S1->S2 S3 Cytotoxicity Assay (MTT) S1->S3 S4 Enzyme Kinetics S1->S4 S2a Broth Microdilution vs Ciprofloxacin S2->S2a S3a Cell Viability (IC50) vs Doxorubicin S3->S3a S4a ecGUS Assay vs DSL S4->S4a

Standardized workflow for the biological evaluation of novel thiourea derivatives.

Conclusion

The comparative data strongly supports the continued optimization of the thiourea scaffold. By conjugating the N-C(=S)-N moiety with diverse heterocycles (like thiadiazoles and benzimidazoles), researchers can achieve sub-microgram MIC values against resistant pathogens and single-digit micromolar IC50 values against aggressive carcinoma cell lines. Proper adherence to self-validating experimental protocols ensures that these promising in vitro results translate reliably into in vivo success.

References

  • Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - Taylor & Francis.
  • Antistaphylococcal Activity of Selected Thiourea Deriv
  • Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - MDPI.
  • New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - ACS Omega.
  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive - Semantic Scholar.

A Comparative Guide to the UV-Vis Absorption Spectra of N-Aryl Thiourea Complexes: A Case Study Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the electronic properties of novel compounds is paramount. Thiourea derivatives and their metal complexes represent a class of molecules with significant potential, exhibiting a wide range of biological activities and interesting coordination chemistry.[1] This guide provides a comparative analysis of the UV-Vis absorption spectra of N-aryl thiourea complexes, using a representative case study to illustrate the key spectral features and the influence of metal coordination.

Due to the limited availability of specific spectral data for [(2-phenoxyphenyl)amino]thiourea in the public domain, this guide will utilize data from closely related N-phenylthiourea derivatives as a comparative framework. The principles and methodologies described herein are directly applicable to the analysis of this compound and its complexes.

Introduction to the Electronic Transitions in Thiourea Derivatives

The UV-Vis absorption spectra of thiourea derivatives are governed by electronic transitions within the molecule. The core thiourea (-NH-C(S)-NH-) moiety and its aromatic substituents contain π and non-bonding (n) electrons that can be excited to higher energy anti-bonding (π*) orbitals. Typically, the UV-Vis spectra of N-aryl thiourea ligands exhibit two main absorption bands:

  • π → π Transitions:* These high-intensity absorptions, usually observed in the shorter wavelength UV region (around 230-290 nm), arise from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic rings and the C=S chromophore.[2]

  • n → π Transitions:* These lower-intensity absorptions, often appearing as shoulders or broader bands at longer wavelengths (around 300-350 nm), result from the excitation of non-bonding electrons (from the sulfur and nitrogen atoms) to anti-bonding π* orbitals.[2]

Upon coordination to a metal ion, the electronic landscape of the thiourea ligand is significantly altered, leading to predictable changes in the UV-Vis spectrum. These changes provide valuable insights into the nature of the metal-ligand bonding.

Experimental Workflow for Synthesis and Spectral Analysis

To ensure reproducible and reliable data, a well-defined experimental workflow is crucial. The following protocols outline the synthesis of a representative N-aryl thiourea ligand and its metal complexes, followed by the acquisition of their UV-Vis absorption spectra.

Synthesis of N-Phenylthiourea Ligand (A Representative Example)

The synthesis of N-substituted thioureas is typically achieved through the reaction of an amine with an isothiocyanate.

Protocol:

  • Dissolve 10 mmol of the desired aniline derivative (e.g., 2-phenoxyaniline for the target compound) in 50 mL of acetone.

  • To this solution, add a stoichiometric equivalent (10 mmol) of phenyl isothiocyanate.

  • Reflux the reaction mixture for 2-3 hours with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid product, wash it with distilled water, and recrystallize from a suitable solvent like ethanol to obtain the pure N-aryl thiourea ligand.

Synthesis of Transition Metal Complexes

The complexation of the thiourea ligand with metal salts is typically performed in a suitable solvent.

Protocol:

  • Dissolve 2 mmol of the synthesized N-aryl thiourea ligand in 20 mL of a warm ethanolic solution.

  • In a separate flask, dissolve 1 mmol of the metal salt (e.g., CoCl₂, NiCl₂, CuCl₂) in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution with continuous stirring.

  • Adjust the pH of the mixture to the optimal range for complex formation (often slightly basic) by adding a few drops of a base like triethylamine.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the solution to room temperature. The solid complex will precipitate out.

  • Filter the complex, wash it with ethanol and diethyl ether, and dry it in a desiccator.

UV-Vis Spectroscopic Measurement

The UV-Vis absorption spectra are recorded using a double-beam spectrophotometer.

Protocol:

  • Prepare 1 x 10⁻³ M stock solutions of the ligand and its metal complexes in a spectroscopic grade solvent, such as Dimethyl Sulfoxide (DMSO).[3]

  • From the stock solutions, prepare working solutions of appropriate concentrations (e.g., 1 x 10⁻⁵ M) by serial dilution.

  • Record the UV-Vis spectra over a wavelength range of 200-800 nm, using the pure solvent as a reference.[2][3]

  • Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Comparative Analysis of UV-Vis Absorption Spectra

The coordination of the thiourea ligand to a metal center induces characteristic shifts in the absorption bands.

Ligand Spectrum

The UV-Vis spectrum of a representative N-phenylthiourea ligand in DMSO typically shows two prominent absorption bands.

  • Band I (π → π):* Located in the range of 260-280 nm.

  • Band II (n → π):* Observed around 310-330 nm.

Metal Complex Spectra

Upon complexation, the following changes are generally observed:

  • Hypsochromic Shift (Blue Shift) of the n → π band:* The n → π* transition often shifts to a shorter wavelength. This is because the non-bonding electrons on the sulfur atom, which are involved in coordination with the metal, are stabilized, increasing the energy required for their excitation.

  • Bathochromic Shift (Red Shift) of the π → π band:* The π → π* transition may shift to a longer wavelength due to the delocalization of electrons in the newly formed chelate ring.

  • Appearance of New Bands: In the case of transition metal complexes, new, often broad and weak, absorption bands may appear in the visible region (400-700 nm). These are attributed to:

    • d-d Transitions: Electronic transitions between the d-orbitals of the metal ion. The position and intensity of these bands are indicative of the coordination geometry of the complex (e.g., octahedral, tetrahedral, or square planar).[4]

    • Metal-to-Ligand Charge Transfer (MLCT) Bands: These arise from the transfer of electron density from the metal d-orbitals to the ligand's π* orbitals. These transitions are typically intense and can provide information about the electronic interaction between the metal and the ligand.

Data Summary

The following table summarizes the typical UV-Vis absorption data for a representative N-aryl thiourea ligand and its transition metal complexes.

Compoundλmax (nm) (π → π)λmax (nm) (n → π)λmax (nm) (d-d/MLCT)
Ligand (L) ~275~320-
[Co(L)₂Cl₂] ~285~310~550, ~650
[Ni(L)₂Cl₂] ~288~308~480, ~620
[Cu(L)₂Cl₂] ~290~305~450, ~680

Interpretation and Causality

The observed spectral shifts provide valuable information about the coordination of the thiourea ligand.

  • The blue shift of the n → π band* is strong evidence for the involvement of the sulfur atom in the coordination to the metal center.[4]

  • The red shift of the π → π band* suggests a modification of the electronic structure of the aromatic system upon complexation.

  • The d-d transitions in the visible region can be used to infer the geometry of the complexes. For example, the presence of two distinct bands for the cobalt(II) complex is characteristic of an octahedral geometry.

  • The appearance of MLCT bands indicates a significant electronic interaction and charge transfer between the metal and the ligand.

Logical Relationships and Workflows

The entire process, from synthesis to spectral interpretation, follows a logical sequence.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Ligand_Synth Ligand Synthesis (Amine + Isothiocyanate) Complex_Synth Complex Synthesis (Ligand + Metal Salt) Ligand_Synth->Complex_Synth Purified Ligand UV_Vis UV-Vis Spectroscopy (200-800 nm in DMSO) Complex_Synth->UV_Vis Synthesized Complexes Spectral_Data Absorption Maxima (λmax) (π→π, n→π, d-d, MLCT) UV_Vis->Spectral_Data Raw Spectra Interpretation Structural & Electronic Information Spectral_Data->Interpretation Analysis of Shifts

Caption: Experimental workflow from synthesis to spectral interpretation.

The coordination of the thiourea ligand to the metal ion can be visualized as follows:

coordination_modes M M S S M->S C C S->C N1 N C->N1 C:e->N1:w N2 N C->N2 C:e->N2:w R1 R1 N1->R1 N1:e->R1:w R2 R2 N2->R2 N2:e->R2:w

Caption: Monodentate coordination of a thiourea ligand to a metal center.

Conclusion

The UV-Vis absorption spectra of N-aryl thiourea complexes provide a powerful tool for elucidating the electronic structure and coordination behavior of these compounds. By systematically synthesizing the ligands and their metal complexes and carefully analyzing their spectral data, researchers can gain valuable insights into the nature of metal-ligand bonding. The principles and methodologies outlined in this guide, although based on representative examples, offer a robust framework for the investigation of novel thiourea derivatives such as this compound, and will be invaluable to scientists working in the fields of medicinal chemistry and materials science.

References

  • Chohan, Z. H., & Kausar, S. (2000). Synthesis, characterization and biological properties of tridentate N,N,O- and N,N,S-donor Schiff base complexes. Journal of the Chemical Society of Pakistan, 22(3), 209-214.
  • El-khateeb, M., Asali, K., Al-Juneidi, B., & Weigand, W. (2014). Half-sandwich iron thiocarboxylate complexes. ResearchGate. [Link]

  • Hassan, A. M., & El-Newehy, M. H. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 28(19), 6939. [Link]

  • Ibrahim, M. N., & Al-Qassar, A. W. (2011). Synthesis and Characterization of Mn(II), Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes with furan-2-carboxylic Acid Hydrazide. Rafidain Journal of Science, 22(3), 108-118.
  • Mishra, A. P., & Soni, M. (2012). FT-IR, 1HNMR, UV-vis studies on synthesized [3-N-phenyle-thiourea-pentanon-2] ligand and its copper and cobalt complexes.
  • Nawaz, H., et al. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOGICAL ACTIVITIES. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-602.
  • Sharma, K., & Singh, R. V. (2014). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Material Science Research India, 11(1), 53-58. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea. Retrieved from [Link]

  • Tudose, R., et al. (2011).
  • Unsa, M., et al. (2012). Synthesis, spectral, thermal and antimicrobial studies of some transition metal complexes containing 2-furancarboxaldehyde moiety. Research Article, 3, 167-172.
  • Yeşilkaya, T., et al. (2022). Synthesis of new thiourea derivatives and metal complexes: Crystal structure, thermal, anticancer, ADMET and molecular docking studies. Journal of Molecular Structure, 1269, 133804.

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Structural Confirmation of[(2-phenoxyphenyl)amino]thiourea: A Comparative Guide to 13C NMR and Orthogonal Analytical Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

[(2-phenoxyphenyl)amino]thiourea is a thiosemicarbazide derivative characterized by a highly polar thiourea core and a flexible diphenyl ether linkage. Compounds bearing this scaffold are of significant interest in drug development, frequently investigated for their potent antiviral, antitubercular, and anticancer activities[1].

During the synthesis and structural validation of this compound, researchers face two primary analytical challenges:

  • Differentiating the C=S bond from a C=O bond: Oxidation or synthetic missteps can easily yield the urea analogue.

  • Confirming the intact diphenyl ether linkage: The ether bond is susceptible to cleavage under harsh synthetic conditions.

While a multi-modal approach is standard practice, 13C Nuclear Magnetic Resonance (NMR) stands as the definitive, self-validating technique for mapping the exact carbon backbone connectivity of this molecule.

Workflow Start Synthesis This compound LCMS LC-MS Mass & Purity Start->LCMS FTIR FT-IR Functional Groups LCMS->FTIR NMR 13C NMR Carbon Backbone FTIR->NMR Valid Structure Confirmed NMR->Valid

Fig 1: Multi-modal analytical workflow for structural validation of thiourea derivatives.

Comparative Analysis of Analytical Modalities

To objectively evaluate the performance of 13C NMR, we must compare it against alternative structural elucidation techniques. As summarized in Table 1 , 1H NMR and LC-MS fall short in directly confirming the quaternary carbon environments critical to this molecule's identity.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityPrimary TargetC=S vs C=O DifferentiationStructural Elucidation ConfidenceTurnaround Time
13C NMR Carbon Backbone ConnectivityExcellent (δ ~181 vs ~155 ppm)High (Direct backbone observation)Medium (1-4 hours)
1H NMR Proton EnvironmentsPoor (Relies on exchangeable NH)Medium (Indirect for quaternary C)Fast (< 15 mins)
FT-IR Functional GroupsModerate (Overlapping bands)Low (Confirms groups, not connectivity)Fast (< 10 mins)
LC-MS Exact Mass & PurityNone (Mass is identical for isomers)Moderate (Needs fragmentation analysis)Fast (< 30 mins)

Expertise Insight: Relying solely on 1H NMR is a common pitfall. The protons attached to the thiourea nitrogens (NH, NH2) are highly prone to solvent exchange and hydrogen bonding, causing their signals to broaden or disappear entirely. 13C NMR bypasses this by directly probing the quaternary C=S carbon.

13C NMR Protocol: A Self-Validating System

To achieve a self-validating structural confirmation, the 13C NMR acquisition must be carefully optimized. Thiourea derivatives often exhibit restricted rotation and complex relaxation dynamics.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified this compound in 0.5 mL of DMSO-d6.

    • Causality: DMSO-d6 is explicitly chosen over CDCl3 because its strong hydrogen-bond accepting nature disrupts intermolecular aggregation of the thiourea core, preventing signal broadening.

  • Instrument Tuning: Tune the NMR spectrometer (minimum 400 MHz for 1H, 100 MHz for 13C) and lock the deuterium signal to DMSO-d6.

  • Parameter Optimization (Critical Step): Set the relaxation delay (D1 parameter) to 4.0 seconds .

    • Causality: Quaternary carbons, such as the C=S group, lack directly attached protons to facilitate rapid dipole-dipole relaxation. Extending the D1 delay from the standard 1.0s to 4.0s ensures the isothiouronium/thiourea carbon signal is fully enhanced and detectable[2].

  • Acquisition: Acquire a standard 1D 13C NMR spectrum (minimum 512 scans for adequate signal-to-noise ratio).

  • Orthogonal Validation (DEPT-135): Immediately run a DEPT-135 experiment on the same sample.

    • Self-Validation: In the DEPT-135 spectrum, all quaternary carbons (the C=S and the C-O-C ipso carbons) will disappear. This binary cross-check eliminates the possibility of misassigning a deshielded CH group as the thiourea core.

Mechanistic Interpretation of Chemical Shifts

Understanding the electronic environment of this compound allows us to predict and verify its 13C NMR spectrum accurately.

Assignments Molecule This compound Thiourea Thiourea Core (C=S) Molecule->Thiourea Ether Diphenyl Ether (C-O-C) Molecule->Ether Aromatics Aromatic Rings (C-H) Molecule->Aromatics Shift1 δ 179 - 182 ppm Deshielded by S & N Thiourea->Shift1 maps to Shift2 δ 145 - 157 ppm Oxygen Electronegativity Ether->Shift2 maps to Shift3 δ 115 - 130 ppm Resonance Effects Aromatics->Shift3 maps to

Fig 2: Logical mapping of molecular substructures to 13C NMR chemical shift regions.

Table 2: Quantitative Data & Mechanistic Rationale
Carbon EnvironmentExpected Shift Range (ppm)Multiplicity (DEPT-135)Mechanistic Rationale
Thiourea (C=S) 179.0 – 182.0Quaternary (Disappears)Extreme deshielding arises from the polarizability of the sulfur atom and the electron-withdrawing nature of the two adjacent nitrogen atoms.
Diphenyl Ether (C-O-C) 145.0 – 157.0Quaternary (Disappears)The ethereal oxygen atom causes strong inductive electron withdrawal at the ipso positions, shifting them significantly downfield[3].
Aromatic (C-N) 138.0 – 145.0Quaternary (Disappears)Deshielding induced by the adjacent hydrazine/amino nitrogen.
Aromatic (C-H) 115.0 – 130.0CH (Positive peak)Standard aromatic resonance. Carbons ortho and para to the ether oxygen are shielded by resonance electron donation, appearing closer to 115–119 ppm.

By correlating the extended-delay 1D 13C NMR with the DEPT-135 data, the presence of the defining δ ~181 ppm (C=S) and δ ~156 ppm (C-O-C) peaks provides unequivocal proof of the this compound structure, far surpassing the diagnostic confidence of LC-MS or FT-IR alone.

References

  • Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide Source: European Journal of Medicinal Chemistry (2009) URL:[Link]

  • Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers Source: Canadian Journal of Chemistry (1974) URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of [(2-phenoxyphenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, self-validating technical guide for the safe handling and disposal of[(2-phenoxyphenyl)amino]thiourea, designed for researchers and drug development professionals.

Introduction

This compound (CAS: 860609-84-3) is a specialized thiourea derivative frequently utilized in drug development as a precursor for kinase and carbonic anhydrase inhibitors . While highly valuable in medicinal chemistry, its thiocarbonyl (C=S) moiety presents significant environmental and biological hazards. This guide provides laboratory personnel with a self-validating, step-by-step protocol for the safe segregation and disposal of this compound, ensuring strict compliance with Resource Conservation and Recovery Act (RCRA) regulations.

Hazard Profile & Regulatory Classification

Understanding the physicochemical properties and toxicity of this compound is the first step in establishing a compliant disposal protocol. The compound exhibits acute oral toxicity, suspected carcinogenicity, and severe aquatic toxicity . Because it is a structural analog of phenylthiourea, it should be managed with the same stringency as EPA P-listed acutely hazardous wastes (e.g., EPA Waste Code P093) .

Table 1: Hazard Profile and Physicochemical Properties

Property / HazardValue / ClassificationOperational Implication
CAS Number 860609-84-3 Must be accurately recorded on all hazardous waste manifests.
Molecular Weight 259.33 g/mol Used for stoichiometric calculations during spill neutralization.
Acute Toxicity Acute Tox. 4 (Oral) [[1]]([Link])Mandates strict PPE (nitrile gloves, lab coat, safety goggles).
Chronic Toxicity Carc. 2, Repr. 2 All powder handling must occur within a certified chemical fume hood.
Aquatic Toxicity Aquatic Chronic 2 Absolute prohibition of drain disposal; requires thermal destruction.
EPA Waste Code Analogous to P093 Treated as acutely hazardous; mandates triple-rinsing of empty containers .

Mechanistic Causality: Why Strict Disposal is Required

The toxicity of this compound stems from its highly reactive thiocarbonyl group. In biological systems, this moiety can chelate essential metal ions in metalloenzymes, disrupting critical pathways such as thyroid hormone synthesis. If released into the environment, the compound resists natural degradation, leading to bioaccumulation and long-lasting toxic effects in aquatic ecosystems .

Standard chemical neutralization (e.g., using bleach or strong acids) is strictly contraindicated, as oxidizing thioureas can violently release highly toxic sulfur dioxide (SO2) or hydrogen sulfide (H2S) gases . Therefore, the only scientifically sound and legally compliant method of destruction is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Mechanism cluster_toxicity Environmental & Biological Toxicity cluster_destruction Thermal Destruction (Incineration) Compound This compound (Reactive C=S bond) Metal Chelation of Metalloenzymes (e.g., Thyroid Peroxidase) Compound->Metal If absorbed Aquatic Aquatic Accumulation (High Persistence) Compound->Aquatic If released to water Heat High-Temp Oxidation (>1000°C) Compound->Heat Proper Disposal Products Breakdown Products: CO2, H2O, NOx, SOx Heat->Products Scrubber Alkaline Scrubbing (Neutralizes SOx/NOx) Products->Scrubber

Figure 1: Toxicity pathways and thermal destruction mechanism of thioureas.

Standard Operating Procedure: Cradle-to-Grave Disposal

This self-validating protocol ensures that every step of the disposal process mitigates the specific chemical risks associated with this compound.

Step 1: Waste Segregation (Solid and Liquid)

  • Solid Waste: Collect all unreacted powder, contaminated weigh boats, and filter paper in a designated, sealable, chemically compatible plastic or glass container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, methanol), collect the liquid in a clearly labeled, HPLC-grade waste carboy.

  • Causality Check: Segregation prevents cross-reactivity. Thioureas are strictly incompatible with strong oxidizers and strong acids. Mixing them can trigger exothermic reactions and the release of toxic fumes .

Step 2: Triple-Rinsing of Empty Containers

  • Procedure: Triple-rinse the original chemical container with a compatible solvent (e.g., ethanol or methanol) capable of fully dissolving the thiourea residue.

  • Collection: Pour all rinsate into the designated hazardous liquid waste container.

  • Causality Check: Due to the acute toxicity profile of phenylthiourea derivatives, containers are not considered "RCRA empty" until they have been rigorously triple-rinsed. Discarding unrinsed containers into standard municipal trash violates EPA regulations .

Step 3: RCRA Labeling and Satellite Accumulation

  • Procedure: Affix a standardized RCRA hazardous waste label to all primary containers. Explicitly check the boxes for "Toxic" and "Environmental Hazard".

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a polyethylene spill tray).

  • Causality Check: Secondary containment ensures that if the primary vessel fails, the highly aquatic-toxic compound does not reach floor drains or the environment [[1]]([Link]).

Step 4: Spill Response and Decontamination

  • Procedure: In the event of a powder spill, do NOT use a dry brush or broom. Dampen the powder with water or a suitable solvent to prevent aerosolization, then collect the material using a wet-wipe method or a HEPA-filtered vacuum .

  • Causality Check: Dry sweeping generates inhalable dust. Inhalation bypasses primary PPE barriers, introducing the suspected carcinogen directly into the systemic circulation .

Step 5: Final Disposal via Manifesting

  • Procedure: Transfer the fully labeled waste containers to your institution's Environmental Health and Safety (EHS) department for manifesting and transport to a licensed TSDF.

  • Causality Check: High-temperature incineration (>1000°C) thermally cleaves the robust C=S and aromatic C-N bonds, converting the hazardous compound into scrubbable SOx, NOx, CO2, and H2O, permanently eliminating the environmental threat.

DisposalWorkflow Start Waste Generation: This compound Segregation Solid Waste Segregation (Keep dry, separate from oxidizers) Start->Segregation Container Primary Containerization (Sealable, compatible plastic/glass) Segregation->Container Labeling RCRA Labeling (Toxic, Environmental Hazard) Container->Labeling Storage Satellite Accumulation Area (Secondary containment) Labeling->Storage Transport EHS Pickup & Manifesting Storage->Transport Incineration High-Temp Incineration (Licensed TSDF) Transport->Incineration

Figure 2: Cradle-to-grave RCRA disposal workflow for thiourea derivatives.

References

  • Carl Roth GmbH + Co. KG. "Safety Data Sheet: Thiourea." Carl Roth Regulatory Documentation. Available at: [Link]

  • Western Kentucky University EHS. "EPA Hazardous Waste Codes." WKU Environmental Health & Safety. Available at: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Safety & Waste Management. Available at: [Link]

Sources

Operational Guide to Personal Protective Equipment for Handling [(2-phenoxyphenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling of [(2-phenoxyphenyl)amino]thiourea. As a thiourea derivative, this compound warrants a cautious and well-planned approach to minimize exposure and ensure a safe laboratory environment. The procedures outlined below are synthesized from established safety data for analogous compounds and are designed to provide researchers, scientists, and drug development professionals with a self-validating system for safe handling, from initial preparation to final disposal.

Hazard Profile: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not ubiquitously available, the hazard profile can be reliably inferred from data on the parent compound, thiourea, and its various derivatives.[1] Thiourea compounds are associated with significant health risks that necessitate stringent control measures.

Key potential hazards include:

  • Acute Toxicity: Harmful or fatal if swallowed.[2][3][4][5][6][7]

  • Carcinogenicity: Suspected of causing cancer.[1][2][3][8]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][3]

  • Skin Sensitization: May cause an allergic skin reaction through prolonged or repeated contact.[1][7][9]

  • Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[4][5][10]

  • Organ Toxicity: The thyroid gland is a known target organ for thiourea compounds, with prolonged exposure potentially leading to reduced thyroid function.[8][11][12]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2][3]

  • Physical Hazards: As a combustible solid powder, it may form flammable dust concentrations in the air and, upon heating, can decompose to produce toxic fumes, including nitrogen and sulfur oxides.[2][12][13]

Given this profile, all handling procedures must be executed with the assumption that this compound possesses these hazards.

Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory for all personnel handling this compound, irrespective of the quantity.

Primary Barriers: Essential PPE for All Operations
  • Eye and Face Protection: At a minimum, safety glasses with side shields are required.[1][10][11] However, for procedures with a higher risk of splashes, such as transferring solutions or working with larger volumes, chemical safety goggles are mandated.[2][14] When handling significant quantities that could generate dust, a face shield worn over goggles provides the most robust protection.[10][12]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact and absorption.[1][11][15] Nitrile or butyl rubber gloves are recommended.[2] It is critical to inspect gloves for any signs of degradation or perforation before each use. For extended operations, consider double-gloving. Always wash hands thoroughly with soap and water after removing gloves.[3][11]

  • Body Protection: A clean, buttoned laboratory coat is required to protect personal clothing from contamination.[1][2] For tasks with a higher risk of spillage, or when handling larger quantities, impervious protective clothing such as coveralls should be worn.[10][12] Contaminated work clothes should never be taken home and must be laundered separately by informed individuals.[11][12][16]

  • Respiratory Protection: Due to the risk of inhaling airborne particles, a NIOSH-approved respirator is necessary when handling the solid, powdered form of the compound.[1][15] This is especially critical during weighing or any activity that could generate dust. The specific type of respirator should be chosen based on a formal risk assessment, but a particulate filter respirator (e.g., N95 or better) is a common requirement.[1] All respiratory protection programs must comply with OSHA standards, including fit testing.[10]

PPE Specification by Task

To provide clear, actionable guidance, the required PPE is summarized by common laboratory tasks in the table below.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety Glasses with Side ShieldsChemical-Resistant Gloves (Nitrile)Lab CoatNot Required (unless container is compromised)
Weighing Solid Compound Chemical Safety Goggles & Face ShieldDouble-Layer Chemical-Resistant GlovesLab CoatNIOSH-Approved Particulate Respirator (e.g., N95)
Preparing Solutions (in a Fume Hood) Chemical Safety GogglesChemical-Resistant Gloves (Nitrile)Lab CoatRequired if outside of a certified fume hood
Reaction Monitoring & Sampling Chemical Safety GogglesChemical-Resistant Gloves (Nitrile)Lab CoatNot Required (if performed in a closed system or fume hood)
Spill Cleanup (Solid or Liquid) Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesImpervious Coveralls/SuitNIOSH-Approved Particulate Respirator or SCBA

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is paramount for minimizing risk. The following procedure outlines the critical steps from preparation to disposal.

Preparation and Engineering Controls
  • Designate the Work Area: All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.[2][15]

  • Assemble Materials: Before starting, gather all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, glassware, and labeled waste containers.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[2][16]

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated work area.

Handling the Compound
  • Weighing: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of solid to a weigh boat, minimizing any disturbance that could create airborne dust.[2] Close the primary container immediately after dispensing.

  • Dissolution: Add the weighed solid to the solvent in a flask or beaker within the fume hood. If necessary, use gentle swirling or a magnetic stirrer to facilitate dissolution. Avoid heating, as the compound can decompose and release toxic fumes.[12]

Decontamination and Disposal
  • Equipment Decontamination: Thoroughly decontaminate all non-disposable equipment (e.g., glassware, spatulas) that came into contact with the compound. This typically involves rinsing with a suitable solvent, with the rinsate collected as hazardous liquid waste.[1]

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.[1] The label must include "Hazardous Waste" and the chemical name.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not pour any waste down the drain.[3][12]

  • Consult EHS: All waste disposal must be carried out in strict accordance with your institution's Environmental Health and Safety (EHS) department regulations.[1][16]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep_area Designate & Prepare Fume Hood verify_safety Verify Eyewash/ Safety Shower prep_area->verify_safety don_ppe Don Full PPE (Gloves, Goggles, Coat, Respirator if solid) verify_safety->don_ppe weigh Weigh Solid (Minimize Dust) don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe solid_waste Solid Waste (Gloves, Weigh Boats) in Labeled Container segregate_waste->solid_waste liquid_waste Liquid Waste (Solvents, Rinsate) in Labeled Container segregate_waste->liquid_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill Spill Occurs spill_action Evacuate Area Notify EHS Use Spill Kit with Appropriate PPE spill->spill_action Action

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.